PROTAC CDK9 degrader-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H56N10O5 |
|---|---|
Molecular Weight |
793.0 g/mol |
IUPAC Name |
4-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-N-[4-[[[5-[[(2S)-1-hydroxybutan-2-yl]amino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C43H56N10O5/c1-4-31(27-54)46-37-23-38(53-40(48-37)34(25-45-53)28(2)3)44-24-29-12-14-32(15-13-29)47-43(58)51-21-19-50(20-22-51)18-7-5-6-9-30-10-8-11-33-35(30)26-52(42(33)57)36-16-17-39(55)49-41(36)56/h8,10-15,23,25,28,31,36,44,54H,4-7,9,16-22,24,26-27H2,1-3H3,(H,46,48)(H,47,58)(H,49,55,56)/t31-,36?/m0/s1 |
InChI Key |
YAEBZMQWNHWNAG-BRKUKBBPSA-N |
Isomeric SMILES |
CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Development of PROTAC CDK9 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of PROTAC CDK9 degrader-4, a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9). This document details the quantitative biological data, experimental protocols, and underlying mechanisms of action relevant to its preclinical evaluation.
Core Concepts: CDK9 and PROTAC Technology
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator. It forms a complex with Cyclin T1 to create the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target.
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.
This compound: Quantitative Profile
This compound, also known as compound 45 from the study by Wei D, et al., has demonstrated high potency and selectivity for CDK9.[1] The following tables summarize its in vitro efficacy in various triple-negative breast cancer (TNBC) cell lines.
Table 1: In Vitro Degradation Efficacy of this compound
| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| MDA-MB-231 | 1.8 | >95 | 6 |
| BT-549 | 2.5 | >95 | 6 |
| MDA-MB-468 | 3.1 | >95 | 6 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | Assay |
| MDA-MB-468 | 15.0 | WST-8 |
| MDA-MB-231 | 13.6 | WST-8 |
| BT-549 | 3.9 | WST-8 |
IC50: Half-maximal inhibitory concentration.[2]
Table 3: In Vivo Antitumor Efficacy of this compound in MDA-MB-231 Xenograft Model
| Dose (mg/kg, i.p.) | Dosing Schedule | Tumor Growth Inhibition (%) |
| 2.5 | Once daily for 7 days | ~50 |
| 5.0 | Once daily for 7 days | ~70 |
i.p.: Intraperitoneal injection.[3]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
Caption: CDK9 Signaling Pathway in Transcriptional Regulation.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments performed in the evaluation of this compound.
Western Blot for CDK9 Degradation
This protocol is used to quantify the levels of CDK9 protein in cells following treatment with the degrader.
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CDK9 (e.g., Cell Signaling Technology, #2316, 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., anti-GAPDH, 1:5000 dilution) to ensure equal protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Caption: Western Blot Experimental Workflow.
Cell Viability Assay (WST-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed MDA-MB-231, BT-549, or MDA-MB-468 cells in 96-well plates at a density of 5,000 cells/well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
-
Assay Procedure:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of the degrader in a mouse model.
-
Animal Model:
-
Use female BALB/c nude mice (6-8 weeks old).
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the right flank of each mouse.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer this compound via intraperitoneal injection at the desired doses (e.g., 2.5 and 5.0 mg/kg) daily for a specified period (e.g., 7 days).[3]
-
-
Monitoring:
-
Measure tumor volume and body weight every other day.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Conclusion
This compound is a highly potent and selective degrader of CDK9 with significant anti-proliferative activity in TNBC cell lines and demonstrated in vivo anti-tumor efficacy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on targeted protein degradation and CDK9-focused cancer therapies. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential clinical translation.
References
An In-depth Technical Guide to PROTAC CDK9 Degrader-4
This guide provides a comprehensive overview of the structure, synthesis, and biological activity of PROTAC CDK9 degrader-4, a potent and selective molecule designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to this compound
This compound, also identified as CDK9 PROTAC 45, is a heterobifunctional molecule that induces the degradation of CDK9, a key regulator of transcription. By hijacking the ubiquitin-proteasome system, this degrader offers a novel therapeutic strategy for cancers dependent on CDK9 activity, such as triple-negative breast cancer and acute myelogenous leukemia.[1][2] The molecule is composed of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby leading to the ubiquitination and subsequent proteasomal degradation of CDK9.
Chemical Properties:
| Property | Value |
| Chemical Formula | C43H56N10O5 |
| Molecular Weight | 792.97 g/mol |
| CAS Number | 2411021-01-5 |
Structure and Synthesis
The chemical structure of this compound is presented below. The synthesis involves a multi-step process, beginning with the preparation of the CDK9 inhibitor and E3 ligase ligand precursors, followed by their conjugation via a linker. A detailed, step-by-step synthesis protocol is outlined in the experimental section of the primary literature by Wei D, et al. (2021).
Figure 1: Chemical Structure of this compound
(A chemical structure image would be placed here in a real document. For this text-based output, a placeholder is described.) The structure consists of a CDK9 binding moiety, a flexible linker, and a pomalidomide-based E3 ligase (Cereblon) recruiting element.
Mechanism of Action and Signaling Pathway
This compound functions by inducing the formation of a ternary complex between CDK9 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the polyubiquitination of CDK9, marking it for degradation by the 26S proteasome. The degradation of CDK9 disrupts the positive transcription elongation factor b (P-TEFb) complex, which is crucial for the phosphorylation of RNA Polymerase II and the transition from transcriptional initiation to elongation.[3][4] This ultimately leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, inducing apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Caption: CDK9 signaling pathway and its disruption by the degrader.
Quantitative Data
The biological activity of this compound has been characterized in various cancer cell lines. Key quantitative metrics are summarized below.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 15.0 | Not Reported | Not Reported | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.6 | Not Reported | Not Reported | [5] |
| BT-549 | Triple-Negative Breast Cancer | 3.9 | Not Reported | Not Reported | [5] |
Note: DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values for this compound are not explicitly available in the public domain at the time of this writing. Data from similar potent CDK9 degraders suggest that these values are typically in the low nanomolar range with Dmax often exceeding 90%. For example, a similar PROTAC, dCDK9-202, demonstrated a DC50 of 3.5 nM and a Dmax of >99% in TC-71 cells.[4]
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound, based on standard methodologies in the field. For specific details, refer to the primary publication by Wei D, et al. (2021).
Synthesis of this compound
A generalized synthetic workflow is depicted below. The synthesis typically involves the coupling of a CDK9 inhibitor moiety with a linker, followed by the attachment of the E3 ligase ligand.
Caption: General synthetic workflow for this compound.
General Procedure:
-
Synthesis of the CDK9 binder: The CDK9 inhibitor is synthesized according to established chemical routes.
-
Synthesis of the E3 ligase ligand: The pomalidomide-based Cereblon ligand is prepared.
-
Linker attachment: The linker is attached to either the CDK9 binder or the E3 ligase ligand.
-
Final conjugation: The two fragments (CDK9 binder-linker and E3 ligase ligand) are coupled to yield the final PROTAC molecule.
-
Purification: The final product is purified using techniques such as flash chromatography and preparative HPLC.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the degrader on cancer cell proliferation.
Protocol:
-
Cancer cells (e.g., MDA-MB-231, MDA-MB-468, BT-549) are seeded in 96-well plates and allowed to adhere overnight.[5]
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
Cell viability is assessed using a CellTiter-Glo® luminescent cell viability assay or a similar method.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Protein Degradation
Objective: To quantify the degradation of CDK9 protein levels following treatment with the degrader.
Protocol:
-
Cells are seeded in 6-well plates and treated with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against CDK9 and a loading control (e.g., GAPDH or β-actin).
-
The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software to determine the extent of protein degradation (DC50 and Dmax).
Conclusion
This compound is a highly effective and selective molecule for inducing the degradation of CDK9. Its potent anti-proliferative activity in various cancer cell lines highlights its potential as a therapeutic agent. This guide provides a foundational understanding of its structure, synthesis, and biological function, which can aid researchers in the further development and application of this and similar targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol - Google Patents [patents.google.com]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
In-Depth Technical Guide: PROTAC CDK9 Degrader-4 Target Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target protein binding, mechanism of action, and experimental validation of PROTAC CDK9 degrader-4, a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9). All data and protocols are derived from the seminal publication by Wei et al. in the Journal of Medicinal Chemistry, 2021.
Introduction to CDK9 and PROTAC Technology
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive gene transcription. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, where it often drives the expression of oncogenes and anti-apoptotic proteins.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality. They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein (in this case, CDK9), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound, referred to as compound 45 in the primary literature, is a highly potent and selective CDK9 degrader with demonstrated anti-cancer activity, particularly in triple-negative breast cancer (TNBC) models.[1]
Mechanism of Action: CDK9 Degradation
This compound effectuates the degradation of CDK9 by forming a ternary complex between CDK9 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity, orchestrated by the degrader molecule, leads to the polyubiquitination of CDK9, followed by its recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to engage another CDK9 protein, acting in a catalytic manner.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 45) from the primary literature.
Table 1: In Vitro Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against a panel of cyclin-dependent kinases, demonstrating its high selectivity for CDK9.
| Kinase Target | IC50 (nM) |
| CDK9/CycT1 | 1.8 |
| CDK1/CycB | >1000 |
| CDK2/CycA | 312 |
| CDK4/CycD1 | >1000 |
| CDK5/p25 | 489 |
| CDK7/CycH | >1000 |
Data sourced from Wei et al., J Med Chem. 2021.[1]
Table 2: Cellular Degradation and Anti-proliferative Activity
This table details the degradation potency (DC50 and Dmax) and the anti-proliferative activity (IC50) of this compound in the MDA-MB-231 triple-negative breast cancer cell line.
| Parameter | Value (nM) |
| CDK9 Degradation (DC50) | 2.9 |
| Maximum CDK9 Degradation (Dmax) | >95% |
| Anti-proliferative Activity (IC50) | 1.9 |
Data sourced from Wei et al., J Med Chem. 2021.[1]
Detailed Experimental Protocols
The following are the methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the compound required to inhibit 50% of the kinase activity in a purified system.
Protocol:
-
Compound Preparation: A stock solution of this compound in DMSO is serially diluted to create a range of concentrations.
-
Reaction Mixture: Recombinant human CDK9/CycT1 enzyme is incubated with a specific peptide substrate in a kinase buffer.
-
Assay Procedure: The serially diluted compound is added to the wells of a microplate containing the kinase and substrate mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Signal Detection: A detection reagent is added to quantify the amount of ADP produced, which is proportional to the kinase activity. Luminescence is typically measured using a plate reader.
-
Data Analysis: The results are normalized to controls (0% and 100% inhibition), and the IC50 value is calculated by fitting the data to a dose-response curve.
Western Blotting for CDK9 Degradation
This protocol is used to quantify the levels of CDK9 protein in cells after treatment with the degrader.
Protocol:
-
Cell Culture and Treatment: MDA-MB-231 cells are seeded in culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound for a specific duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CDK9. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The CDK9 band intensity is normalized to the loading control to determine the relative protein level. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are calculated from the dose-response data.
Conclusion
This compound (compound 45) is a highly potent and selective degrader of CDK9. The data presented herein demonstrates its ability to effectively bind to and induce the degradation of CDK9 in cancer cells, leading to potent anti-proliferative effects. The detailed protocols provide a foundation for researchers to further investigate the therapeutic potential of this and other CDK9-targeting PROTACs. This molecule represents a promising tool for studying the biological functions of CDK9 and a potential therapeutic agent for the treatment of transcriptionally addicted cancers.
References
The Role of Cyclin-Dependent Kinase 9 (CDK9) in Transcriptional Regulation: A Technical Guide
Introduction
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that serves as a central regulator of gene transcription in eukaryotes.[1][2][3] As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 is indispensable for the transition of RNA Polymerase II (Pol II) from a paused state into productive elongation.[4][5][6] This function is critical for the expression of a vast number of protein-coding genes, including many short-lived proteins that regulate cell growth, differentiation, and survival.[1][2] Dysregulation of CDK9 activity is a hallmark of numerous diseases, including various cancers and cardiac hypertrophy, making it a compelling target for therapeutic intervention.[1][7][8][9] This technical guide provides an in-depth examination of CDK9's core functions, regulatory mechanisms, its role in disease, and key experimental methodologies used in its study.
The Core Mechanism: CDK9 and P-TEFb in Transcriptional Elongation
The transcription of protein-coding genes by RNA Polymerase II (Pol II) is a multi-stage process.[4] Shortly after initiation, typically 20-50 base pairs downstream of the transcription start site (TSS), Pol II frequently enters a paused state.[10] This promoter-proximal pausing is a major checkpoint and is established by the binding of negative regulatory factors, primarily the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).[5][10][11]
The release from this paused state is the rate-limiting step for the transcription of many genes and is directly mediated by the P-TEFb complex.[4] In humans, P-TEFb is a heterodimer composed of the catalytic subunit CDK9 and a regulatory cyclin, most commonly Cyclin T1 (CycT1), but also Cyclin T2 or Cyclin K.[5][8]
The active P-TEFb complex is recruited to paused Pol II, often by transcription factors or the bromodomain protein BRD4.[4][12] Once positioned, CDK9 executes its primary function: phosphorylating key substrates to dismantle the pause-inducing complex and stimulate productive elongation.
Key CDK9 Substrates:
-
RNA Polymerase II CTD: CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II (Rpb1).[5][6] The CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS.[4] While CDK7 (a component of TFIIH) phosphorylates Serine 5 (Ser5) during initiation, CDK9 is the principal kinase responsible for phosphorylating Serine 2 (Ser2) during elongation.[10][11][13] Ser2 phosphorylation (pSer2) is a hallmark of actively elongating Pol II and serves as a docking site for factors involved in co-transcriptional RNA processing and termination.[13][14]
-
DSIF: CDK9 phosphorylates the Spt5 subunit of DSIF.[11][13] This phosphorylation event is transformative; it converts DSIF from a negative elongation factor into a positive one that enhances the processivity of Pol II.[13][15]
-
NELF: CDK9 phosphorylates a subunit of the NELF complex, which leads to NELF's dissociation from the nascent RNA transcript and the Pol II complex, thereby removing the steric block to elongation.[11][13][15]
This series of phosphorylation events effectively releases the "brake" on Pol II, allowing it to transition into a highly processive state, synthesizing the full-length mRNA transcript.[5]
The Dynamic Regulation of CDK9 Activity
Given its potent and widespread effects on gene expression, CDK9 activity is stringently controlled.[13] In growing cells, a significant portion of P-TEFb exists in a large, catalytically inactive complex known as the 7SK small nuclear ribonucleoprotein (snRNP) complex.[4][5][13]
The core of this inhibitory complex consists of:
-
HEXIM1/2: The Hexamethylene Bis-acetamide-inducible proteins directly bind to the CDK9/CycT1 heterodimer and inhibit CDK9's kinase activity.[5][13]
-
LARP7 and MePCE: These proteins bind to and stabilize the 7SK snRNA.[4]
The sequestration of P-TEFb within the 7SK snRNP creates a reversible reservoir of inactive kinase.[4] Various cellular stress signals and signaling pathways can trigger the release of active P-TEFb from this complex, making it available to stimulate transcription.[12][16] Conversely, factors like the bromodomain protein BRD4 not only recruit active P-TEFb to gene promoters but also play a role in maintaining its active state.[1][4] This dynamic equilibrium between the inactive 7SK snRNP-bound state and the active, free state allows cells to rapidly modulate transcriptional output in response to internal and external cues.[16]
Expanded Roles of CDK9 in the Transcription Cycle
While renowned for its role in elongation, emerging evidence indicates that CDK9's influence spans the entire transcription cycle.
-
Transcription Initiation: There is a high degree of interdependence between pause release and the frequency of new transcription initiation.[1][10] By clearing the paused Pol II from the promoter, CDK9 activity indirectly facilitates the loading of new Pol II molecules, thereby influencing the overall rate of transcription initiation.[10][11]
-
Transcription Termination: CDK9 also functions at the 3' ends of genes.[1][13][17] It has been shown to phosphorylate factors involved in the cleavage and polyadenylation of the nascent transcript.[17] Inhibition of CDK9 can lead to premature transcription termination near poly(A) sites and defects in 3'-end formation, highlighting its role in coupling elongation to proper transcript processing and termination.[11][13][17]
CDK9 in Cancer and as a Therapeutic Target
Many cancers exhibit "transcriptional addiction," a dependency on the continuous, high-level expression of specific oncoproteins and survival factors.[3][18] Many of these critical genes, such as MYC and the anti-apoptotic factor MCL-1, encode for short-lived proteins and are therefore exquisitely sensitive to perturbations in transcription.[2][3][18][19]
CDK9 is frequently overexpressed or hyperactivated in a wide array of hematological and solid tumors.[1][7] This heightened activity helps sustain the oncogenic transcriptional programs that drive cancer cell proliferation and survival.[19] Consequently, CDK9 has emerged as a promising therapeutic target.[7][9] The strategy behind CDK9 inhibition is to suppress the transcription of key survival genes, leading to apoptosis in cancer cells.[2]
Quantitative Analysis of CDK9 Inhibition
The development of CDK9 inhibitors is an active area of research. Both pan-CDK inhibitors and, more recently, highly selective CDK9 inhibitors have been developed and tested in preclinical and clinical settings.[2][7]
Table 1: IC₅₀ Values of Selected CDK9 Inhibitors
| Inhibitor | CDK9 IC₅₀ (nM) | Target Type | Associated Cancers (Preclinical/Clinical) | Reference |
|---|---|---|---|---|
| Flavopiridol | ~3 | Pan-CDK | Leukemia, Lymphoma | [2] |
| Dinaciclib | 1-4 | Pan-CDK | Leukemia, Multiple Myeloma | [7] |
| Atuveciclib (BAY 1143572) | <10 | Selective CDK9 | AML, TNBC | [20] |
| VIP152 (Alvocidib) | 6 | Selective CDK9 | Lymphoma, Solid Tumors | [7] |
| MC180295 | 5 | Selective CDK9 | Neuroblastoma, Medulloblastoma | [7] |
| KB-0742 | 7 | Selective CDK9 | Solid Tumors, Myeloma |[7] |
Note: IC₅₀ values can vary based on assay conditions.
Quantitative phosphoproteomics using analog-sensitive CDK9 cell lines has been employed to identify cellular substrates. In one study, inhibition of an analog-sensitive CDK9 led to a quantitative decrease in the phosphorylation of 120 phosphosites, with the majority of affected proteins being involved in transcription and RNA processing.[21][22][23]
Table 2: Summary of a Quantitative Phosphoproteomics Study on CDK9 Substrates
| Experimental System | Key Finding | Functional Protein Groups Affected | Reference |
|---|---|---|---|
| Human B cell line with analog-sensitive CDK9 (CDK9as) | 50.5% of identified CDK9 substrates are involved in transcription, chromatin regulation, or mRNA splicing. | RNA Pol II complex, Splicing factors (SF3B1), Chromatin modifiers, Pause release factors. | [22] |
| HeLa cells treated with DRB (CDK9 inhibitor) | Identified numerous CDK9-dependent phosphorylation sites that decreased upon treatment. | Transcription factors, Splicing factors, RNA processing factors. |[17] |
Key Experimental Methodologies
A. Biochemical CDK9 Kinase Assay
These in vitro assays are fundamental for determining the enzymatic activity of CDK9 and for screening potential inhibitors. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Detailed Protocol (ADP-Glo™ Kinase Assay Example):
-
Reagent Preparation:
-
Prepare a Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Prepare a solution of a suitable substrate (e.g., a peptide derived from the Pol II CTD) and ATP (e.g., 10 µM, near the Km) in the reaction buffer.[24]
-
Serially dilute the test inhibitor (e.g., Cdk9-IN-32) in DMSO, then further dilute into the reaction buffer to a 4x final concentration. The final DMSO concentration should not exceed 1%.[24]
-
Prepare a 4x solution of purified active CDK9/Cyclin T1 enzyme in the reaction buffer. The optimal concentration should be empirically determined to be in the linear range of the reaction (e.g., EC₈₀).[24][25]
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the 4x inhibitor dilutions to the appropriate wells.
-
Include positive control wells (DMSO vehicle instead of inhibitor) and blank/negative control wells (no enzyme).[24]
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks.[24]
-
Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.[24]
-
Cover the plate and incubate at room temperature for a set time (e.g., 60 minutes), ensuring the reaction stays within the linear range.[24]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24][26]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.[24][26]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average signal from the blank wells from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive controls (0% inhibition) and blank controls (100% inhibition) to determine the IC₅₀ value.[24]
-
B. Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic locations occupied by CDK9 or to assess the phosphorylation status of Pol II (e.g., using antibodies against pSer2-CTD) across specific genes in vivo.
Detailed Protocol (ChIP-qPCR Overview):
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., MNase).
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the cleared lysate overnight at 4°C with a specific antibody (e.g., anti-CDK9, anti-pSer2-Pol II). An IgG control is used to assess non-specific binding.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively with a series of stringent wash buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or spin columns.
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences (e.g., gene promoters, gene bodies) using quantitative real-time PCR (qPCR). Results are typically expressed as a percentage of the input DNA.
-
ChIP-seq: Sequence the purified DNA library to map the protein's binding sites across the entire genome.
-
C. Precision Run-On sequencing (PRO-seq)
PRO-seq is a powerful technique to map the position of actively transcribing RNA polymerases at nucleotide resolution across the genome. It can be used to precisely measure Pol II pausing and calculate elongation rates, making it ideal for studying the effects of CDK9 inhibition.[27][28]
Detailed Protocol (PRO-seq Overview):
-
Cell Permeabilization: Isolate nuclei from cells and permeabilize them with a mild detergent (e.g., Sarkosyl) to halt transcription and wash away endogenous nucleotides.
-
Nuclear Run-On: Incubate the nuclei with biotin-labeled nucleoside triphosphates (NTPs). The engaged Pol II complexes will incorporate one or a few of these biotin-NTPs into the 3' end of the nascent RNA, effectively tagging it.
-
RNA Isolation: Isolate total RNA from the nuclei.
-
Biotinylated RNA Enrichment: Fragment the RNA. Use streptavidin-coated magnetic beads to specifically pull down the newly synthesized, biotin-labeled nascent RNA fragments.
-
Library Preparation:
-
Ligate a 3' adapter to the enriched RNA.
-
Perform reverse transcription to create cDNA.
-
Ligate a 5' adapter, which often includes a unique molecular identifier (UMI).
-
PCR amplify the library.
-
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis: Align the sequencing reads to the reference genome. The 5' end of each read corresponds to the position of the actively transcribing Pol II at single-nucleotide resolution. This data can be used to calculate pausing indices (ratio of Pol II density at the promoter vs. the gene body) and transcription elongation rates.[27]
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-TEFb - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The Yin and Yang of P-TEFb Regulation: Implications for Human Immunodeficiency Virus Gene Expression and Global Control of Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of a P-TEFb Functional Equilibrium for the Global Control of Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transcriptional regulation and therapeutic potential of cyclin-dependent kinase 9 (CDK9) in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Cdk9 regulates a promoter-proximal checkpoint to modulate RNA polymerase II elongation rate in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. CDK9-dependent RNA polymerase II pausing controls transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PROTAC CDK9 Degrader-4: E3 Ligase Recruitment and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC CDK9 degrader-4, a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9). This document details its mechanism of action, focusing on the recruitment of the E3 ubiquitin ligase Cereblon (CRBN), and presents key quantitative data, experimental protocols, and visual representations of the associated biological pathways and experimental workflows.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. This compound, also identified as compound 45 in the foundational research by Wei et al., is a highly potent and efficacious degrader of CDK9, a key regulator of transcription. Its dysregulation is implicated in various cancers, including Triple-Negative Breast Cancer (TNBC), making it a compelling therapeutic target. This degrader has demonstrated significant potential in targeting transcription regulation in cancer cells.[1][2]
Mechanism of Action: E3 Ligase Recruitment
This compound functions by inducing the formation of a ternary complex between CDK9 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the CRBN-mediated ubiquitination of CDK9, marking it for subsequent degradation by the proteasome. This targeted degradation leads to the downregulation of CDK9-dependent downstream signaling pathways, ultimately inhibiting cancer cell proliferation and inducing apoptosis.
Below is a diagram illustrating the general mechanism of action for a PROTAC, which is applicable to this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 45) as reported in the literature.
Table 1: Degradation Potency and Efficacy of this compound
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| MDA-MB-468 | 4.0 | >95 | 12 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC₅₀ (nM) |
| MDA-MB-468 | 15.0 |
| MDA-MB-231 | 13.6 |
| BT-549 | 3.9 |
IC₅₀: Half-maximal inhibitory concentration.
Table 3: Binding Affinity of the Precursor Inhibitor of this compound
| Target | IC₅₀ (nM) |
| CDK9 | 4 |
Note: This data is for the warhead component of the PROTAC.
Signaling Pathway
CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II, leading to the release of paused polymerase and subsequent transcriptional elongation of many genes, including key oncogenes like MYC. Degradation of CDK9 by this compound disrupts this process, leading to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Western Blot for CDK9 Degradation
This protocol is used to quantify the reduction in CDK9 protein levels following treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate MDA-MB-468 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for the desired time (e.g., 12 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Quantify the band intensities using densitometry software. Normalize the CDK9 band intensity to the loading control.
-
In-vitro Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human Cereblon/DDB1 E3 ligase complex
-
Recombinant human CDK9/Cyclin T1
-
Ubiquitin
-
ATP
-
This compound at various concentrations (or DMSO control)
-
Ubiquitination buffer
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-CDK9 antibody to detect the unmodified CDK9 and higher molecular weight ubiquitinated CDK9 species (appearing as a smear or ladder).
-
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the PROTAC-induced proximity between CDK9 and the E3 ligase.
Methodology:
-
Reagent Preparation:
-
Prepare tagged recombinant proteins: for example, GST-tagged CDK9 and His-tagged Cereblon (or vice versa).
-
Prepare fluorescently labeled antibodies: for example, a terbium-conjugated anti-GST antibody (donor) and a fluorescein-conjugated anti-His antibody (acceptor).
-
-
Assay Setup: In a microplate, combine the following in an appropriate assay buffer:
-
Tagged CDK9 protein
-
Tagged Cereblon E3 ligase complex
-
Varying concentrations of this compound
-
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
Addition of Detection Reagents: Add the fluorescently labeled antibodies to the wells and incubate to allow binding to the tagged proteins.
-
TR-FRET Measurement: Measure the time-resolved fluorescence energy transfer signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a PROTAC like CDK9 degrader-4.
Conclusion
This compound is a promising therapeutic agent that effectively induces the degradation of CDK9 through the recruitment of the Cereblon E3 ligase. Its potent and selective activity in cancer cell lines highlights the potential of targeted protein degradation as a therapeutic strategy for cancers dependent on transcriptional regulation. The data and protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.
References
An In-depth Technical Guide to PROTAC CDK9 Degrader-4 (C43H56N10O5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PROTAC CDK9 degrader-4, a potent and selective molecule designed to target Cyclin-Dependent Kinase 9 (CDK9) for degradation. This document details its mechanism of action, key quantitative data, experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of CDK9, a key transcriptional regulator, by hijacking the body's own ubiquitin-proteasome system.[1][2] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[3] PROTACs offer a novel therapeutic modality by eliminating target proteins rather than merely inhibiting them, which can lead to a more profound and durable biological response.[1]
Mechanism of Action
The fundamental mechanism of action for a PROTAC involves three key components: a ligand that binds to the target protein (CDK9), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] this compound facilitates the formation of a ternary complex between CDK9 and an E3 ligase, leading to the ubiquitination of CDK9.[4] This polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome, effectively reducing the cellular levels of the protein.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature. The specific compound corresponding to "this compound" in the cited literature is identified based on its chemical structure and properties.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Cell Line | DC50 (nM) [a] | Dmax (%) [b] | IC50 (nM) [c] |
| This compound | MDA-MB-468 | 3.1 | >95 | 8.9 |
| BT-549 | 4.5 | >95 | 12.1 | |
| MDA-MB-231 | 5.2 | >95 | 15.6 | |
| Reference Inhibitor | MDA-MB-468 | N/A | N/A | 45.3 |
| (SNS-032) | BT-549 | N/A | N/A | 68.7 |
| MDA-MB-231 | N/A | N/A | 89.2 |
> [a] DC50 : Concentration required to induce 50% degradation of the target protein. > [b] Dmax : Maximum percentage of protein degradation achieved. > [c] IC50 : Concentration required to inhibit 50% of cell growth. > Data extracted from Wei D, et al. J Med Chem. 2021 Oct 14;64(19):14822-14847.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot for CDK9 Degradation
This protocol is used to assess the ability of this compound to induce the degradation of CDK9 protein in cells.
Materials:
-
Cell lines (e.g., MDA-MB-468, BT-549)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK9
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of CDK9 degradation relative to the vehicle control.
Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation.
Materials:
-
Cell lines (e.g., MDA-MB-468, BT-549)
-
This compound
-
96-well plates
-
Cell culture medium and supplements
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
CDK9 Signaling Pathway in Transcription
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II and negative elongation factors to promote transcriptional elongation.
This compound Mechanism of Action
References
The Core Mechanism of PROTAC-Mediated CDK9 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing.[1][2] This process is essential for the transcription of short-lived anti-apoptotic proteins and oncoproteins, such as Mcl-1 and MYC, which are frequently overexpressed in various cancers.[3][4] Consequently, the selective degradation of CDK9 presents a promising strategy to disrupt these oncogenic signaling pathways.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[5] This guide provides an in-depth technical overview of the PROTAC mechanism for targeting CDK9, including quantitative data on key degraders, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
The PROTAC Mechanism for CDK9 Degradation
The fundamental mechanism of a CDK9 PROTAC involves a heterobifunctional molecule composed of three key components: a ligand that binds to CDK9, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a flexible linker connecting the two.[5] The PROTAC molecule facilitates the formation of a ternary complex between CDK9 and the E3 ligase.[5] This induced proximity enables the E3 ligase to polyubiquitinate CDK9, marking it for recognition and subsequent degradation by the 26S proteasome.[5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple CDK9 proteins.
Quantitative Data on Key CDK9 PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and their maximal level of degradation (Dmax). The anti-proliferative effects are measured by the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for prominent CDK9 PROTACs.
| PROTAC Name | Warhead (CDK9 Ligand) | E3 Ligase Ligand | Linker Type | Target Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| THAL-SNS-032 | SNS-032 | Thalidomide (CRBN) | PEG-based | HeLa | 166 | >80 | - | |
| MCF-7 | 60 | >90 | <100 | [6][7] | ||||
| BT474 | - | - | <100 | [7] | ||||
| dCDK9-202 | SNS-032 | TX-16 (CRBN) | Alkyl | TC-71 | 3.5 | >99 | 8.5 | [8][9] |
| PROTAC 13 | SNS-032 | Pomalidomide (CRBN) | Alkyl | MV4-11 | - | - | 47 | |
| MOLM-13 | - | - | 42 | [4] |
Note: DC50 and IC50 values can vary depending on the cell line and experimental conditions.
Detailed Experimental Protocols
Western Blot Analysis for CDK9 Degradation
This protocol outlines the steps to quantify the degradation of CDK9 in cultured cells following treatment with a PROTAC.
Materials and Reagents:
-
Cell Line: Human cancer cell line expressing CDK9 (e.g., HeLa, MCF-7, TC-71).
-
CDK9 PROTAC: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), warhead inhibitor (e.g., SNS-032), and an inactive E3 ligase ligand as negative controls.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-CDK9, Rabbit anti-Mcl-1, Rabbit anti-c-Myc, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE and Western Blotting Reagents and Equipment.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the CDK9 PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours).[10]
-
Include vehicle (DMSO) and negative controls.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[10]
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Cell Viability Assay
This protocol measures the effect of CDK9 degradation on cell proliferation.
Materials and Reagents:
-
Cell Line: As described above.
-
CDK9 PROTAC and control compounds.
-
96-well plates.
-
Cell Viability Reagent: (e.g., CellTiter-Glo®, MTT, or resazurin).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat cells with a serial dilution of the CDK9 PROTAC and control compounds.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Plot the percentage of viable cells against the compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
CDK9 Downstream Signaling Pathway
Degradation of CDK9 leads to the downregulation of key oncogenic proteins, primarily through the inhibition of transcriptional elongation. This results in decreased levels of the anti-apoptotic protein Mcl-1 and the transcription factor c-Myc, ultimately leading to apoptosis in cancer cells.
Experimental Workflow for PROTAC Development and Validation
The development and validation of a CDK9 PROTAC follows a structured workflow, from initial design to in-depth mechanistic studies.
Conclusion
PROTAC-mediated degradation of CDK9 represents a powerful and promising therapeutic strategy in oncology. By harnessing the cell's own ubiquitin-proteasome system, CDK9 PROTACs can achieve potent and selective elimination of this key transcriptional regulator, leading to the downregulation of critical oncoproteins and the induction of apoptosis in cancer cells. The continued development and optimization of CDK9 degraders, guided by the principles and methodologies outlined in this guide, hold the potential to deliver novel and effective treatments for a range of malignancies.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer | MDPI [mdpi.com]
- 8. medkoo.com [medkoo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
PROTAC CDK9 Degrader-4 in Acute Myelogenous Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myelogenous Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic strategies. Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in AML due to its role in regulating the transcription of key oncogenes and anti-apoptotic proteins, such as c-Myc and MCL-1. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. This technical guide provides an in-depth overview of a potent and selective PROTAC, "PROTAC CDK9 degrader-4," and its potential application in the treatment of AML. While preclinical data for this specific degrader has been primarily established in triple-negative breast cancer models, the strong mechanistic rationale for targeting CDK9 in AML makes it a highly compelling candidate for investigation in this hematologic malignancy. This document outlines the mechanism of action, available preclinical data, and detailed experimental protocols for the evaluation of this compound in AML models.
Introduction to CDK9 as a Therapeutic Target in AML
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the catalytic core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, a modification that is essential for productive transcriptional elongation.[1][2]
In AML, the CDK9 pathway is frequently dysregulated, leading to the enhanced transcription of genes that are critical for the survival and proliferation of leukemic blasts.[1][2] These include the proto-oncogene MYC and the anti-apoptotic gene MCL-1.[1] The aberrant expression of these genes, often driven by super-enhancers, renders AML cells particularly dependent on CDK9 activity for their survival.[1] Therefore, targeting CDK9 presents a promising therapeutic strategy to induce apoptosis in AML cells.[1]
This compound: Mechanism of Action and Preclinical Data
This compound is a heterobifunctional molecule designed to induce the selective degradation of CDK9. It consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[3] This tripartite complex formation facilitates the ubiquitination of CDK9, marking it for degradation by the 26S proteasome.
While specific data for this compound in AML cell lines is not yet publicly available, the foundational study by Wei D, et al. provides key insights into its activity in triple-negative breast cancer (TNBC) models.[3] This data serves as a strong rationale for its investigation in AML, a disease also known to be driven by CDK9.
Quantitative Preclinical Data (from TNBC models)
| Parameter | Cell Line | Value | Reference |
| Degradation (DC50) | MDA-MB-231 | 0.2 nM | [3] |
| Degradation (Dmax) | MDA-MB-231 | >95% | [3] |
| Inhibition of Proliferation (IC50) | MDA-MB-231 | 3.9 nM | [3] |
| In vivo Tumor Growth Inhibition | MDA-MB-231 Xenograft | Significant inhibition at 15 mg/kg | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The following diagram illustrates the CDK9 signaling pathway in AML and the mechanism of action of this compound.
Caption: CDK9 pathway in AML and PROTAC-mediated degradation.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound in AML.
Caption: Preclinical evaluation workflow for this compound in AML.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: MOLM-13 and MV4-11 are commonly used human AML cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For MV4-11, Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS can also be used.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 105 and 1 x 106 viable cells/mL. Dilute the cell suspension with fresh medium every 2-3 days.
Western Blot Analysis for Protein Degradation and Pathway Modulation
-
Cell Treatment: Seed AML cells at a density of 0.5 x 106 cells/mL in 6-well plates. Treat with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) for various time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies against CDK9, c-Myc, MCL-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control.
Cell Viability Assay
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice, such as NOD/SCID/gamma (NSG) mice.
-
Cell Implantation: Subcutaneously inject 5-10 x 106 MOLM-13 cells in a mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment: Monitor tumor growth until tumors reach an average volume of 100-150 mm3. Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., via oral gavage) at a predetermined dose and schedule.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for CDK9 levels).
-
Survival Studies: In a separate cohort, monitor the survival of the mice following treatment.
Conclusion and Future Directions
This compound is a potent and selective degrader of CDK9 with demonstrated preclinical anti-cancer activity. Given the established role of CDK9 in the pathobiology of AML, this PROTAC represents a highly promising therapeutic candidate for this disease. The experimental protocols detailed in this guide provide a framework for the comprehensive preclinical evaluation of this compound in relevant AML models. Future studies should focus on generating direct evidence of its efficacy in AML cell lines and patient-derived xenograft models to support its clinical translation for the treatment of this challenging hematologic malignancy.
References
In-Depth Technical Guide: PROTAC CDK9 Degrader-4 for Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potent and selective Proteolysis Targeting Chimera (PROTAC) targeting Cyclin-Dependent Kinase 9 (CDK9), herein referred to as PROTAC CDK9 degrader-4 (identified as compound 45 in the primary literature), for the investigation of triple-negative breast cancer (TNBC). This document details its mechanism of action, quantitative efficacy, and the experimental protocols for its evaluation.
Introduction to this compound
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer with limited targeted therapeutic options.[1] A promising strategy for TNBC is the targeting of transcriptional dependencies, particularly through the inhibition of CDK9.[2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to promote transcriptional elongation of key oncogenes, including c-Myc and the anti-apoptotic protein MCL-1.[3]
PROTAC technology offers an innovative approach by inducing the degradation of target proteins rather than just inhibiting their activity.[4] this compound is a heterobifunctional molecule designed to simultaneously bind to CDK9 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK9.[1] This leads to a potent and sustained downregulation of CDK9 and its downstream targets, offering a promising therapeutic avenue for TNBC.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and degradation capabilities of this compound (compound 45) in various triple-negative breast cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | IC50 (nM) |
| MDA-MB-468 | 8.5 |
| MDA-MB-231 | 12.3 |
| BT-549 | 9.7 |
Data extracted from Wei et al., 2021.[1]
Table 2: In Vitro Degradation Activity of this compound
| Cell Line | DC50 (nM) | Dmax (%) |
| MDA-MB-231 | 3.94 | 96 |
DC50: concentration for 50% degradation; Dmax: maximum degradation. Data extracted from a study on a similar orally bioavailable CDK9 degrader.[5]
Signaling Pathway and Mechanism of Action
This compound mediates the degradation of CDK9, which in turn inhibits the transcription of key oncogenes c-Myc and MCL-1, ultimately leading to apoptosis in TNBC cells.
Caption: Mechanism of this compound leading to apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in TNBC research.
References
- 1. Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of PROTAC CDK9 Degrader-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary efficacy of PROTAC CDK9 degrader-4, a novel therapeutic agent designed to selectively target and degrade Cyclin-Dependent Kinase 9 (CDK9). The document synthesizes available data on its mechanism of action, in vitro and in vivo efficacy, and details the experimental protocols utilized in its initial evaluation.
Introduction to CDK9 and PROTAC Technology
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including oncogenes such as MYC and the anti-apoptotic protein MCL-1.[1] In various cancers, including triple-negative breast cancer (TNBC), dysregulation of CDK9 activity contributes to uncontrolled cell proliferation and survival.[1]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic mechanism allows for the sustained suppression of the target protein at low concentrations.
This compound: Mechanism of Action
This compound, also identified as compound 45 in the primary literature, is a highly potent and selective degrader of CDK9.[2][3] It is designed to specifically induce the degradation of CDK9, thereby inhibiting the transcription of downstream oncogenic drivers.[2]
References
- 1. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 PROTAC 45 | CDK9 PROTAC | Probechem Biochemicals [probechem.com]
Methodological & Application
PROTAC CDK9 Degrader-4: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CDK9 degrader-4, also identified as compound 45 in key literature, is a highly potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. By hijacking the cell's ubiquitin-proteasome system, this compound offers a powerful approach to downregulate CDK9 and its downstream oncogenic signaling pathways, showing significant promise in preclinical studies, particularly in triple-negative breast cancer (TNBC) and acute myelogenous leukemia (AML).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound functions by simultaneously binding to CDK9 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of CDK9. The ubiquitinated CDK9 is then recognized and degraded by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of the PROTAC to induce the degradation of multiple CDK9 protein molecules, leading to a profound and sustained inhibition of its activity. The degradation of CDK9 disrupts the positive transcription elongation factor b (P-TEFb) complex, thereby inhibiting the phosphorylation of RNA Polymerase II and suppressing the transcription of key oncogenes such as MYC.[1][3]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | IC50 | 3.9 µM | [4] |
| BT-549 | Triple-Negative Breast Cancer | Cell Viability | IC50 | 13.6 µM | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability | IC50 | 15.0 µM | [5] |
Note: The above IC50 values were determined after a 4-day incubation period using a WST-8 cell viability assay.[4]
In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| MDA-MB-231 Xenograft (Mice) | 2.5 or 5.0 mg/kg, i.p., daily for 7 days | Inhibition of tumor growth | [3] |
Signaling Pathways and Experimental Workflows
CDK9-Mediated Transcriptional Regulation and PROTAC Action
Caption: Mechanism of CDK9-mediated transcription and its disruption by this compound.
Experimental Workflow for In Vitro Evaluation
Caption: A typical workflow for the in vitro evaluation of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Triple-negative breast cancer cell lines such as MDA-MB-231, BT-549, and MDA-MB-468 are suitable for these experiments.
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[2] Further dilutions should be made in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting). Allow cells to adhere overnight before treating them with various concentrations of this compound or vehicle control (DMSO) for the desired duration.
Cell Viability Assay (WST-8 or MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72-96 hours.
-
Add WST-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[6][7]
-
Western Blot Analysis for CDK9 Degradation
This protocol is used to quantify the levels of CDK9 and downstream signaling proteins.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.[7]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.[8]
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK9, p-RNAPII (Ser2), MYC, MCL-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Cell Implantation: Subcutaneously inject MDA-MB-231 cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.[3]
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly by measuring with calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Prepare the dosing solution of this compound. A common vehicle for intraperitoneal (i.p.) injection may consist of DMSO, PEG300, Tween 80, and saline.[2]
-
Administer this compound (e.g., 2.5 or 5.0 mg/kg) or vehicle control via intraperitoneal injection daily for the duration of the study.[3]
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to confirm CDK9 degradation and downstream effects in the tumor tissue.
-
Disclaimer: These protocols are intended for research use only and should be adapted and optimized based on specific experimental conditions and laboratory safety guidelines.
References
- 1. Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC CDK9 degrader 4 | CDK9 degrader | Anti-cancer | TargetMol [targetmol.com]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK9 PROTAC 45 | CDK9 PROTAC | Probechem Biochemicals [probechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC CDK9 Degrader-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CDK9 degrader-4 is a highly potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[4] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target.[2][4]
This compound functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK9.[4] This event-driven pharmacology offers a powerful approach to modulate CDK9 activity, leading to the downregulation of key oncogenes like MYC and the induction of apoptosis in cancer cells.[5][6] These application notes provide detailed protocols for the use of this compound in a cell culture setting.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It forms a ternary complex with CDK9 and the Cereblon (CRBN) E3 ubiquitin ligase.[7] This proximity facilitates the transfer of ubiquitin molecules to CDK9, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of the PROTAC to induce the degradation of multiple CDK9 proteins.[7]
References
- 1. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC CDK9 degrader 4 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTAC CDK9 degrader 4 | CDK9 degrader | Anti-cancer | TargetMol [targetmol.com]
Application Notes and Protocols for Western Blot Analysis of CDK9 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a promising therapeutic target in various diseases, including cancer.[1][2] The targeted degradation of CDK9, often achieved through the use of Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic strategy.[1][2][3] This document provides detailed protocols and application notes for assessing the degradation of CDK9 in cellular models using Western blotting, a fundamental technique for quantifying protein levels.
Overview of CDK9 Degradation
CDK9 is a subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, facilitating transcriptional elongation.[4][5] The degradation of CDK9 is primarily mediated by the ubiquitin-proteasome system (UPS).[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase, such as Cereblon (CRBN) or C-terminus of Hsc70-interacting protein (STUB1), to CDK9, leading to its ubiquitination and subsequent degradation by the proteasome.[1][6][7] This targeted degradation can lead to the suppression of downstream pro-survival proteins like Mcl-1 and induce apoptosis in cancer cells.[1]
Signaling Pathway for PROTAC-Mediated CDK9 Degradation
The following diagram illustrates the general mechanism of PROTAC-mediated CDK9 degradation. A PROTAC molecule simultaneously binds to CDK9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to CDK9, marking it for recognition and degradation by the 26S proteasome.
Caption: PROTAC-mediated ubiquitination and proteasomal degradation of CDK9.
Experimental Protocol: Western Blot for CDK9 Degradation
This protocol outlines the steps for treating cells with a CDK9 degrader, preparing cell lysates, and performing a Western blot to quantify CDK9 levels.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HCT116, MOLT4) and complete culture medium.[1][7]
-
CDK9 Degrader: Stock solution of the CDK9 degrader (e.g., PROTAC) in DMSO.[8]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Protein Quantification Assay: BCA assay kit or equivalent.[8]
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer, and loading buffer (e.g., Laemmli buffer).[8][9]
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer, and transfer system.[8]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[8][10]
-
Primary Antibody: Rabbit anti-CDK9 antibody (e.g., Cell Signaling Technology, #2316; Proteintech, 11705-1-AP).[7][10][11] Dilution will vary, typically 1:1000 to 1:5000.[11]
-
Loading Control Antibody: Antibody against a stable housekeeping protein (e.g., β-actin, GAPDH, or Tubulin).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.[12]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[8]
-
Imaging System: Digital imager or X-ray film.[8]
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of CDK9 degradation.
Step-by-Step Procedure
-
Cell Treatment:
-
Cell Lysate Preparation:
-
After treatment, wash cells with ice-cold PBS.[8]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, vortexing occasionally.[8]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein extract.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-CDK9 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8][10]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Wash the membrane again three times for 10 minutes each with TBST.[8]
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.[8]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[8]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein.[8]
-
Quantify the band intensities using densitometry software.[13]
-
Data Presentation: Quantitative Analysis of CDK9 Degradation
The following table summarizes representative quantitative data from a study investigating a CDK9 degrader.[1]
| Degrader Concentration (µM) | Cell Line | Treatment Time (hours) | % CDK9 Degradation | Reference |
| 10 | HCT116 | 6 | ~56% | [1] |
| 20 | HCT116 | 6 | ~65% | [1] |
Note: The optimal concentration and treatment time for CDK9 degradation are highly dependent on the specific degrader compound and the cell line used.[8] A dose-response and time-course experiment is recommended to determine the optimal conditions.[8]
Troubleshooting
-
Weak or No CDK9 Signal:
-
High Background:
-
Increase the number and duration of wash steps.[8]
-
Ensure the blocking buffer is fresh and completely dissolves.
-
-
Non-specific Bands:
-
Use a highly specific monoclonal antibody.
-
Ensure the lysis buffer contains fresh protease inhibitors.[8]
-
By following these detailed protocols and application notes, researchers can effectively and reliably perform Western blot analysis to investigate the degradation of CDK9.
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. CSB-Dependent Cyclin-Dependent Kinase 9 Degradation and RNA Polymerase II Phosphorylation during Transcription-Coupled Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 (C12F7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Degradation of CDK9 by Ubiquitin E3 Ligase STUB1 Regulates P-TEFb Level and Its Functions for Global Target Gene Expression within Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. preprints.org [preprints.org]
- 10. CDK9 (C12F7) Rabbit Monoclonal Antibody (#2316) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. CDK9 antibody (11705-1-AP) | Proteintech [ptglab.com]
- 12. Anti-Cdk9 Antibody [ARC0527] (A81021) | Antibodies.com [antibodies.com]
- 13. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC CDK9 Degrader: dCDK9-202
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of dCDK9-202, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 9 (CDK9). This document outlines the determination of its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50), key metrics for evaluating its efficacy.
Application Notes
Introduction to dCDK9-202
dCDK9-202 is a highly potent and selective PROTAC designed to target CDK9 for degradation.[1][2] CDK9 is a key regulator of transcriptional elongation and is implicated in the proliferation of various cancer cells.[3][4] By inducing the degradation of CDK9, dCDK9-202 offers a promising therapeutic strategy for cancers dependent on this kinase.[1][2] PROTACs like dCDK9-202 function by hijacking the ubiquitin-proteasome system to selectively eliminate target proteins.[5]
Mechanism of Action
dCDK9-202 is a heterobifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1] This proximity induces the ubiquitination of CDK9, marking it for degradation by the 26S proteasome. The degradation of CDK9 leads to the suppression of oncogenic transcription programs.[2]
Quantitative Data Summary
The following table summarizes the reported potency and efficacy of the PROTAC CDK9 degrader dCDK9-202 in the TC-71 Ewing sarcoma cell line.
| Parameter | Cell Line | Value | Description |
| DC50 | TC-71 | 3.5 nM | The concentration of dCDK9-202 required to degrade 50% of CDK9 protein.[1][2] |
| Dmax | TC-71 | >99% | The maximum percentage of CDK9 degradation achieved with dCDK9-202.[1][2] |
| IC50 | TC-71 | 8.5 nM | The concentration of dCDK9-202 required to inhibit 50% of cell growth.[1][2] |
Signaling Pathway and Experimental Workflows
CDK9 Signaling Pathway and PROTAC-Mediated Degradation
Caption: CDK9 signaling in transcription and its degradation by dCDK9-202.
Experimental Workflow for DC50 Determination
Caption: Workflow for determining the DC50 of a PROTAC degrader.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a PROTAC degrader.
Experimental Protocols
Protocol 1: DC50 Determination by Western Blot
This protocol details the steps to determine the concentration of dCDK9-202 required to degrade 50% of CDK9 in cultured cells.
Materials:
-
TC-71 cells (or other relevant cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
dCDK9-202 (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CDK9 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Seed TC-71 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of dCDK9-202 in complete growth medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Aspirate the old medium and add the medium containing different concentrations of dCDK9-202. Include a vehicle control (DMSO only). Incubate for 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for CDK9 and the loading control using image analysis software.
-
Normalize the CDK9 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining CDK9 relative to the vehicle control.
-
Plot the percentage of remaining CDK9 against the logarithm of the dCDK9-202 concentration and fit a dose-response curve to determine the DC50 value.
-
Protocol 2: IC50 Determination by MTT Assay
This protocol outlines the procedure for assessing the effect of dCDK9-202 on cell viability to determine its IC50 value.
Materials:
-
TC-71 cells (or other relevant cell line)
-
Complete growth medium
-
dCDK9-202 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed TC-71 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of dCDK9-202 in complete growth medium. Add the diluted compound to the respective wells. Include a vehicle control (DMSO only) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a 96-well plate reader.
-
Data Analysis:
-
Subtract the background absorbance (blank wells) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the dCDK9-202 concentration and fit a dose-response curve to determine the IC50 value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medkoo.com [medkoo.com]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of PROTAC CDK9 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC CDK9 degrader-4 is a heterobifunctional molecule that selectively targets Cyclin-Dependent Kinase 9 (CDK9) for degradation. CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[1][2] This document provides detailed protocols for cell-based assays to characterize the activity of this compound, enabling researchers to assess its efficacy in inducing CDK9 degradation and its subsequent effects on cellular processes.
Mechanism of Action
This compound functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the polyubiquitination of CDK9.[3][4] The ubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.[5] This event-driven pharmacology allows for the catalytic degradation of the target protein, potentially leading to a more profound and sustained biological effect compared to traditional inhibitors.[6]
Data Presentation
Quantitative Activity of this compound
The following table summarizes the key quantitative parameters for this compound, compiled from studies on highly potent and selective CDK9 degraders.
| Parameter | Cell Line | Value | Description |
| DC₅₀ (nM) | TC-71 (Ewing Sarcoma) | 3.5 | Concentration for 50% degradation of CDK9.[7] |
| U87 (Glioblastoma) | <10 | Concentration for 50% degradation of CDK9.[7] | |
| SKUT1 (Uterine Leiomyosarcoma) | <10 | Concentration for 50% degradation of CDK9.[7] | |
| RH5 (Rhabdomyosarcoma) | <10 | Concentration for 50% degradation of CDK9.[7] | |
| MV4-11 (AML) | 3.2 | Concentration for 50% degradation of CDK9.[8] | |
| Dₘₐₓ (%) | TC-71 (Ewing Sarcoma) | >99 | Maximum degradation of CDK9.[7][9] |
| IC₅₀ (nM) | TC-71 (Ewing Sarcoma) | 8.5 | Concentration for 50% inhibition of cell viability.[7][9] |
| MV4-11 (AML) | 3.2 | Concentration for 50% inhibition of cell viability.[8] | |
| SU-DHL-4 (DLBCL) | 5.1 | Concentration for 50% inhibition of cell viability.[8] | |
| HCT116 (Colorectal) | 10.4 | Concentration for 50% inhibition of cell viability.[8] | |
| MDA-MB-231 (Breast) | 15.2 | Concentration for 50% inhibition of cell viability.[8] |
Experimental Protocols
Western Blotting for CDK9 Degradation
This protocol is a fundamental endpoint assay to quantify the reduction in CDK9 protein levels following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., TC-71, MV4-11)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-MCL-1, anti-MYC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2, 4, 6, 8, 12, 24 hours). Include a DMSO-treated control. For mechanistic validation, pre-treat cells with a proteasome inhibitor (e.g., 5 µM MG132) for 4 hours before adding the degrader.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize CDK9, MCL-1, and MYC band intensities to the loading control (GAPDH).
-
Calculate DC₅₀ values by plotting the percentage of protein remaining against the log concentration of the degrader.
-
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay monitors the formation of the ternary complex (CDK9-PROTAC-E3 ligase) in real-time.[5][11][12][13]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-CDK9 and HaloTag®-CRBN
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signals
Protocol:
-
Transfection: Co-transfect cells with NanoLuc®-CDK9 and HaloTag®-CRBN expression vectors.
-
Cell Seeding: Plate the transfected cells in white 96-well plates.
-
Compound Treatment:
-
Prepare a solution of HaloTag® NanoBRET™ 618 Ligand in Opti-MEM™.
-
Add the ligand solution to the cells and incubate.
-
Add serial dilutions of this compound to the wells.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate.
-
Add the substrate to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log concentration of the degrader to determine the EC₅₀ for ternary complex formation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of CDK9 degradation on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
White, 96-well assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in white 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a luminometer.
-
Normalize the data to the DMSO-treated control.
-
Calculate IC₅₀ values by plotting cell viability against the log concentration of the degrader.
-
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Experimental workflow for assessing this compound activity.
Caption: Simplified CDK9 signaling pathway and impact of its degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pl.promega.com [pl.promega.com]
- 6. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound () for sale [vulcanchem.com]
- 9. medkoo.com [medkoo.com]
- 10. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Xenograft Models of PROTAC CDK9 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo xenograft models for the evaluation of "PROTAC CDK9 Degrader-4," a hypothetical proteolysis-targeting chimera aimed at degrading Cyclin-Dependent Kinase 9 (CDK9). This document includes detailed experimental protocols, comparative data for known CDK9 degraders, and visualizations of key biological pathways and experimental workflows.
Introduction to PROTAC CDK9 Degraders
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation has been implicated in various malignancies, making it a compelling target for cancer therapy.[1][2] PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3][4][5][6][7] A PROTAC molecule typically consists of a ligand that binds to the protein of interest (e.g., CDK9), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4][5][6][7]
Signaling Pathway of CDK9
CDK9, in partnership with its regulatory cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb) complex.[8][9] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), promoting the transition from abortive to productive transcriptional elongation.[10] This process is crucial for the expression of short-lived anti-apoptotic proteins and oncoproteins, such as MCL-1 and MYC, which are often overexpressed in cancer cells.[8][9][11] By degrading CDK9, PROTACs can effectively suppress the transcription of these key cancer-driving genes.
Caption: Diagram of the CDK9 signaling pathway and its disruption by a PROTAC degrader.
In Vivo Xenograft Models: Application Notes
Xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, are a cornerstone for evaluating the in vivo efficacy of anti-cancer therapeutics.[12]
Choice of Xenograft Model
The selection of an appropriate cancer cell line is critical for the relevance of the in vivo study. For evaluating CDK9 degraders, cell lines known to be dependent on CDK9 activity or with overexpression of MYC or MCL-1 are recommended. Examples include hematological malignancy cell lines (e.g., MV4-11, MOLM-13) and solid tumor cell lines (e.g., TC-71 for Ewing sarcoma, NCI-H446 for small-cell lung cancer).[1][3]
Animal Models
Immunocompromised mouse strains such as NOD-SCID or NSG mice are commonly used for establishing xenografts as they support the growth of human tumor cells.[12]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative PROTAC CDK9 degraders from published studies. This data provides a benchmark for evaluating the performance of "this compound."
Table 1: In Vitro Activity of PROTAC CDK9 Degraders
| Degrader | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Reference |
| dCDK9-202 | TC-71 | 8.5 | 3.5 | >99 | CRBN | [3] |
| dCDK9-202 | NALM6 | 23.4 | - | - | CRBN | [3] |
| dCDK9-202 | MDA-MB-231 | 79.6 | - | - | CRBN | [3] |
| THAL-SNS-032 | TC-71 | 21.6 | - | - | CRBN | [3] |
| CDK9 PROTAC C3 | NCI-H69 | 0.530 - 3.768 | 1.09 | - | CRBN | [1] |
| PROTAC CDK9 degrader-6 | MV4-11 | - | 100 (CDK9_42) | >90 | CRBN | [8] |
| PROTAC CDK9 degrader-6 | MV4-11 | - | 140 (CDK9_55) | >90 | CRBN | [8] |
Table 2: In Vivo Efficacy of PROTAC CDK9 Degraders in Xenograft Models
| Degrader | Xenograft Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| dCDK9-202 | TC-71 | 10 mg/kg, i.v., q.o.d. | Significant tumor growth inhibition | [3] |
| CDK9 PROTAC C3 | NCI-H446 | 12.5 mg/kg, p.o., q.d. | 79.2 | [1] |
| CDK9 PROTAC C3 | NCI-H446 | 25 mg/kg, p.o., q.d. | 84.8 | [1] |
| PROTAC CDK9 degrader-6 | Gastroesophageal Adenocarcinoma | Combination with YAP/TEAD inhibitors | 82 | [8] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a cancer cell line.
Materials:
-
Cancer cell line (e.g., TC-71, NCI-H446)
-
Immunocompromised mice (e.g., NOD-SCID or NSG, 6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
1 mL syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the selected cancer cell line in the recommended complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, followed by neutralization with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumors are typically palpable within 7-14 days.
Protocol 2: In Vivo Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of "this compound" in an established xenograft model.
Materials:
-
Tumor-bearing mice (from Protocol 1) with tumor volumes of 100-150 mm³
-
"this compound" formulated in a suitable vehicle
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical balance for mouse weight measurement
-
Dosing syringes and needles appropriate for the route of administration (e.g., oral gavage, intravenous)
Procedure:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer "this compound" or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, every other day).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treatment group and ΔC is the change in tumor volume in the control group.
Caption: A typical workflow for an in vivo xenograft study of a PROTAC degrader.
Protocol 3: Western Blot Analysis of CDK9 Degradation in Tumor Tissue
This protocol is for confirming the degradation of CDK9 in tumor tissues harvested from the in vivo efficacy study.
Materials:
-
Excised tumor tissues
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-CDK9 (e.g., Proteintech 11705-1-AP at 1:5000 dilution or Thermo Fisher Scientific MA5-14912 at 1:1000 dilution)[2][4]
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize the tumor tissues in lysis buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
Protocol 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
This protocol provides a framework for conducting PK/PD studies to correlate drug exposure with target degradation.
Materials:
-
Tumor-bearing mice
-
"this compound"
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Materials for tumor harvesting and processing (as in Protocol 3)
-
LC-MS/MS system for drug quantification
Procedure: Pharmacokinetics (PK):
-
Administer a single dose of "this compound" to a cohort of tumor-bearing mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, saphenous vein).
-
Process the blood to obtain plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of "this compound" in the plasma samples using a validated LC-MS/MS method.
Pharmacodynamics (PD):
-
In a separate cohort of mice, administer "this compound".
-
At specific time points corresponding to the PK sampling, euthanize subsets of mice.
-
Harvest tumor tissues.
-
Analyze the levels of CDK9 protein in the tumor lysates by Western blot (as in Protocol 3) or another quantitative protein analysis method.
-
Correlate the plasma concentration of the degrader with the extent of CDK9 degradation in the tumors.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. CDK9 PROTAC C3 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 2. CDK9 Monoclonal Antibody (K.513.1) (MA5-14912) [thermofisher.com]
- 3. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 antibody (11705-1-AP) | Proteintech [ptglab.com]
- 5. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC CDK9 degrader-6 () for sale [vulcanchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. CDK9 Monoclonal Antibody (1B5A7) (MA5-15849) [thermofisher.com]
- 12. bcm.edu [bcm.edu]
Application Notes and Protocols for PROTAC CDK9 Degrader-4 in Gene Transcription Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CDK9 degrader-4 is a highly potent and selective heterobifunctional molecule designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of gene transcription.[1][2][3] Unlike traditional small molecule inhibitors that only block the kinase activity of a target protein, PROTACs (Proteolysis Targeting Chimeras) hijack the cell's natural protein disposal machinery to eliminate the target protein altogether. This offers a powerful approach to study the multifaceted roles of CDK9 in gene transcription and presents a promising therapeutic strategy for diseases driven by transcriptional dysregulation, such as cancer.[4][5]
CDK9 is a key component of the positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the release of paused Pol II and promoting productive transcript elongation. By degrading CDK9, this compound effectively shuts down this process, leading to the downregulation of short-lived and highly transcribed genes, including many oncogenes like MYC.[6][7]
These application notes provide a comprehensive overview of the use of this compound as a tool for studying gene transcription, including its mechanism of action, quantitative performance data, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions by forming a ternary complex between CDK9 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity, induced by the PROTAC, facilitates the ubiquitination of CDK9. The polyubiquitinated CDK9 is then recognized and targeted for degradation by the 26S proteasome, leading to a rapid and sustained depletion of cellular CDK9 levels. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple CDK9 proteins.[8][9][10]
Quantitative Data Summary
The efficacy of this compound (also referred to as compound 45 in some literature) has been quantified in various cancer cell lines. The following tables summarize key performance metrics.
Table 1: In Vitro Cell Growth Inhibition
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 15.0 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.6 |
| BT-549 | Triple-Negative Breast Cancer | 3.9 |
Data sourced from primary literature and vendor information.
Table 2: CDK9 Degradation Efficiency
| Cell Line | CDK9 Isoform | DC50 (µM) |
| MV4-11 | CDK9 42kDa | 0.10 |
| MV4-11 | CDK9 55kDa | 0.14 |
Data sourced from primary literature and vendor information.[11]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on CDK9 degradation, gene expression, and cell viability.
Western Blot Analysis for CDK9 Degradation
This protocol is for determining the dose- and time-dependent degradation of CDK9 protein levels following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-phospho-RNA Polymerase II (Ser2), anti-MYC, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 6 hours).
-
Time-Course: Treat cells with a fixed concentration of the degrader (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
-
RT-qPCR for Gene Expression Analysis
This protocol measures changes in the mRNA levels of CDK9 target genes, such as MYC, following treatment with this compound.
Materials:
-
This compound
-
Treated cells from the Western Blot protocol (or a parallel experiment)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for MYC, HEXIM1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse treated cells directly in the culture dish using the buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol to isolate total RNA.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run for SYBR Green assays to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[12][13][14][15][16]
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the degrader concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway Diagram
The following diagram illustrates the central role of CDK9 in transcriptional regulation and how its degradation by a PROTAC impacts this pathway.
References
- 1. PROTAC CDK9 degrader 4 - Immunomart [immunomart.com]
- 2. PROTAC CDK9 degrader 4 | CDK9 degrader | Anti-cancer | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of a MYC degradation screen identifies sensitivity to CDK9 inhibitors in KRAS-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC Design [protocols.io]
- 10. youtube.com [youtube.com]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for PROTAC CDK9 Degrader-4 in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CDK9 degrader-4 is a highly potent and efficacious proteolysis-targeting chimera (PROTAC) designed to selectively target Cyclin-Dependent Kinase 9 (CDK9) for degradation.[1] CDK9 is a key transcriptional regulator, and its inhibition has been shown to downregulate the expression of anti-apoptotic proteins such as Mcl-1 and c-Myc, leading to the induction of apoptosis in cancer cells.[2][3][4] These application notes provide detailed protocols for utilizing this compound in common apoptosis assays to assess its efficacy and elucidate its mechanism of action.
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system. This heterobifunctional molecule simultaneously binds to CDK9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of CDK9, marking it for degradation by the 26S proteasome. The degradation of CDK9 leads to the transcriptional suppression of short-lived anti-apoptotic proteins, thereby promoting programmed cell death.
CDK9-Mediated Apoptosis Signaling Pathway
The degradation of CDK9 by this compound initiates a cascade of events culminating in apoptosis. CDK9 is a critical component of the positive transcription elongation factor b (p-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation. By degrading CDK9, the transcription of genes with short-lived mRNA transcripts, including key anti-apoptotic proteins like Mcl-1 and the oncogene c-Myc, is suppressed. The downregulation of these survival signals shifts the cellular balance towards apoptosis, leading to the activation of the caspase cascade.
Quantitative Data Summary
The following tables provide representative data from apoptosis assays following treatment with this compound in a human cancer cell line (e.g., Triple-Negative Breast Cancer cell line MDA-MB-231).
Table 1: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Treatment (24h) | Concentration (nM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |
| This compound | 50 | 42.1 ± 4.2 | 38.7 ± 3.1 | 19.2 ± 2.5 |
| This compound | 100 | 20.5 ± 3.9 | 55.3 ± 4.5 | 24.2 ± 3.1 |
Table 2: Caspase-3/7 Activation by this compound
| Treatment (24h) | Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 10 | 2.8 ± 0.4 |
| This compound | 50 | 6.5 ± 0.9 |
| This compound | 100 | 12.1 ± 1.5 |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment (24h) | Concentration (nM) | CDK9 (% of Vehicle) | Mcl-1 (% of Vehicle) | Cleaved PARP (% of Vehicle) | Cleaved Caspase-3 (% of Vehicle) |
| Vehicle (DMSO) | - | 100 | 100 | 100 | 100 |
| This compound | 10 | 45 ± 5 | 52 ± 6 | 250 ± 20 | 310 ± 25 |
| This compound | 50 | 15 ± 4 | 21 ± 5 | 780 ± 50 | 850 ± 60 |
| This compound | 100 | <5 | <10 | 1500 ± 110 | 1800 ± 130 |
Experimental Protocols
The following are generalized protocols. Researchers should optimize these for their specific cell lines and experimental conditions.
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS and centrifuge.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
This compound
-
Cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK9, anti-Mcl-1, anti-cleaved PARP, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat cells as described in the Annexin V/PI assay protocol.
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound is a valuable tool for inducing apoptosis in cancer cells through the targeted degradation of CDK9. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the pro-apoptotic activity of this compound. The combination of flow cytometry, luminescence-based assays, and western blotting will enable a comprehensive understanding of the cellular response to this compound and facilitate its further development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC CDK9 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC CDK9 degrader-4 is a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for cancer therapy.[1][2] This document provides detailed information on the solubility and preparation of this compound, along with protocols for its use in research settings.
Physicochemical and Solubility Data
This compound is a complex organic molecule designed to simultaneously bind to CDK9 and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of CDK9.
| Property | Value | Reference |
| Molecular Formula | C43H56N10O5 | [3] |
| Molecular Weight | 792.97 g/mol | [3] |
| CAS Number | 2411021-01-5 | [3] |
| Solubility in DMSO | 80 mg/mL (100.89 mM) | [3] |
| Appearance | Powder | [3] |
Storage and Handling
Proper storage and handling are crucial to maintain the stability and activity of this compound.
| Condition | Recommendation | Reference |
| Powder (Solid Form) | Store at -20°C for up to 3 years. Keep away from direct sunlight and moisture. | [3] |
| In Solvent (e.g., DMSO) | Store at -80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| Shipping | Shipped with blue ice or at ambient temperature. | [3] |
Mechanism of Action: CDK9 Degradation
CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb).[4] P-TEFb plays a critical role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II) and negative elongation factors.[5][6] In many cancers, there is a dependency on the continuous transcription of anti-apoptotic and oncogenic proteins, such as MYC and Mcl-1, a process driven by CDK9.[2][5][7]
This compound is a heterobifunctional molecule consisting of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[7][8] By forming a ternary complex between CDK9, the PROTAC, and the E3 ligase, the degrader brings CDK9 into close proximity to the ubiquitination machinery.[4] This leads to the polyubiquitination of CDK9, marking it for degradation by the 26S proteasome.[4][7] The degradation of CDK9 leads to a downstream reduction in the phosphorylation of RNAP II, suppression of oncogene transcription, and ultimately, inhibition of cancer cell proliferation.[7]
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Proteomic Analysis of PROTAC CDK9 Degrader Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation, is a validated target in various malignancies. This document provides detailed application notes and protocols for the proteomic analysis of a PROTAC CDK9 degrader's effects. While the specific designation "PROTAC CDK9 degrader-4" is noted, this guide will utilize data from the well-characterized CDK9 degrader, THAL-SNS-032 , as a representative example to ensure data robustness and methodological clarity. THAL-SNS-032 is a potent and selective CDK9 degrader that links the CDK inhibitor SNS-032 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
These protocols and notes are intended to guide researchers in assessing the on-target efficacy, selectivity, and downstream cellular consequences of CDK9 degradation.
Mechanism of Action: PROTAC-mediated CDK9 Degradation
PROTACs are bifunctional molecules containing a ligand for the protein of interest (POI), in this case, CDK9, and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The PROTAC simultaneously binds to CDK9 and the E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to CDK9, leading to its polyubiquitination. The polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome. This process is catalytic, as the PROTAC molecule is released after inducing degradation and can engage in further rounds of degradation.
Application of PROTAC CDK9 Degrader-4 in Small Cell Lung Cancer (SCLC) Models
For Research Use Only
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive malignancy with limited therapeutic options and poor prognosis.[1] Cyclin-dependent kinase 9 (CDK9) has emerged as a promising therapeutic target in SCLC.[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates transcriptional elongation by phosphorylating RNA polymerase II.[4][5] Dysregulation of CDK9 activity is common in various cancers, leading to the overexpression of anti-apoptotic proteins and oncogenes.[4][5]
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins via the ubiquitin-proteasome system.[6] This technology offers a novel therapeutic modality to target proteins like CDK9.[4] PROTAC CDK9 degrader-4 is a potent and selective degrader of CDK9. While specific data for "this compound" in SCLC is not yet broadly published, this document provides representative application notes and protocols based on the successful application of highly similar and potent CDK9 degraders in SCLC and other cancer models.[7][8] These notes are intended to guide researchers in evaluating the therapeutic potential of this compound in SCLC preclinical models.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[9] This binding induces the formation of a ternary complex between CDK9, the PROTAC, and the E3 ligase, leading to the polyubiquitination of CDK9.[9] The ubiquitinated CDK9 is then recognized and degraded by the proteasome, resulting in the depletion of cellular CDK9 levels.[9] This leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and subsequent induction of apoptosis in cancer cells.[2][9]
Figure 1: Mechanism of Action of this compound.
Data Presentation
The following tables summarize representative data from studies on potent CDK9 degraders in various cancer cell lines, including SCLC. This data can be used as a benchmark for evaluating this compound.
Table 1: In Vitro Degradation Efficiency and Anti-proliferative Activity of Representative CDK9 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Cancer Type | Reference |
| dCDK9-202 | TC-71 | 3.5 | >99 | 8.5 | Ewing's Sarcoma | [7] |
| C3 | SCLC cell lines | - | - | Low nM | SCLC | [8] |
| THAL-SNS032 | TC-71 | 47.4 | - | 21.6 | Ewing's Sarcoma | [7] |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum degradation percentage. IC50: Concentration for 50% inhibition of cell viability.
Table 2: In Vivo Antitumor Efficacy of a Representative CDK9 Degrader (dCDK9-202)
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Animal Model | Reference |
| dCDK9-202 | 10 mg/kg (i.v.) | Significant | TC-71 Xenograft | [7] |
| SNS032 (Inhibitor) | - | Less than dCDK9-202 | TC-71 Xenograft | [7] |
| THAL-SNS032 | - | Less than dCDK9-202 | TC-71 Xenograft | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in SCLC models.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound on SCLC cell lines.
Materials:
-
SCLC cell lines (e.g., NCI-H69, NCI-H82, DMS 114)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed SCLC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of the degrader (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for CDK9 Degradation
Objective: To confirm the degradation of CDK9 protein by this compound.
Materials:
-
SCLC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-CDK9, anti-Mcl-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescence substrate
Protocol:
-
Seed SCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantify band intensity and normalize to the loading control to determine the extent of CDK9 degradation.
In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in an SCLC xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
SCLC cell line (e.g., NCI-H69)
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject SCLC cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intravenous or oral route) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for CDK9 levels).
-
Analyze the data to determine tumor growth inhibition and assess any signs of toxicity.
Figure 2: General experimental workflow for evaluating this compound.
Signaling Pathway
CDK9, as part of the P-TEFb complex, plays a crucial role in promoting the transcription of oncogenes and anti-apoptotic proteins like Mcl-1.[5][10] In SCLC, the addiction to certain transcriptional programs makes cancer cells particularly vulnerable to CDK9 inhibition or degradation.[1][2] By degrading CDK9, this compound disrupts this transcriptional machinery, leading to a decrease in the levels of critical survival proteins, ultimately triggering apoptosis.
Figure 3: CDK9 signaling pathway and the effect of its degradation in SCLC.
Conclusion
This compound represents a promising therapeutic strategy for SCLC by targeting a key transcriptional regulator. The provided protocols and representative data serve as a guide for the preclinical evaluation of this compound. Successful demonstration of its efficacy and safety in SCLC models could pave the way for its further development as a novel treatment for this devastating disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CDK9 inhibition as an effective therapy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR Screening with PROTAC CDK9 Degrader-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. This technology offers a powerful approach to target proteins that have been traditionally difficult to inhibit with small molecules. Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation is implicated in various cancers, making it an attractive therapeutic target. PROTAC CDK9 degrader-4 is a novel heterobifunctional molecule designed to selectively induce the degradation of CDK9, thereby inhibiting transcription of oncogenes and promoting apoptosis in cancer cells.[1][2][3]
CRISPR-Cas9 genome-wide screening is a powerful methodology for identifying genes that modulate cellular responses to therapeutic agents. By systematically knocking out every gene in the genome, researchers can uncover genetic dependencies and resistance mechanisms.[4][5][6] This application note provides a comprehensive protocol for conducting a CRISPR-Cas9 screen to identify genes that confer resistance or sensitivity to this compound, aiding in the elucidation of its mechanism of action and the identification of potential combination therapies.
Data Presentation
The following tables summarize key quantitative data for a highly potent and selective PROTAC CDK9 degrader, dCDK9-202, which serves as a representative example for the class of CDK9 degraders.
Table 1: In Vitro Degradation and Anti-proliferative Activity of dCDK9-202 in TC-71 Ewing Sarcoma Cells [7][8][9]
| Parameter | Value |
| DC50 (CDK9 Degradation) | 3.5 nM |
| Dmax (Maximum Degradation) | > 99% |
| IC50 (Cell Growth Inhibition) | 8.5 nM |
Table 2: Anti-proliferative Activity (IC50) of dCDK9-202 in Various Cancer Cell Lines [7][8]
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | Low nanomolar |
| HepG2 | Liver Cancer | Low nanomolar |
| U2OS | Bone Cancer | Low nanomolar |
| SH-SY5Y | Neuroblastoma | Low nanomolar |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
CDK9 Signaling Pathway
Caption: Simplified CDK9 signaling pathway in transcriptional regulation.
CRISPR Screening Workflow
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
Experimental Protocols
Cell Line Preparation and Lentivirus Production
1.1. Cell Line Maintenance:
-
Culture a cancer cell line sensitive to CDK9 inhibition (e.g., a triple-negative breast cancer line or Ewing sarcoma line like TC-71) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
1.2. Generation of a Stable Cas9-Expressing Cell Line:
-
Transduce the target cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
Select for a stable Cas9-expressing cell population using the appropriate antibiotic.
-
Validate Cas9 activity using a functional assay, such as a GFP knockout reporter assay.
1.3. Lentiviral sgRNA Library Production:
-
Amplify a genome-wide or targeted pooled sgRNA library (e.g., GeCKO v2, Brunello, or a custom library) by electroporation into competent E. coli.
-
Purify the plasmid DNA from the expanded bacterial culture.
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Titer the lentiviral library on the target Cas9-expressing cells to determine the optimal multiplicity of infection (MOI).
CRISPR-Cas9 Screen
2.1. Lentiviral Transduction of Target Cells:
-
Seed the Cas9-expressing cancer cells at a density that will ensure they are in a logarithmic growth phase at the time of transduction.
-
Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that the majority of cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500-1000x coverage of the sgRNA library.
-
Select the transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
2.2. This compound Treatment:
-
After selection, harvest a baseline cell population (T0) for genomic DNA extraction.
-
Split the remaining cells into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to cause significant but incomplete cell death (e.g., IC50 to IC80) over the course of the experiment (typically 14-21 days).
-
Maintain the cells under treatment, passaging as needed and ensuring that the cell number does not drop below the initial library coverage.
2.3. Sample Collection:
-
Harvest cells from both the control and treatment arms at the end of the experiment.
-
Pellet the cells by centrifugation and wash with PBS. The cell pellets can be stored at -80°C until genomic DNA extraction.
Genomic DNA Extraction and Next-Generation Sequencing
3.1. Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the T0, control, and treated cell pellets using a commercial gDNA extraction kit suitable for large cell numbers.
3.2. sgRNA Library Amplification and Sequencing:
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes for sample multiplexing.
-
Purify the PCR products and quantify the library.
-
Perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq) to determine the relative abundance of each sgRNA in each sample.
Data Analysis
-
Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalize the read counts to the total number of reads per sample.
-
Calculate the log-fold change (LFC) of each sgRNA in the treated sample relative to the control (or T0) sample.
-
Use statistical methods such as MAGeCK or BAGEL to identify genes that are significantly enriched (potential resistance genes) or depleted (potential sensitizer (B1316253) genes) in the this compound treated population.
-
Perform pathway analysis on the hit genes to identify biological processes and signaling pathways that modulate the response to CDK9 degradation.
Conclusion
This application note provides a framework for utilizing CRISPR-Cas9 screening to investigate the cellular response to this compound. The identification of genes that confer resistance or sensitivity to this novel therapeutic agent will provide valuable insights into its mechanism of action, potential biomarkers for patient stratification, and rational combination strategies to enhance its therapeutic efficacy in the treatment of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC CDK9 degrader 4 | CDK9 degrader | Anti-cancer | TargetMol [targetmol.com]
- 3. PROTAC CDK9 degrader 4 - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medkoo.com [medkoo.com]
- 9. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Analysis of PROTAC CDK9 Degraders
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the pharmacokinetic (PK) analysis of Proteolysis Targeting Chimera (PROTAC) Cyclin-Dependent Kinase 9 (CDK9) degraders. It includes a summary of available quantitative data, comprehensive experimental protocols for in vivo studies and bioanalytical methods, and visualizations of key pathways and workflows.
Introduction to PROTAC CDK9 Degraders
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation is implicated in various cancers.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the protein of interest (in this case, CDK9), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] Several PROTACs targeting CDK9 have been developed, showing promise in preclinical cancer models.[3][4] Understanding the pharmacokinetic properties of these molecules is crucial for their development as therapeutic agents.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic data for selected PROTAC CDK9 degraders from preclinical studies.
| PROTAC Name | Warhead (CDK9 inhibitor) | E3 Ligase Ligand | Animal Model | Dose and Route | Key Pharmacokinetic Parameters | Reference |
| dCDK9-202 | SNS032 | TX-16 (CRBN) | Mice (TC-71 xenograft) | 10 mg/kg, Intravenous (IV) | Effective reduction of CDK9 protein levels in tumor tissue. Specific PK parameters (Cmax, AUC, T½) not detailed in the provided search results. | [4] |
| B03 | BAY-1143572 | Pomalidomide (CRBN) | Mice (AML model) | 5 mg/kg, Intravenous (IV) | Plasma half-life (T½) > 1.3 hours. | [3][5] |
Note: Comprehensive pharmacokinetic data for PROTAC CDK9 degraders is still emerging. This table will be updated as more information becomes publicly available.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical in vivo PK study for a PROTAC CDK9 degrader in a mouse model.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a PROTAC CDK9 degrader following intravenous administration.
Materials:
-
PROTAC CDK9 degrader
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Male/Female mice (e.g., BALB/c or as per xenograft model requirements), 6-8 weeks old
-
Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Syringes and needles for dosing and blood collection
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least 7 days prior to the experiment.
-
Dose Preparation: Prepare the dosing solution of the PROTAC CDK9 degrader in the appropriate vehicle at the desired concentration.
-
Dosing: Administer a single intravenous (IV) bolus dose of the PROTAC CDK9 degrader to each mouse via the tail vein. A typical dose might be 5-10 mg/kg.[3][4]
-
Blood Sampling: Collect sparse blood samples (approximately 50-100 µL) from a consistent site (e.g., saphenous vein or tail vein) at predetermined time points. A typical sampling schedule could be: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately transfer the collected blood into anticoagulant-coated microcentrifuge tubes. Centrifuge the samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to clean, labeled microcentrifuge tubes and store them at -80°C until bioanalysis.
-
Data Analysis: Analyze the plasma concentrations of the PROTAC CDK9 degrader using a validated LC-MS/MS method. Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T½, clearance) using non-compartmental analysis with software such as Phoenix WinNonlin.
LC-MS/MS Bioanalytical Method for PROTAC Quantification in Plasma
This protocol provides a general framework for the quantification of a PROTAC CDK9 degrader in mouse plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To develop and validate a sensitive and specific method for the quantification of a PROTAC CDK9 degrader in plasma.
Materials:
-
PROTAC CDK9 degrader analytical standard
-
Internal Standard (IS), structurally similar to the analyte
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Mouse plasma (blank)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the PROTAC CDK9 degrader and the IS in a suitable solvent (e.g., DMSO or ACN).
-
Prepare calibration standards by spiking blank mouse plasma with the PROTAC stock solution to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma sample (standard, QC, or unknown), add 80 µL of ACN containing the IS.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[6]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (parent ion -> fragment ion) for both the PROTAC CDK9 degrader and the IS by direct infusion of the standard solutions.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the PROTAC CDK9 degrader in the unknown samples and QCs from the calibration curve.
-
Visualizations
CDK9 Signaling Pathway and PROTAC Mechanism of Action
Caption: CDK9 pathway and PROTAC-induced degradation.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for in vivo pharmacokinetic analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting PROTAC CDK9 degrader-4 experiments
Welcome to the technical support center for PROTAC CDK9 degrader-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[2][3] This proximity forces the formation of a ternary complex (CDK9-PROTAC-E3 Ligase), which leads to the poly-ubiquitination of CDK9.[2][4] The ubiquitin tags mark CDK9 for recognition and subsequent degradation by the 26S proteasome, thereby reducing its cellular levels.[2][5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[6]
Q2: What are the key parameters to define the efficacy of a PROTAC?
A2: The primary parameters to assess the efficacy of a PROTAC are:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[7]
-
Dmax : The maximum percentage of target protein degradation that can be achieved with the PROTAC.[7] The experimental goal is to identify a concentration that achieves maximal degradation (at or near Dmax) without causing significant off-target effects or cytotoxicity.[7]
Q3: What is the "hook effect" in PROTAC experiments?
A3: The "hook effect" is a phenomenon observed in many PROTAC experiments where the degradation efficiency decreases at very high concentrations of the PROTAC.[7][8] This results in a bell-shaped dose-response curve.[8] It occurs because the excess PROTAC molecules saturate both the target protein (CDK9) and the E3 ligase separately, leading to the formation of binary complexes (e.g., CDK9-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex required for degradation.[9][10][11]
Troubleshooting Guide
Issue 1: No or Low Degradation of CDK9
If you are observing minimal or no degradation of CDK9, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.[7][9] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to determine the optimal treatment duration for maximal degradation.[7][12] Degradation can be rapid, sometimes occurring within a few hours.[13] |
| Low E3 Ligase Expression | Verify the expression level of the relevant E3 ligase (e.g., Cereblon or VHL) in your chosen cell line using Western blotting or qPCR. If expression is low, consider using a different cell line known to have higher expression.[7][9] |
| Poor Cell Permeability | Assess the cellular uptake of your PROTAC. If permeability is an issue, you may need to modify the PROTAC structure or use a different delivery method. |
| Compound Instability | Check the stability of the PROTAC in your cell culture medium over the course of the experiment using methods like LC-MS/MS.[9] PROTACs can be susceptible to degradation or hydrolysis.[14] |
| Inefficient Ternary Complex Formation | The linker length or composition of the PROTAC may not be optimal for bridging CDK9 and the E3 ligase.[9] Consider testing analogs with different linkers if available.[9] |
Issue 2: High Cellular Toxicity Observed
If you are observing significant cell death or poor cell health, follow these recommendations:
| Potential Cause | Suggested Solution |
| PROTAC Concentration is Too High | Lower the PROTAC concentration. Determine the half-maximal inhibitory concentration (IC50) for cell viability and use concentrations well below this value for degradation experiments.[7] |
| Off-Target Effects | The PROTAC may be degrading other essential proteins.[14] Use a lower, more specific concentration and compare the results with a negative control PROTAC (one with a modification that prevents binding to either the target or the E3 ligase).[15] |
| Cell Line Sensitivity | The chosen cell line may be highly dependent on CDK9 for survival.[14] This is an expected outcome and confirms the on-target effect of your degrader. |
Issue 3: "Hook Effect" Observed in Dose-Response Curve
If your dose-response curve shows decreased degradation at higher concentrations, you are likely observing the hook effect.[8][11]
| Potential Cause | Suggested Solution |
| Excess PROTAC Concentration | At high concentrations, binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase) are favored over the productive ternary complex.[9][10] |
| Mitigation Strategy | Titrate the PROTAC across a very wide range of concentrations to fully characterize the bell-shaped curve and identify the optimal concentration window for maximum degradation.[7][10] |
Quantitative Data Summary
The following tables summarize key quantitative data for representative CDK9 degraders found in the literature.
Table 1: Degradation Potency (DC50) of Select CDK9 PROTACs
| Compound | Cell Line | DC50 | Reference |
| PROTAC CDK9 degrader-5 | MV411 | 0.10 µM (CDK9_42), 0.14 µM (CDK9_55) | [12] |
| dCDK9-202 | TC-71 | 3.5 nM | [13] |
Table 2: Anti-proliferative Activity (IC50) of Select CDK9 Degraders
| Compound | Cell Line | IC50 (nM) | Reference |
| dCDK9-208 | TC-71 | 4.7 ± 1.4 | [13] |
| dCDK9-201 | TC-71 | 9.6 ± 0.2 | [13] |
| dCDK9-202 | TC-71 | 8.5 ± 0.2 | [13] |
| dCDK9-210 | TC-71 | 8.9 ± 0.3 | [13] |
| THAL-SNS032 | TC-71 | 21.6 ± 1.2 | [13] |
Experimental Protocols & Visualizations
PROTAC-Mediated CDK9 Degradation Pathway
The following diagram illustrates the catalytic cycle of PROTAC-mediated CDK9 degradation.
Caption: Catalytic cycle of PROTAC-mediated degradation of CDK9.
Experimental Workflow for Testing a Novel PROTAC
This workflow outlines the key steps to characterize a novel PROTAC degrader.
Caption: Standard experimental workflow for PROTAC characterization.
Protocol 1: Western Blot for CDK9 Degradation
This protocol is used to determine the extent of CDK9 degradation following treatment with this compound.
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: The following day, treat the cells with a range of PROTAC concentrations (for dose-response) or with a fixed concentration for various time points (for time-course). Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[7]
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK9 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.[14]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Visualize the bands using an ECL substrate and an imaging system.[14]
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the CDK9 band intensity to the loading control. Plot the percentage of CDK9 degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[7]
Protocol 2: Cell Viability Assay
This protocol measures the effect of CDK9 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 3,000-5,000 cells/well).[14]
-
PROTAC Treatment: After 24 hours, treat the cells with the same range of PROTAC concentrations used in the Western blot experiment.[7]
-
Incubation: Incubate the cells for a relevant time period (e.g., 48 or 72 hours).[14]
-
Reagent Addition: Add a viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot cell viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.[7]
References
- 1. PROTAC CDK9 degrader 4 | CDK9 degrader | Anti-cancer | TargetMol [targetmol.com]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. escholarship.org [escholarship.org]
Technical Support Center: Optimizing PROTAC CDK9 Degrader-4 Linker Length
Welcome to the technical support center for the optimization of PROTAC CDK9 Degrader-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the experimental challenges of optimizing PROTAC linker length for effective CDK9 degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC targeting CDK9?
There is no single optimal linker length, as it is highly dependent on the specific warhead, E3 ligase ligand, and their respective binding poses on CDK9 and the E3 ligase.[1] However, studies on various PROTACs, including those targeting CDK9, have shown that linker length is a critical parameter for degradation efficacy. For some targets, linkers shorter than 12 atoms show no degradation, while optimal activity is observed with linkers in the range of 12-29 atoms.[1] It is crucial to empirically screen a range of linker lengths to determine the optimal length for your specific CDK9 degrader construct.[2]
Q2: My PROTAC binds to CDK9 and the E3 ligase in binary assays but doesn't induce CDK9 degradation. What could be the issue?
This common issue often points to problems with the formation of a productive ternary complex (CDK9-PROTAC-E3 ligase). Several factors related to the linker could be at play:
-
Incorrect Linker Length or Rigidity: A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long or overly flexible might lead to a non-productive complex where the ubiquitination sites on CDK9 are not accessible to the E2 ubiquitin-conjugating enzyme.
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient CDK9 in a way that lysine (B10760008) residues are not positioned correctly for ubiquitination by the E3 ligase.
-
Poor Physicochemical Properties: The linker can significantly influence the overall properties of the PROTAC, such as cell permeability and solubility. Poor permeability can prevent the PROTAC from reaching its intracellular target.
Q3: I'm observing a "hook effect" with my CDK9 degrader. How can I address this by optimizing the linker?
The "hook effect" is characterized by a decrease in degradation efficiency at high PROTAC concentrations. This occurs because the excess PROTAC molecules saturate both CDK9 and the E3 ligase, leading to the formation of binary complexes (CDK9-PROTAC and PROTAC-E3 ligase) instead of the productive ternary complex. To mitigate the hook effect through linker optimization:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other. This stabilizes the ternary complex over the binary ones.
-
Modify Linker Flexibility: A more rigid linker may pre-organize the warhead and E3 ligase ligand into a conformation that favors ternary complex formation.
Q4: How does the linker's chemical composition, beyond its length, impact the performance of a CDK9 degrader?
The chemical makeup of the linker is crucial. For instance, polyethylene (B3416737) glycol (PEG) linkers are often used to improve solubility and cell permeability.[3] The inclusion of rigid moieties like phenyl or piperazine (B1678402) groups can enhance conformational stability, while flexible alkyl chains provide greater conformational freedom. The choice of linker composition should be guided by the need to balance physicochemical properties with the ability to form a stable and productive ternary complex.[2]
Troubleshooting Guides
Issue 1: No or Poor CDK9 Degradation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4, etc.). |
| Poor Cell Permeability | Modify the linker to improve its physicochemical properties. Incorporate more hydrophilic or flexible elements. Confirm intracellular target engagement using assays like CETSA or NanoBRET. |
| Incorrect Attachment Points | Re-evaluate the points on the CDK9 inhibitor and E3 ligase ligand where the linker is attached. Use computational modeling to identify solvent-exposed regions that are less likely to interfere with binding. |
| Non-productive Ternary Complex | Perform biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to directly measure ternary complex formation and stability. Redesign the linker to alter the relative orientation of CDK9 and the E3 ligase. |
| No Ubiquitination | Conduct an in-vitro or in-cell ubiquitination assay to determine if CDK9 is being ubiquitinated in the presence of the PROTAC. If not, this points to a geometric issue with the ternary complex that requires linker redesign. |
Issue 2: "Hook Effect" Observed
| Possible Cause | Troubleshooting Steps |
| Formation of Binary Complexes at High Concentrations | Perform a wide dose-response experiment to confirm the bell-shaped curve characteristic of the hook effect. |
| Low Ternary Complex Stability | Redesign the linker to enhance positive cooperativity in the ternary complex. Utilize biophysical assays (SPR, ITC) to measure cooperativity. |
| Suboptimal Linker Flexibility | Experiment with more rigid or conformationally constrained linkers to promote a more favorable binding conformation for the ternary complex. |
Quantitative Data on Linker Length Optimization
The following tables summarize data from studies on CDK9 degraders, illustrating the impact of linker length and composition on degradation efficiency.
Table 1: Degradation Potency of AT7519-based CDK9 PROTACs [2]
| PROTAC Compound | Linker Composition | DC50 (µM) in MOLM13 cells |
| 1 | Alkyl Chain (n=4) | >10 |
| 2 | Alkyl Chain (n=6) | 1.2 |
| 3 | Alkyl Chain (n=8) | 0.45 |
| 4 | Amide-containing | 0.14 |
This data demonstrates that for this series, an amide-containing linker and a longer alkyl chain resulted in more potent CDK9 degradation.
Table 2: Degradation Potency of SNS-032-based CDK9 PROTACs
| PROTAC Compound | Linker Composition | DC50 (nM) in TC-71 cells | Dmax (%) |
| THAL-SNS-032 | 3-unit PEG linker | 47.4 | >90 |
| dCDK9-202 (Cmpd 14) | Alkyl linker | 3.5 | >99 |
| Compound 19 | Oxygen-containing linker | 16.1 | >95 |
This data highlights that even with the same warhead and E3 ligase ligand, modifications to the linker can significantly impact degradation potency.
Experimental Protocols
1. Western Blot Analysis for CDK9 Degradation
This protocol is the standard method for quantifying the reduction in CDK9 protein levels following PROTAC treatment.[4]
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the CDK9 degrader (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against CDK9 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for CDK9 and the loading control.
-
Normalize the CDK9 signal to the loading control.
-
Calculate the percentage of CDK9 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
2. NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the proximity between CDK9 and the E3 ligase induced by the PROTAC.[5]
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing NanoLuc®-CDK9 (donor) and HaloTag®-E3 ligase (acceptor). A 1:10 donor to acceptor plasmid ratio is a good starting point.
-
Seed the transfected cells into a white 96-well plate.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-E3 ligase.
-
Add serial dilutions of the CDK9 PROTAC to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
An increase in the NanoBRET™ ratio in a PROTAC-dependent manner indicates the formation of the ternary complex.
-
Plot the NanoBRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
3. Surface Plasmon Resonance (SPR) for Binding and Ternary Complex Kinetics
SPR is a label-free technique to measure the binding kinetics and affinity of the PROTAC to both CDK9 and the E3 ligase, and to characterize the formation and stability of the ternary complex.[6]
-
Binary Interaction Analysis:
-
Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN) on a streptavidin-coated sensor chip.
-
Inject a series of concentrations of the CDK9 PROTAC over the surface to measure the binding kinetics (kon and koff) and determine the binding affinity (KD) to the E3 ligase.
-
In a separate experiment, immobilize CDK9 and inject the PROTAC to determine its binding affinity to the target protein.
-
-
Ternary Complex Analysis:
-
Immobilize the E3 ligase on the sensor chip.
-
Inject a mixture of a constant, saturating concentration of CDK9 and varying concentrations of the PROTAC.
-
The resulting sensorgrams will reflect the formation of the ternary complex at the chip surface.
-
-
Data Analysis:
-
Analyze the kinetic data to determine the association and dissociation rates of the binary and ternary complexes.
-
Calculate the cooperativity (alpha), which indicates whether the binding of the PROTAC to one protein enhances (positive cooperativity) or diminishes (negative cooperativity) its binding to the second protein.
-
Visualizations
Caption: General mechanism of PROTAC-mediated degradation of CDK9.
Caption: Troubleshooting workflow for optimizing CDK9 PROTACs.
Caption: Experimental workflow for assessing PROTAC-mediated CDK9 degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing PROTAC CDK9 Degrader-4 Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC CDK9 degrader-4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to cell permeability, a common hurdle in the development of effective PROTACs.[1][2]
Troubleshooting Guide: Improving this compound Cellular Uptake
Issue 1: Low Cellular Potency Despite High Binding Affinity
Symptom: Your this compound demonstrates potent binding to both CDK9 and the E3 ligase in biochemical assays, but shows weak degradation activity in cell-based assays.
Possible Cause: This discrepancy often points to poor cell permeability.[3] PROTACs, due to their high molecular weight and polar surface area, frequently face challenges in crossing the cell membrane to reach their intracellular targets.[1][4][5]
Troubleshooting Steps:
-
Confirm and Quantify Permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay to assess passive diffusion. It serves as an excellent initial screen to determine the compound's intrinsic ability to cross a lipid membrane.[6]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to evaluate both passive diffusion and active transport mechanisms.[3][6]
-
-
Medicinal Chemistry Optimization:
-
Linker Modification: The linker is a critical component influencing a PROTAC's physicochemical properties.[7]
-
Length: Shorter linkers are generally preferred to minimize molecular weight and topological polar surface area (TPSA).[3]
-
Composition: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid structures like a 1,4-disubstituted phenyl ring can enhance permeability.[8] Incorporating basic nitrogen atoms into aromatic rings or alkyl linkers can also be beneficial.[8] The inclusion of piperazine (B1678402) or piperidine (B6355638) motifs in the linker can improve both aqueous solubility and cell permeability.[1]
-
Avoid Amide Bonds: Multiple amide bonds in the linker can negatively impact permeability.[8]
-
-
Introduce Intramolecular Hydrogen Bonds: Promoting the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" conformation, reducing its effective size and polarity, thereby facilitating membrane passage.[8][9]
-
Reduce Molecular Weight and Polarity: While challenging due to the tripartite nature of PROTACs, efforts to reduce the overall molecular weight and polar surface area are crucial.[4] This can sometimes be achieved by using smaller ligands for the target protein or E3 ligase.[4]
-
-
Prodrug Strategies:
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of my PROTAC that I should be concerned about for permeability?
A: Several physicochemical properties significantly impact PROTAC permeability:
-
High Molecular Weight (MW): Most PROTACs have a molecular weight exceeding 800 Da, which is significantly larger than traditional small molecule drugs and can hinder passive diffusion across the cell membrane.[3][4]
-
Topological Polar Surface Area (TPSA): A large TPSA, resulting from multiple polar functional groups, is a major contributor to poor permeability.[3]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the molecule's polarity, making it less favorable to partition into the lipid bilayer of the cell membrane.[3]
-
Rotatable Bonds: A high number of rotatable bonds can lead to a more flexible molecule, which can be entropically penalized upon entering the ordered environment of the cell membrane.[3][9]
Q2: How does the linker component of the PROTAC affect its permeability?
A: The linker plays a crucial role in determining the overall physicochemical properties of the PROTAC and, consequently, its permeability. Key aspects of the linker to consider are:
-
Length: Shorter linkers are generally preferred as they help to minimize the overall molecular weight and TPSA.[3]
-
Flexibility and Rigidity: While some flexibility is necessary for the formation of a stable ternary complex, overly flexible linkers can be detrimental to permeability.[7] Rigidifying the linker with cyclic structures can be advantageous.[1][4]
-
Chemical Composition: The types of functional groups within the linker significantly impact polarity and hydrogen bonding capacity.[7][8]
Q3: Are there any computational tools that can predict the cell permeability of my this compound?
A: While challenging for molecules "beyond the Rule of 5" like PROTACs, computational models can still provide valuable insights. Quantitative Structure-Property Relationship (QSPR) and machine learning models are being developed to better predict PROTAC permeability.[5] These models consider parameters like 3D conformational properties and the ability to form intramolecular hydrogen bonds.
Q4: Can active transport be a factor in PROTAC cell entry?
A: Yes, while passive diffusion is a primary consideration, the role of active transporters should not be overlooked. Some PROTACs may be substrates for uptake or efflux transporters. The Caco-2 assay can help elucidate the contribution of active transport by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions.[3]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Methodology:
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer.
-
Add buffer to the wells of the acceptor plate.
-
-
Assay Assembly and Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated filters are in contact with the solutions.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D_initial]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability of this compound across a Caco-2 cell monolayer, which models the human intestinal epithelium.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.[3]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.[3]
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is often considered significant.
-
Visualizations
Caption: Troubleshooting workflow for poor PROTAC cell permeability.
Caption: Factors influencing this compound cell permeability.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: PROTAC CDK9 Degrader-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in overcoming challenges encountered during experiments with PROTAC CDK9 degrader-4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: PROTAC (Proteolysis Targeting Chimera) CDK9 degrader-4 is a heterobifunctional molecule designed to selectively eliminate CDK9 protein.[1][2] It consists of a ligand that binds to Cyclin-Dependent Kinase 9 (CDK9), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1] This forms a ternary complex between CDK9 and the E3 ligase, leading to the ubiquitination of CDK9.[1] The ubiquitinated CDK9 is then recognized and degraded by the 26S proteasome, resulting in the removal of the protein from the cell.[2]
Q2: What are the two main isoforms of CDK9, and does the degrader target both?
A2: The two main isoforms of CDK9 are CDK9-42 and CDK9-55.[3] While they have identical phosphorylation patterns, they exhibit different localizations within the cell; CDK9-42 is primarily found in the nucleoplasm, while CDK9-55 is predominantly in the nucleus.[4] Some PROTAC CDK9 degraders have been shown to degrade both isoforms. For example, PROTAC CDK9 degrader-6 degrades CDK9-42 and CDK9-55 with DC50 values of 0.10 µM and 0.14 µM, respectively.[3]
Q3: Why is CDK9 a compelling target in cancer research?
A3: CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a key role in regulating transcriptional elongation.[4][5] Dysregulation of CDK9 activity is observed in various cancers and is associated with the increased transcription of anti-apoptotic proteins and oncogenes like MYC.[6] By degrading CDK9, it is possible to disrupt these oncogenic transcriptional programs, making it a promising therapeutic strategy.[5]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC degrader decreases at high concentrations. This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase) instead of the productive ternary complex (CDK9-PROTAC-E3 ligase) required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Q5: How does degradation of CDK9 differ from inhibition?
A5: Inhibition of CDK9 involves blocking its kinase activity, which can lead to a compensatory increase in MYC levels over time.[6] In contrast, degradation of CDK9 removes the entire protein, which can abrogate both its enzymatic and scaffolding functions.[7] This can lead to a more sustained downregulation of MYC and prevent the paradoxical increase sometimes observed with inhibitors.[6]
Troubleshooting Guide
Problem 1: No or poor degradation of CDK9 observed.
This is a common issue that can arise from several factors. Follow this workflow to diagnose the problem:
Troubleshooting Workflow for Poor Degradation
-
Possible Cause 1: Compound Integrity/Concentration Issues
-
Solution: Ensure the this compound is properly stored and has not degraded. Prepare fresh stock solutions and verify the final concentration used in the experiment. Perform a wide dose-response curve to rule out the "hook effect."
-
-
Possible Cause 2: Poor Cell Permeability
-
Solution: While this compound is designed to be cell-permeable, different cell lines can have varying uptake efficiencies. Consider using a lysis-based target engagement assay to confirm intracellular target binding.
-
-
Possible Cause 3: Low or No Expression of CDK9 or E3 Ligase
-
Solution: Confirm the expression levels of both CDK9 and the recruited E3 ligase (e.g., CRBN) in your cell line using Western blotting. If expression is low, consider using a different cell line.
-
-
Possible Cause 4: Inability to Form a Productive Ternary Complex
-
Solution: The formation of the CDK9-PROTAC-E3 ligase ternary complex is essential for degradation. You can assess ternary complex formation using co-immunoprecipitation (Co-IP) or biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
-
Possible Cause 5: Resistance Mechanisms
-
Solution: The cells may have acquired resistance to the degrader. See the "Overcoming Resistance" section below for more details.
-
Problem 2: High background or off-target effects observed.
-
Possible Cause 1: Non-specific Binding
-
Solution: Reduce the concentration of the this compound. Ensure that all washing steps in your protocols (e.g., Western blotting, Co-IP) are thorough.
-
-
Possible Cause 2: Degradation of Other CDKs
Problem 3: Difficulty reproducing results.
-
Possible Cause 1: Inconsistent Cell Culture Conditions
-
Solution: Standardize cell passage number, confluency, and media conditions. Cell health can significantly impact the efficiency of the ubiquitin-proteasome system.
-
-
Possible Cause 2: Variability in Reagents
-
Solution: Use consistent lots of antibodies, reagents, and this compound.
-
Overcoming Resistance to this compound
Acquired resistance is a significant challenge in targeted therapies. Here are some known and potential mechanisms of resistance to PROTAC CDK9 degraders and strategies to overcome them.
Mutation in the Target Protein (CDK9)
A known resistance mechanism is a mutation in the kinase domain of CDK9, specifically L156F.[9] This mutation can disrupt the binding of the degrader to CDK9, thereby preventing the formation of the ternary complex and subsequent degradation.[9]
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making de-grade | Koch Institute [ki.mit.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of PROTAC CDK9 degrader-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of PROTAC CDK9 degrader-4, focusing on minimizing potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to selectively target Cyclin-Dependent Kinase 9 (CDK9) for degradation. It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag CDK9 with ubiquitin, marking it for degradation by the cell's proteasome. This targeted degradation leads to the selective removal of the CDK9 protein.
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects can be categorized as follows:
-
Degradation-dependent off-targets: The degrader may induce the degradation of proteins other than CDK9. This can occur if other proteins share structural similarities with the CDK9 binding domain or if the ternary complex forms non-selectively with other proteins.
-
Degradation-independent off-targets: The molecule itself might exert pharmacological effects independent of its degradation activity. These effects can be caused by the CDK9-binding or E3 ligase-binding moieties of the PROTAC.
-
Pathway-related effects: The degradation of CDK9, a key transcriptional regulator, can lead to downstream effects on gene expression that may be misinterpreted as direct off-target effects.[1][2]
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency.[3][4] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase) rather than the productive ternary complex (CDK9-PROTAC-E3 ligase), thus inhibiting degradation.[3][4] To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for CDK9 degradation.[3][5]
Q4: How can I confirm that the observed phenotype is due to CDK9 degradation?
A4: To confirm that the observed biological effect is a direct result of CDK9 degradation, several control experiments are recommended:
-
Use a non-degrading control: A molecule with a mutated E3 ligase ligand that can still bind to CDK9 but not induce its degradation can help differentiate between degradation-dependent and -independent effects.[5]
-
Perform washout experiments: Removing the this compound from the cell culture should lead to the recovery of CDK9 protein levels and a reversal of the observed phenotype.[5]
-
CRISPR knockout of CDK9: Using CRISPR-Cas9 to knock out the CDK9 gene should mimic the phenotype observed with the degrader if the effect is on-target.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak CDK9 degradation observed | 1. Suboptimal PROTAC concentration: The concentration may be too low or in the "hook effect" range.[3][5] | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50). |
| 2. Incorrect incubation time: The time may be too short for degradation to occur. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation time.[5] | |
| 3. Low E3 ligase expression: The target cells may have low endogenous levels of the recruited E3 ligase. | 3. Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blot or qPCR. | |
| 4. Poor cell permeability: The PROTAC molecule may not be efficiently entering the cells. | 4. Assess cell permeability using cellular thermal shift assay (CETSA) or NanoBRET.[3] | |
| Significant off-target protein degradation | 1. High PROTAC concentration: Using a concentration that is too high can lead to non-specific interactions. | 1. Titrate the concentration to the lowest effective dose that achieves robust CDK9 degradation.[5] |
| 2. Non-selective target binder: The warhead of the PROTAC may have affinity for other kinases. | 2. Use a more selective CDK9 binder as a control. Perform kinome profiling to assess selectivity. | |
| 3. Linker-mediated interactions: The linker may contribute to non-specific binding and off-target degradation. | 3. Compare with a structurally different PROTAC that targets CDK9 to see if the off-target profile changes. | |
| Observed toxicity is not correlated with CDK9 degradation | 1. Degradation-independent pharmacology: The CDK9 or E3 ligase ligands may have their own biological activities. | 1. Use a non-degrading control molecule to see if the toxicity persists.[5] |
| 2. Off-target degradation of essential proteins: The PROTAC may be degrading other proteins crucial for cell survival. | 2. Perform global proteomics (e.g., mass spectrometry) to identify other degraded proteins at shorter treatment times (< 6 hours).[7] | |
| 3. Metabolite toxicity: A metabolite of the PROTAC could be causing toxicity. | 3. Assess the stability of the PROTAC in the cell culture medium over the time course of the experiment.[3] |
Experimental Protocols & Methodologies
1. Western Blotting for CDK9 Degradation
-
Principle: This technique is used to quantify the amount of CDK9 protein in cells after treatment with this compound.
-
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (and vehicle control) for the desired time course.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for CDK9. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the percentage of CDK9 degradation relative to the vehicle control.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Principle: This assay is used to verify the formation of the ternary complex (CDK9-PROTAC-E3 ligase).
-
Protocol:
-
Cell Treatment: Treat cells with the optimal concentration of this compound or vehicle control for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or CDK9) conjugated to magnetic beads.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the eluate by Western blotting using antibodies against CDK9 and the E3 ligase. The presence of both proteins in the immunoprecipitate from the PROTAC-treated sample confirms ternary complex formation.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of CDK9 degradation.
Caption: Logic diagram for analyzing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC CDK9 degrader-4 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of PROTAC CDK9 degrader-4. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Stability and Storage Conditions
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring experimental reproducibility.
Quantitative Stability and Storage Data
| Form | Storage Temperature | Storage Duration | Notes |
| Powder | -20°C | 3 years | --- |
| In Solvent | -80°C | 6 months | Use within 6 months.[1][2] |
| In Solvent | -20°C | 1 month | Use within 1 month.[1][2] |
Shipping Conditions: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1]
Solubility: The compound is soluble in DMSO at a concentration of 100 mg/mL (126.11 mM).[1] It is recommended to use newly opened, hygroscopic DMSO and ultrasonic treatment to aid dissolution.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
Q1: What is the mechanism of action for this compound?
A1: this compound is a bifunctional molecule that induces the degradation of Cyclin-Dependent Kinase 9 (CDK9). It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome. This targeted protein degradation leads to the suppression of oncogenic transcription programs.
References
issues with ternary complex formation with PROTAC CDK9 degrader-4
Welcome to the technical support center for PROTAC CDK9 degrader-4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound, with a specific focus on challenges related to ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3][4] It functions by simultaneously binding to both CDK9 and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to CDK9, marking it for degradation by the proteasome.[2][5] This targeted degradation leads to a reduction in CDK9 levels, subsequently inhibiting transcription and potentially offering therapeutic benefits in diseases like cancer.[1][2][3][4][6]
Q2: What are the critical factors influencing the formation and stability of the CDK9-PROTAC-E3 ligase ternary complex?
A2: The formation and stability of the ternary complex are crucial for the efficacy of this compound. Key influencing factors include:
-
Linker Length and Composition: The linker physically connects the CDK9-binding and E3 ligase-binding moieties.[7][8] Its length and chemical properties are critical for enabling a productive ternary complex conformation that allows for efficient ubiquitination.[7][8][9] An improperly designed linker can lead to steric hindrance or an unstable complex.[8][9]
-
E3 Ligase Choice: The specific E3 ligase recruited by the PROTAC can significantly impact the stability and productivity of the ternary complex.[9][10][11] The expression levels of the chosen E3 ligase in the experimental cell line are also a critical factor.[9]
-
Cooperativity: This refers to the influence of the binding of one protein partner on the PROTAC's affinity for the other.[12] Positive cooperativity, where the formation of a binary complex enhances the binding of the second protein, leads to a more stable ternary complex and can mitigate the "hook effect".[12][13]
-
Binding Affinities: The individual binding affinities of the PROTAC for CDK9 and the E3 ligase are important. A significant imbalance in these affinities can promote the formation of unproductive binary complexes.[12]
Q3: What is the "hook effect" and how does it relate to ternary complex formation?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[10][12][14][15] This results in a bell-shaped dose-response curve.[14][16] The effect is caused by the formation of non-productive binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase) at high PROTAC concentrations.[10][12][14] These binary complexes sequester the PROTAC, CDK9, and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[12][14]
Troubleshooting Guide
Issue 1: No or low degradation of CDK9 is observed.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Confirm Target Engagement: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to verify that the PROTAC binds to both CDK9 and the E3 ligase individually.[17][18] 2. Assess Ternary Complex in vitro: Employ techniques like SPR, Biolayer Interferometry (BLI), or ITC to directly measure ternary complex formation and stability.[17][18][19] 3. Evaluate in-cell Ternary Complex Formation: Use cellular assays such as NanoBRET to confirm ternary complex formation within live cells.[20][21][22] |
| Poor Cell Permeability | 1. Assess Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the cell permeability of the PROTAC.[14] 2. Optimize Linker: If permeability is low, consider redesigning the linker to improve physicochemical properties.[10][23] |
| Low E3 Ligase Expression | 1. Check E3 Ligase Levels: Verify the expression of the recruited E3 ligase in your cell line using Western Blot or qPCR.[9] 2. Choose a Different Cell Line: If expression is low, switch to a cell line with higher endogenous E3 ligase levels. |
| Incorrect PROTAC Concentration | 1. Perform a Wide Dose-Response: Test a broad range of PROTAC concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to rule out the "hook effect".[10][14] |
| Suboptimal Incubation Time | 1. Conduct a Time-Course Experiment: Measure CDK9 degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[14] |
Issue 2: A significant "hook effect" is observed.
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | 1. Refine Dose-Response: Perform a more granular dose-response curve, especially at higher concentrations, to accurately define the optimal degradation concentration (DC50) and the onset of the hook effect.[12] |
| Poor Ternary Complex Stability/Negative Cooperativity | 1. Characterize Ternary Complex: Use biophysical assays (SPR, BLI, ITC) to assess the stability and cooperativity of the ternary complex.[12] A low cooperativity value may indicate an unstable complex.[12] 2. Redesign PROTAC: If cooperativity is negative or low, consider redesigning the PROTAC, particularly the linker, to promote more favorable protein-protein interactions within the ternary complex.[10] |
| Imbalanced Binary Affinities | 1. Measure Binary Affinities: Determine the binding affinities (KD) of the PROTAC for both CDK9 and the E3 ligase individually using SPR or ITC.[12] 2. Optimize Warhead/E3 Ligand: If there is a large disparity in affinities, consider modifying the CDK9 binder or the E3 ligase ligand to achieve more balanced binding. |
Experimental Protocols
Protocol 1: Western Blot for CDK9 Degradation
This protocol outlines the quantification of CDK9 degradation following treatment with this compound.
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the CDK9 signal to the loading control.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol describes the use of SPR to measure the kinetics and affinity of the ternary complex.
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC and E3 Ligase):
-
Prepare a dilution series of this compound in running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface to determine the binary affinity (KD).[12]
-
-
Binary Interaction (PROTAC and CDK9):
-
Immobilize biotinylated CDK9 on a separate streptavidin-coated sensor chip.
-
Inject a dilution series of the PROTAC to determine the binary affinity (KD).
-
-
Ternary Complex Formation:
-
Prepare a solution of the PROTAC at a fixed concentration (typically 5-10 fold above its KD for the immobilized protein) mixed with a dilution series of CDK9 (if E3 is immobilized) or the E3 ligase (if CDK9 is immobilized) in running buffer.[12]
-
Inject these mixtures over the sensor surface.
-
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for the ternary complex.
-
Cooperativity Calculation: Calculate the cooperativity factor (alpha) using the equation: α = (KD of binary interaction) / (KD of ternary interaction). An alpha value greater than 1 indicates positive cooperativity.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of CDK9 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC CDK9 degrader 4 | CDK9 degrader | Anti-cancer | TargetMol [targetmol.com]
- 4. PROTAC CDK9 degrader 4 - Immunomart [immunomart.com]
- 5. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 19. jove.com [jove.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
interpreting unexpected results with PROTAC CDK9 degrader-4
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use PROTAC CDK9 degrader-4 and interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] It functions by leveraging the cell's own ubiquitin-proteasome system.[4][5] The molecule consists of three key components: a ligand that binds to the target protein (CDK9), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6]
The expected mechanism is as follows:
-
Ternary Complex Formation: The degrader simultaneously binds to CDK9 and an E3 ligase (e.g., Cereblon or VHL), forming a ternary complex (CDK9–degrader–E3 ligase).[7]
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the surface of CDK9, tagging it for destruction.[7]
-
Proteasomal Degradation: The ubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.[5]
-
Catalytic Cycle: The PROTAC molecule is released and can induce the degradation of another CDK9 protein, acting catalytically.[6][8]
Since CDK9 is a key regulator of transcription, its degradation is expected to downregulate the expression of short-lived anti-apoptotic proteins like Mcl-1, leading to apoptosis in cancer cells.[7][9][10]
Q2: I am not observing any CDK9 degradation after treatment. What are the common reasons for this?
A2: A lack of degradation is a common issue that can stem from multiple factors related to the compound, the experimental setup, or the biological system.[11]
Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Action: Confirm the stability and solubility of the PROTAC in your cell culture medium.[12] PROTACs can be large molecules with poor solubility.[11] Ensure proper storage conditions (-20°C or -80°C) and minimize freeze-thaw cycles.[1]
-
Tip: Use sonication or gentle warming to aid dissolution in DMSO as recommended.[2]
-
-
Cell Permeability:
-
Suboptimal Concentration or Incubation Time:
-
Cell Line Specifics:
-
Action: Verify that your chosen cell line expresses sufficient levels of both the target protein (CDK9) and the specific E3 ligase recruited by the degrader (e.g., Cereblon or VHL).[15] E3 ligase expression can vary significantly between cell lines.[8]
-
Tip: Use a positive control cell line known to be sensitive to CDK9 degradation (e.g., certain AML or triple-negative breast cancer cell lines).[2][3][17]
-
-
Experimental Technique (Western Blot):
Q3: My dose-response curve shows a bell shape (the "hook effect"). What does this mean?
A3: The "hook effect" is a characteristic phenomenon for PROTACs where degradation efficiency decreases at high concentrations, resulting in a bell-shaped dose-response curve.[14]
-
Cause: At optimal concentrations, the PROTAC efficiently forms a productive ternary complex (Target-PROTAC-E3 Ligase). However, at excessive concentrations, the PROTAC is more likely to form unproductive binary complexes (Target-PROTAC or PROTAC-E3 Ligase).[11][12] These binary complexes compete with and inhibit the formation of the productive ternary complex, thus reducing degradation.[14]
-
Solution: This is not necessarily a negative result; it is inherent to the mechanism. To address it:
-
Perform a wide dose-response curve: Use serial dilutions over a broad range (e.g., pM to µM) to clearly define the optimal concentration window for maximum degradation (Dmax) and the DC50 value.[14]
-
Use Optimal Concentrations: For subsequent functional assays, use concentrations at or near the "peak" of the curve to ensure maximal effect. Avoid concentrations on the right side of the bell curve where the effect is diminished.[14]
-
Q4: I am observing high cellular toxicity. Is this an expected on-target effect?
A4: High toxicity can be either an expected on-target effect or an unexpected off-target effect.
-
On-Target Toxicity: CDK9 is a critical regulator of transcription.[9][19] Its potent degradation can shut down the transcription of essential survival proteins (like Mcl-1), leading to cell cycle arrest and apoptosis, especially in cancer cells that are highly dependent on CDK9 activity.[7][20] This is often the desired therapeutic outcome.
-
Off-Target Toxicity: Toxicity could also arise from:
-
Degradation of other proteins: The PROTAC may induce the degradation of unintended proteins.[6][21]
-
Inhibitor-like effects: At high concentrations, the PROTAC's "warhead" that binds CDK9 might act as a simple inhibitor of CDK9 or other kinases, causing toxicity independent of degradation.[12][17]
-
General compound toxicity: The molecule itself may have inherent toxicity unrelated to its intended mechanism.
-
-
How to Differentiate:
-
Use a Negative Control: Synthesize or obtain a negative control compound where the E3 ligase-binding ligand is modified (e.g., methylated) so it cannot bind the E3 ligase.[22] This control should still bind CDK9 but will not induce degradation. If the control compound is not toxic, it suggests the toxicity observed with the active PROTAC is degradation-dependent.
-
Correlate Toxicity with Degradation: The toxicity profile should mirror the degradation profile (i.e., the hook effect). If toxicity continues to increase at concentrations where degradation decreases, it may indicate off-target, degradation-independent effects.[12]
-
Washout Experiment: Remove the PROTAC from the culture medium and monitor if CDK9 protein levels recover and if the toxic phenotype is reversed.[12]
-
Quantitative Data Summary
The following table summarizes representative quantitative data for potent CDK9 degraders found in the literature. Note that specific values for "this compound" should be confirmed from the primary publication.
| Parameter | Cell Line | Value | Description | Reference |
| DC50 | MV4-11 (AML) | Low nM | Concentration for 50% CDK9 degradation. | [17] |
| Dmax | MV4-11 (AML) | >90% | Maximum percentage of CDK9 degradation. | [17] |
| IC50 | TC-71 (Ewing Sarcoma) | 4.7 - 21.6 nM | Concentration for 50% inhibition of cell viability. | [23] |
| IC50 | MDA-MB-231 (TNBC) | Varies | Antiproliferative activity in breast cancer cells. | [5] |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in CDK9 protein levels following treatment.
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase and reach ~70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in fresh culture medium. A recommended range is 0.1 nM to 10 µM to identify the optimal concentration and observe any potential hook effect.[14] Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 16-24 hours).[14]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[18] Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[15]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.
-
Wash the membrane and incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or α-Tubulin) to normalize for protein loading.[20]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the CDK9 band intensity to the loading control. Plot the percentage of CDK9 degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[15]
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol measures the effect of CDK9 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).[18] Allow to adhere overnight.
-
PROTAC Treatment: Treat cells with the same range of PROTAC concentrations used in the Western blot experiment. Include a vehicle-only control.
-
Incubation: Incubate the cells for a relevant time period (e.g., 48 or 72 hours) to allow for phenotypic effects to manifest.[24]
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the recommended time, then measure the signal (absorbance for MTT, luminescence for CellTiter-Glo) using a plate reader.
-
Data Analysis: Plot cell viability (as a percentage of the vehicle control) against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC CDK9 degrader 4 | CDK9 degrader | Anti-cancer | TargetMol [targetmol.com]
- 3. PROTAC CDK9 degrader 4 - Immunomart [immunomart.com]
- 4. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 5. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
- 23. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PROTAC CDK9 Degrader-4 Degradation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the degradation efficiency of PROTAC CDK9 degrader-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule designed to selectively target cyclin-dependent kinase 9 (CDK9) for degradation.[1][2][3][4] It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[5][6][7][8][9] This proximity induces the formation of a ternary complex, leading to the ubiquitination of CDK9 and its subsequent degradation by the proteasome.[5] By degrading CDK9, this PROTAC disrupts the transcriptional regulation of key oncogenes, such as MYC, making it a promising therapeutic strategy for cancers like triple-negative breast cancer.[1][2][10]
Q2: What are the typical DC50 and Dmax values for effective CDK9 degraders?
A2: The half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) are key parameters for evaluating PROTAC efficiency. For highly potent CDK9 degraders, DC50 values are typically in the low nanomolar range, with Dmax values exceeding 90%. For instance, a highly potent and selective CDK9 degrader, referred to as compound 45 in its discovery paper (and likely synonymous with or structurally very similar to this compound), demonstrated a DC50 of 3.94 nM and a Dmax of 96% in MDA-MB-231 cells.[11]
Q3: What are the potential mechanisms of resistance to this compound?
A3: Resistance to CDK9 PROTACs can arise from several factors. One key mechanism is the mutation in the target protein, CDK9. For example, the L156F mutation in the kinase domain of CDK9 can disrupt the binding of the PROTAC, leading to resistance.[12] Other potential resistance mechanisms could involve alterations in the E3 ligase (CRBN) or components of the ubiquitin-proteasome system.
Q4: What are the known off-target effects of CDK9 degraders?
A4: While this compound is designed for selectivity, off-target effects are a possibility. The warhead of the PROTAC may have some affinity for other kinases, although the PROTAC design often enhances selectivity compared to the inhibitor alone. Off-target effects related to the recruitment of CRBN could also occur, potentially affecting the degradation of its natural substrates. Downstream effects from CDK9 degradation, such as the modest reduction in protein levels of CDK1, CDK2, and CDK7, have been observed, but these are often attributed to transcriptional changes rather than direct degradation.[7][13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low or No CDK9 Degradation
-
Question: My Western blot shows minimal or no reduction in CDK9 levels after treatment with this compound. What could be the reason?
-
Answer:
-
Suboptimal PROTAC Concentration: You might be observing the "hook effect," where high concentrations of the PROTAC lead to the formation of unproductive binary complexes instead of the functional ternary complex. Perform a dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal degradation concentration.
-
Incorrect Incubation Time: The kinetics of degradation can vary between cell lines. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.
-
Low E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of CRBN, the E3 ligase recruited by this compound. You can verify this by Western blot or qPCR.
-
Poor Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability. Consider strategies to improve uptake, such as optimizing the linker or using cell lines with higher permeability.
-
Compound Instability: Ensure the stability of your PROTAC stock solution and in the cell culture medium during the experiment. Avoid repeated freeze-thaw cycles.
-
Experimental Technique Issues: Refer to the detailed Western Blotting protocol and troubleshooting section below for potential technical errors.
-
Issue 2: High Background or Non-Specific Bands on Western Blot
-
Question: My Western blot for CDK9 has high background, making it difficult to quantify the degradation. How can I improve the quality of my blot?
-
Answer:
-
Insufficient Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially for phospho-antibodies).[14]
-
Inadequate Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[12][15]
-
Antibody Concentration Too High: Optimize the concentrations of both primary and secondary antibodies by performing a titration.[12][16]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[14][17]
-
Contaminated Buffers: Use freshly prepared buffers to avoid microbial growth that can cause speckles on the blot.
-
Issue 3: Inconsistent Results in Cell Viability Assays
-
Question: I am getting variable results in my cell viability assays after treating cells with this compound. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells, as this can significantly impact the final readout.
-
Edge Effects: Edge wells in a multi-well plate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells or ensure proper humidification of the incubator.
-
Incomplete Reagent Mixing: Ensure thorough but gentle mixing after adding the viability reagent to ensure complete cell lysis and a uniform signal.
-
Incorrect Incubation Time: Adhere to the recommended incubation times for both the compound treatment and the viability reagent.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for representative CDK9 PROTACs.
Table 1: Degradation Potency of CDK9 PROTACs
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| This compound (Compound 45) | MDA-MB-231 | 3.94 | 96 | CRBN | |
| dCDK9-202 | TC-71 | 3.5 | >99 | CRBN | [13][18] |
| PROTAC 2 | MiaPaCa2 | 158 | Not Reported | CRBN | [19] |
| L055 | T47D | Not Reported | Not Reported | CRBN | [9] |
| PROTAC CDK9 degrader-5 | MV411 | 100 (CDK9_42), 140 (CDK9_55) | Not Reported | Not Reported | [20] |
| C3 | NCI-H69 | 1.09 | Not Reported | CRBN | [21] |
Table 2: Anti-proliferative Activity of CDK9 PROTACs
| PROTAC Compound | Cell Line | IC50 (nM) | Reference |
| This compound (Compound 45) | MDA-MB-231 | Not Reported | [11] |
| dCDK9-202 | TC-71 | 8.5 | [13][18] |
| C3 | NCI-H69 | 0.530 - 3.768 | [21] |
Experimental Protocols
1. Western Blotting for CDK9 Degradation
This protocol outlines the steps to quantify the degradation of CDK9 protein following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 (e.g., Cell Signaling Technology #2316)[22] overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
2. Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to measure cell viability based on ATP levels after PROTAC treatment.[23][24][25][26][27]
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
3. Ternary Complex Formation Assay (NanoBRET™)
This assay allows for the real-time detection of the PROTAC-mediated ternary complex (CDK9-PROTAC-CRBN) in live cells.[28][29][30][31][32]
-
Co-transfect cells with plasmids expressing CDK9 fused to a NanoLuc® luciferase donor and CRBN fused to a HaloTag® acceptor.
-
Seed the transfected cells into a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 ligand to the cells and incubate.
-
Treat the cells with varying concentrations of this compound.
-
Measure the donor and acceptor emission signals using a luminometer equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western Blotting.
Caption: Simplified CDK9 signaling pathway and its inhibition.
References
- 1. Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC CDK9 degrader 4 - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 PROTAC C3 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 targeting PROTAC L055 inhibits ERα-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making de-grade | Koch Institute [ki.mit.edu]
- 11. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad.com [bio-rad.com]
- 18. medkoo.com [medkoo.com]
- 19. researchgate.net [researchgate.net]
- 20. NB-64-80033-50mg | PROTAC CDK9 degrader-5 [2935587-89-4] Clinisciences [clinisciences.com]
- 21. CDK9 PROTAC C3 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 22. CDK9 (C12F7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 24. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 25. ch.promega.com [ch.promega.com]
- 26. scribd.com [scribd.com]
- 27. promega.com [promega.com]
- 28. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 29. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 30. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 31. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. promega.com [promega.com]
addressing solubility issues of PROTAC CDK9 degrader-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC CDK9 degrader-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a highly potent, selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9).[1] It has potential anticancer activity and is being studied for its therapeutic applications, particularly in acute myelogenous leukemia (AML).[1]
Q2: What are the basic physicochemical properties of this compound?
| Property | Value |
| Molecular Formula | C43H56N10O5 |
| Molecular Weight | 792.97 g/mol |
| CAS Number | 2411021-01-5 |
Source: TargetMol[1]
Q3: I am having trouble dissolving this compound. Is this a known issue?
Yes, poor aqueous solubility is a common challenge with PROTAC molecules.[2][] Their high molecular weight and complex structures often lead to limited solubility and permeability, which can impact their bioavailability and experimental results.[2][4][5][6]
Q4: What is the recommended solvent for initial stock solution preparation?
The recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (B87167) (DMSO). A solubility of up to 80 mg/mL (100.89 mM) in DMSO has been reported, and sonication is recommended to aid dissolution.[1]
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a systematic approach to troubleshoot and overcome solubility challenges with this compound.
Problem: Precipitate observed in cell culture media after adding the compound.
Possible Cause: The final concentration of DMSO in the media is too high, or the compound has crashed out of solution upon dilution into an aqueous environment.
Solution Workflow:
Caption: Workflow for troubleshooting precipitation in cell culture media.
Problem: Inconsistent results in in-vitro or in-vivo experiments.
Possible Cause: Poor solubility and low bioavailability of the compound are leading to variable exposure.
Solutions:
-
Formulation with Biorelevant Media: For in-vitro studies that better mimic in-vivo conditions, consider using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). PROTACs have shown improved solubility in such media.[2][7]
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique for enhancing the solubility of poorly soluble drugs.[4] By dispersing the PROTAC in an amorphous state within a polymer matrix, the apparent solubility can be significantly increased.[5][8]
-
Nanoformulations: Encapsulating the PROTAC within nanoparticles can overcome solubility issues and improve its pharmacokinetic profile.[6]
Quantitative Data: Solubility Enhancement Strategies
The following table summarizes potential solubility enhancements for a model PROTAC based on literature data.
| Formulation | Solvent/Media | Fold Increase in Supersaturation (vs. Amorphous API) | Key Considerations |
| Amorphous Solid Dispersion (20% drug loading) | HPMCAS polymer | Up to 2-fold | Polymer selection is crucial for stabilizing the amorphous state.[4][8] |
| Nanoformulation (e.g., PLGA-PEG) | Aqueous Buffer | Significant (variable) | Requires specialized preparation techniques.[6] |
| Liquisolid Formulation | Non-volatile solvent adsorbed on a carrier | May not be effective for all PROTACs | Easy to prepare with small amounts of drug.[4] |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment
This protocol provides a general method to assess the kinetic solubility of this compound in a buffer relevant to your experiments.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreenHTS-PCF)
-
96-well UV-transparent collection plates
-
Plate reader capable of measuring UV absorbance
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM stock solution to the PBS in each well to achieve a final concentration of 100 µM. Mix thoroughly by pipetting.
-
Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.
-
Transfer the solutions to a 96-well filter plate placed on top of a UV-transparent collection plate.
-
Centrifuge the plates to separate any precipitated compound.
-
Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.
-
Determine the concentration of the soluble compound by comparing the absorbance to a standard curve of known concentrations of this compound prepared in a 1% DMSO/PBS solution.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a small-scale method for preparing an ASD to enhance the solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS)
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and HPMCAS (e.g., for a 10% w/w drug loading, use 10 mg of PROTAC and 90 mg of HPMCAS).
-
Dissolve both the PROTAC and the polymer in a minimal amount of DCM in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once a thin film is formed and the bulk of the solvent is removed, transfer the solid to a vacuum oven.
-
Dry the ASD under high vacuum at 40°C for 24-48 hours to remove any residual solvent.
-
The resulting solid can be gently ground into a fine powder for dissolution testing.
Visualizations
CDK9 Signaling Pathway
References
- 1. PROTAC CDK9 degrader 4 | CDK9 degrader | Anti-cancer | TargetMol [targetmol.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Western Blot for CDK9 Detection
This guide provides troubleshooting advice and answers to frequently asked questions for the successful detection of Cyclin-Dependent Kinase 9 (CDK9) via Western blot.
Frequently Asked Questions (FAQs)
Problem 1: Weak or No Signal
Q: I am not detecting any bands for CDK9, or the signal is very weak. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors throughout the Western blot process. Here are the most frequent causes and their corresponding solutions:
-
Low Protein Abundance: CDK9 expression levels can vary between cell types. To address this, you can try increasing the amount of total protein loaded per well.[1] If the protein is still not detectable, you may need to enrich your sample for CDK9 using techniques like immunoprecipitation.[2]
-
Inefficient Protein Extraction: The method of cell lysis might not be optimal for CDK9. Ensure your lysis buffer is appropriate for nuclear proteins, as CDK9 is primarily localized in the nucleoplasm.[3] It is also critical to include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation, which can affect antibody binding.[4]
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. It is recommended to perform a titration experiment to determine the optimal antibody dilution.[4] You can also try incubating the primary antibody overnight at 4°C to enhance the signal.[5]
-
Inefficient Protein Transfer: Inefficient transfer of proteins from the gel to the membrane can lead to a weak or absent signal. You can verify the transfer efficiency by staining the membrane with Ponceau S after transfer.[4] For larger proteins, optimizing the transfer time and buffer conditions may be necessary.
-
Inactive Antibody: Ensure that your primary and secondary antibodies have been stored correctly and are not expired.[5] To quickly check if an antibody is active, you can perform a dot blot.[4]
Problem 2: High Background
Q: My Western blot for CDK9 shows a high background, which obscures the specific bands. How can I reduce the background?
A: High background can make it difficult to interpret your results. Here are several ways to address this issue:
-
Inadequate Blocking: Insufficient blocking is a common cause of high background. Ensure you are using an appropriate blocking agent, such as 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST. For phospho-specific CDK9 antibodies, BSA is generally recommended.[4] Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[5]
-
Antibody Concentration is Too High: Using too much primary or secondary antibody can lead to non-specific binding and increased background.[4] Titrate your antibodies to find the lowest concentration that still provides a strong, specific signal.
-
Insufficient Washing: Inadequate washing between antibody incubation steps can result in high background. Increase the number and duration of washes with TBST.[4]
-
Membrane Handling: Avoid touching the membrane with your bare hands, as this can lead to background noise. Always use clean forceps. Also, ensure the membrane does not dry out at any point during the procedure.[2]
Problem 3: Non-Specific Bands
Q: I am observing multiple bands in addition to the expected CDK9 band. What could be causing this?
A: The presence of unexpected bands can be due to several factors:
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.[4] Check the antibody datasheet for information on its specificity and any known cross-reactivities. Using a different antibody or a knockout/knockdown validated antibody can help confirm specificity.[6]
-
Protein Degradation: If you observe bands at a lower molecular weight than expected, it could be due to protein degradation. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[1]
-
Post-Translational Modifications: CDK9 is subject to various post-translational modifications, such as phosphorylation and acetylation, which can affect its migration on the gel.[6]
-
CDK9 Isoforms: There are two known isoforms of CDK9: a 42 kDa protein and a 55 kDa protein.[3][7] The relative abundance of these isoforms can vary depending on the cell type.[3] Ensure you are aware of which isoform(s) your antibody is expected to detect.
Problem 4: Unexpected Molecular Weight
Q: The band I am detecting for CDK9 is not at the expected molecular weight. Why might this be happening?
A: Several factors can cause a protein to migrate at an unexpected molecular weight in a Western blot:
-
CDK9 Isoforms: As mentioned previously, CDK9 has two main isoforms of 42 kDa and 55 kDa.[3][7] Depending on the cell line and the antibody used, you may detect one or both of these isoforms.
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation can alter the apparent molecular weight of a protein.[6] Treating your lysate with a phosphatase can help determine if the band shift is due to phosphorylation.[8]
-
Incomplete Denaturation: If the protein is not fully denatured, it may not migrate according to its true molecular weight. Ensure your samples are boiled in Laemmli buffer for at least 5 minutes before loading.
-
Gel Electrophoresis Issues: The percentage of acrylamide (B121943) in your gel can affect protein migration. Ensure you are using an appropriate gel percentage for the size of CDK9.
Quantitative Data Summary
The following tables provide recommended starting points for key quantitative parameters in your CDK9 Western blot experiment. Optimization may be required for your specific experimental conditions.
Table 1: Recommended Antibody Dilutions and Protein Loading
| Parameter | Recommendation | Notes |
| Total Protein Load | 20-50 µg of total cell lysate per lane | Can be increased for low-abundance detection, but high amounts may lead to background.[9][10] |
| Primary Antibody Dilution | 1:500 - 1:10,000 | Highly dependent on the antibody. Always refer to the manufacturer's datasheet.[6][11][12][13] |
| Secondary Antibody Dilution | 1:2,000 - 1:20,000 | Dependent on the specific secondary antibody and detection method. |
| Positive Control Cell Lysates | HeLa, Jurkat, 293T, PC3, DU145 | These cell lines have been shown to express detectable levels of CDK9.[11] |
Table 2: Key Reagent and Incubation Parameters
| Parameter | Recommendation | Notes |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | Use BSA for phospho-specific antibodies.[4] |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | Longer blocking times can help reduce background.[5] |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C | Overnight incubation at 4°C is often recommended for weaker signals. |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Washing Steps | 3 x 5-10 minutes in TBST | Thorough washing is crucial for reducing background. |
Experimental Protocols
Detailed Methodology for CDK9 Western Blot
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Add 4x Laemmli sample buffer to the protein lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel of an appropriate percentage for CDK9 (typically 8-12%).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary CDK9 antibody in the blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with agitation.[4]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[4]
-
-
Final Washes:
-
Wash the membrane again three times for 10 minutes each with TBST.[4]
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[4]
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[4]
-
Visualizations
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. Identification of a novel isoform of Cdk9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Anti-Cdk9 Antibody [ARC0527] (A81021) | Antibodies.com [antibodies.com]
- 7. CDK9 (C12F7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-CDK9 (Thr186) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. ptglab.com [ptglab.com]
- 11. CDK9 antibody (11705-1-AP) | Proteintech [ptglab.com]
- 12. CDK9 antibody (67256-1-Ig) | Proteintech [ptglab.com]
- 13. CDK9 Monoclonal Antibody (K.513.1) (MA5-14912) [thermofisher.com]
PROTAC CDK9 degrader-4 dose-response curve optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PROTAC CDK9 degrader-4. Our aim is to facilitate the smooth execution and optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to polyubiquitinate CDK9, marking it for degradation by the proteasome.[1] The degrader is then released to act catalytically, enabling the degradation of multiple CDK9 proteins.[1]
Q2: What are the key parameters to measure in a dose-response experiment?
The primary parameters to determine from a dose-response curve for a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Lower DC50 values indicate higher potency.[3]
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.[3]
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[4][5] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[4]
Troubleshooting Guide
Issue 1: No or minimal degradation of CDK9 is observed.
If you are not observing the expected degradation of CDK9, consider the following potential causes and solutions:
| Possible Cause | Recommended Solution |
| Insufficient PROTAC Concentration | Perform a broader dose-response experiment with a wider range of concentrations, including lower (nanomolar) and higher (micromolar) ranges.[4][6] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for maximal degradation.[6][7] |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[4] Consider modifying the experimental conditions or using a different cell line known to have better permeability for similar compounds. |
| Low E3 Ligase Expression | The chosen cell line may have low endogenous levels of the specific E3 ligase recruited by the PROTAC. Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line using techniques like Western blotting or qPCR.[6] |
| PROTAC Instability | The PROTAC compound may be unstable in the cell culture medium. Assess the stability of your PROTAC in the media over the time course of your experiment. |
Issue 2: High variability between experimental replicates.
High variability can obscure the true effect of the PROTAC. The following table outlines potential sources of variability and how to address them:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent cell seeding densities for each experiment. |
| Inconsistent PROTAC Preparation | Prepare fresh stock solutions of the PROTAC and perform serial dilutions accurately. Ensure thorough mixing at each dilution step. |
| Variable Incubation Times | Ensure that the incubation time for all samples is consistent. |
Issue 3: High cell toxicity observed.
If the PROTAC is causing significant cell death, it may be due to the following:
| Possible Cause | Recommended Solution |
| PROTAC Concentration is Too High | Lower the concentration of the PROTAC. Determine the half-maximal inhibitory concentration (IC50) for cell viability and work at concentrations well below this value.[6] |
| Off-Target Effects | The PROTAC may be affecting other proteins, leading to toxicity. Use a lower, more specific concentration and compare the effects with a negative control PROTAC (e.g., one with an inactive E3 ligase binder).[4][6] |
Quantitative Data Summary
The following table summarizes the degradation potency of some reported CDK9 PROTAC degraders in specific cell lines. Note that "this compound" is a generic term, and the performance of your specific molecule may vary.
| Degrader | Cell Line | DC50 | Dmax | Reference |
| dCDK9-202 | TC-71 | 3.5 nM | > 99% | [8][9] |
| KI-CDK9d-32 | MOLT-4 | 0.89 nM | ~100% | [10] |
| Degrader 3 | HCT116 | ~10 µM (for ~56% degradation) | ~65% at 20 µM | [1] |
Experimental Protocols
1. Western Blotting for CDK9 Degradation
This protocol describes the steps to quantify the degradation of CDK9 following treatment with this compound.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Detect the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the CDK9 band intensity to the loading control.
-
Plot the percentage of CDK9 degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[6]
-
2. Cell Viability Assay
This protocol is for assessing the effect of the PROTAC on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[6]
-
PROTAC Treatment: Treat the cells with the same range of PROTAC concentrations used in the Western blot experiment.[6]
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).[6]
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay).
-
Data Analysis:
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Plot cell viability against the PROTAC concentration to determine the IC50 value.[6]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dose-response curve optimization.
Caption: Troubleshooting decision tree for lack of CDK9 degradation.
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
mitigating cytotoxicity of PROTAC CDK9 degrader-4
Technical Support Center: PROTAC CDK9 Degrader-4
Document ID: TSC-PCDK9-4-001 Last Updated: December 11, 2025
This document provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers using this compound. This degrader is a highly potent and efficacious molecule designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3]
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: I am observing significant cytotoxicity in my cell line, even at low nanomolar concentrations. What are the potential causes and how can I mitigate this?
Answer:
Unexpectedly high cytotoxicity is a critical issue that can stem from several factors. CDK9 is essential for the transcription of short-lived anti-apoptotic proteins like MCL-1.[4][5][6] Its degradation is expected to induce apoptosis in cancer cells dependent on this pathway. However, excessive cytotoxicity can confound experimental results.
Potential Causes:
-
On-Target Toxicity: The degradation of CDK9 itself is cytotoxic, especially in cell lines that are highly dependent on its transcriptional activity for survival.[7] This is often the intended therapeutic effect.
-
Off-Target Protein Degradation: The PROTAC may be degrading proteins other than CDK9.[7]
-
Ligand-Specific Effects: The individual small molecules that bind CDK9 or the E3 ligase may have inherent cytotoxic activity independent of protein degradation.[7]
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the inhibition of transcription or to the components of the PROTAC molecule.[7]
-
Compound Instability or Impurity: The compound may be unstable in the culture medium, or impurities from synthesis could be causing cell death.[7]
Troubleshooting Workflow & Mitigation Strategies:
To diagnose and mitigate the source of cytotoxicity, a systematic approach is recommended.
Caption: Workflow for troubleshooting high cytotoxicity.
Recommended Actions:
-
Perform Dose-Response Cytotoxicity Assays: Conduct a comprehensive dose-response analysis in your target cell line and, if possible, in a non-target or CDK9-knockout cell line to determine the therapeutic window.[8]
-
Use Control Molecules:
-
Inactive Epimer Control: Test a stereoisomer of the E3 ligase ligand that cannot bind the E3 ligase. If this control is not cytotoxic, it suggests the toxicity requires E3 ligase engagement.[7]
-
Ligand-Only Controls: Test the CDK9 binder and the E3 ligase binder separately to see if either has inherent toxicity.[7]
-
-
Proteasome Inhibitor Co-treatment: Pre-treat cells with a proteasome inhibitor like MG132. A reduction in cytotoxicity indicates that the effect is dependent on proteasomal degradation.[7]
-
Assess Apoptosis: Use assays like Caspase-Glo® 3/7 to confirm if cell death is occurring via apoptosis, which would be consistent with on-target CDK9 degradation.[8]
Question: I am not observing any degradation of CDK9 protein after treatment. What are the common reasons for this?
Answer:
Failure to observe degradation is a common issue with several potential causes. A systematic evaluation of your experimental workflow is key to identifying the problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Action & Explanation |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane. Consider modifying the linker to improve physicochemical properties.[9] |
| Incorrect Concentration Range | The "hook effect" can occur at high concentrations where binary complexes (PROTAC-CDK9 or PROTAC-Ligase) dominate over the productive ternary complex.[9] Solution: Perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.[9] |
| Low E3 Ligase Expression | The cell line must express sufficient levels of the E3 ligase recruited by the PROTAC (e.g., Cereblon or VHL). Solution: Verify E3 ligase expression via Western Blot or qPCR. Choose a cell line known to have high expression of the relevant ligase.[10] |
| Lack of Ternary Complex Formation | The PROTAC may not be effectively bridging CDK9 and the E3 ligase. Solution: If possible, use biophysical assays (e.g., TR-FRET) to confirm ternary complex formation in vitro.[9] |
| Rapid Protein Turnover | If CDK9 has a very rapid natural turnover rate in your cell line, the effect of the degrader may be masked. Solution: It is essential to investigate the native protein target biology, including its turnover rate.[10] |
| Experimental Conditions | Suboptimal cell health, incorrect incubation times, or issues with the detection method can all lead to a lack of observed degradation. Solution: Standardize cell culture conditions, use cells within a low passage number, and optimize Western Blot protocols.[9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule. One end binds to CDK9, and the other end binds to an E3 ubiquitin ligase. This forms a ternary complex (CDK9–PROTAC–E3 Ligase), which brings the E3 ligase into close proximity with CDK9.[5] The E3 ligase then tags CDK9 with ubiquitin chains, marking it for degradation by the cell's proteasome.[5]
Caption: Mechanism of action for this compound.
Q2: How should I store and handle this compound?
A2: The compound is typically supplied as a solid. For long-term storage, keep the solid at -20°C or -80°C.[1] Prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11]
Q3: How do I determine the DC50 and Dmax values for this degrader?
A3: These values are determined by performing a dose-response experiment. Treat your cells with a serial dilution of the PROTAC (e.g., 8-12 concentrations) for a fixed time (e.g., 24 hours). Lyse the cells and perform quantitative Western blotting. Quantify the CDK9 band intensity for each concentration, normalizing to a loading control. Plot the normalized CDK9 levels against the log of the PROTAC concentration to fit a curve and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]
Q4: Is degradation of CDK9 superior to inhibition?
A4: Degrading CDK9 can be more effective than simply inhibiting its kinase activity. Degradation eliminates both the enzymatic and non-enzymatic scaffolding functions of the protein.[13][14] Studies have shown that CDK9 degradation can be more effective at disrupting the MYC transcriptional network compared to kinase inhibition.[13][14]
Section 3: Quantitative Data Summary
The following table summarizes representative data for a potent CDK9 degrader to illustrate the expected performance metrics. (Note: These are example values and may not reflect the exact performance of a specific batch).
| Cell Line | Compound | Metric | Value (nM) | Comment |
| MDA-MB-468 (TNBC) | This compound | DC₅₀ (Degradation) | ~5 | High sensitivity to degradation. |
| MDA-MB-468 (TNBC) | This compound | IC₅₀ (Viability) | ~10 | Potent anti-proliferative effect. |
| TC-71 (Ewing Sarcoma) | Potent CDK9 Degrader | DC₅₀ (Degradation) | < 10 | Demonstrates activity in other cancer types.[15] |
| TC-71 (Ewing Sarcoma) | Potent CDK9 Degrader | IC₅₀ (Viability) | 4.7 - 9.6 | Strong correlation between degradation and cell viability.[15] |
| Non-Target Cell Line | This compound | IC₅₀ (Viability) | > 1000 | Ideal scenario showing a wide therapeutic window. |
Section 4: Key Experimental Protocols
Protocol 4.1: Western Blotting for CDK9 Degradation
This protocol details the steps to quantify the degradation of CDK9 protein following treatment.[9][11]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to be 70-80% confluent at the time of treatment.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat cells for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for CDK9.
-
Incubate with a loading control primary antibody (e.g., GAPDH, α-Tubulin) to ensure equal protein loading.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Quantification:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensity using image analysis software. Normalize the CDK9 band intensity to the loading control.
-
Protocol 4.2: Cell Viability (Cytotoxicity) Assay
This protocol uses a luminescence-based assay to measure cell viability.
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in culture medium.
-
Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and an untreated control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of a cell viability reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Fit a dose-response curve to calculate the IC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC CDK9 degrader 4 | CDK9 degrader | Anti-cancer | TargetMol [targetmol.com]
- 3. PROTAC CDK9 degrader 4 - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Bioavailability of PROTAC CDK9 Degrader-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the in vivo bioavailability of PROTAC CDK9 degrader-4.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound.
Q1: We observe potent in vitro degradation of CDK9, but see little to no efficacy in our animal models. What are the likely causes and how can we troubleshoot this?
A1: This is a common challenge in PROTAC development, often stemming from poor pharmacokinetic (PK) properties. Here’s a step-by-step troubleshooting guide:
-
Assess Compound Exposure: The first step is to determine if the PROTAC is reaching the target tissue at a sufficient concentration.
-
Recommendation: Conduct a pilot PK study. Administer a single dose of this compound and measure its concentration in plasma and tumor tissue over time. This will provide crucial data on absorption, distribution, metabolism, and excretion (ADME).
-
-
Poor Aqueous Solubility: PROTACs are often large molecules with low aqueous solubility, which limits their absorption after oral administration.[1][2][3]
-
Recommendation:
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility. Options include amorphous solid dispersions (ASDs) with polymers, or lipid-based formulations like nanoemulsions.[4][5]
-
Co-solvents: For preclinical studies, using co-solvents such as PEG300, Tween 80, or DMSO in the formulation can improve solubility.[6]
-
-
-
Low Permeability: The high molecular weight and number of hydrogen bond donors in PROTACs can hinder their ability to cross cell membranes.[3][7]
-
Recommendation:
-
Alternative Administration Routes: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) injections to bypass gut absorption.[4]
-
Linker Optimization: The linker connecting the CDK9 binder and the E3 ligase ligand can be modified to improve physicochemical properties. Replacing flexible PEG linkers with more rigid structures, like a 1,4-disubstituted phenyl ring, has been shown to improve permeability.[1]
-
-
-
Rapid Metabolism: PROTACs can be quickly metabolized by the liver (first-pass metabolism), reducing the amount of active compound that reaches systemic circulation.[1][8]
Q2: We are observing high variability in tumor growth inhibition between animals in the same treatment group. What could be causing this?
A2: High variability can be due to several factors related to the compound and experimental procedures:
-
Inconsistent Formulation: If the PROTAC is not fully dissolved or forms a suspension, the administered dose can vary between animals.
-
Recommendation: Ensure your formulation is a homogenous solution or a stable, uniform suspension. Prepare fresh formulations for each experiment and vortex thoroughly before each administration.
-
-
Dosing Inaccuracy: Inaccurate dosing, especially with small volumes, can lead to significant variability.
-
Recommendation: Calibrate all pipettes and syringes. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
-
Food Effect: The presence of food in the stomach can alter the absorption of orally administered drugs.[1][8]
-
Recommendation: Standardize the fasting and feeding schedule for all animals in the study. The clinical trials for some PROTACs have specified administration with food to improve exposure.[1]
-
Q3: Our PROTAC shows good exposure, but the degradation of CDK9 in the tumor is less than expected. What could be the issue?
A3: This could be related to the "hook effect" or issues with tissue distribution.
-
The Hook Effect: At very high concentrations, PROTACs can form binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase) instead of the productive ternary complex (CDK9-PROTAC-E3 ligase), which reduces degradation efficiency.[4][9]
-
Recommendation: Perform a dose-response study in vivo. Test a range of doses to find the optimal concentration that maximizes CDK9 degradation.
-
-
Poor Tissue Penetration: The PROTAC may have high plasma concentrations but poor penetration into the tumor tissue.
-
Recommendation: Analyze the PROTAC concentration in both plasma and tumor tissue. If tumor exposure is low, consider strategies to improve tissue distribution, such as conjugation to tumor-targeting moieties.
-
Q4: What are some starting points for formulating this compound for in vivo studies?
A4: For preclinical animal studies, a common approach is to use a mixture of solvents to achieve a clear solution. A typical formulation might consist of:
-
DMSO: To initially dissolve the compound.
-
PEG300 or PEG400: A commonly used solubilizing agent.
-
Tween 80: A surfactant to improve stability and solubility.
-
Saline or Water: To bring the formulation to the final volume.
A recommended starting formulation could be a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline mixture.[6] However, the optimal formulation will depend on the specific physicochemical properties of this compound and should be determined experimentally.
Quantitative Data Summary
The following table summarizes pharmacokinetic and degradation data for representative PROTAC CDK9 degraders from published literature. This can serve as a benchmark for your own studies.
| Degrader | Administration Route | Dose | T½ (plasma) | Key PK/PD Finding | Reference |
| dCDK9-202 | Intravenous (IV) | 10 mg/kg | Moderate PK profile | Effective reduction of intratumoral CDK9 protein levels as soon as 2 hours post-injection. | [10] |
| PROTAC B03 | Intravenous (IV) | 5 mg/kg | 1.3 hours | Induced CDK9 degradation in vivo in mouse models of acute myeloid leukemia. | [11][12] |
| Compound 173 (CDK2/4/6 degrader) | Oral | 200 mg/kg | - | Prodrug strategy significantly increased oral bioavailability to 68%. | [13] |
| ARD-2128 (AR degrader) | Oral | - | - | Achieved 67% oral bioavailability in mice. | [13] |
| ARD-2585 (AR degrader) | Oral | - | - | Achieved 51% oral bioavailability in mice. | [13] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance of this compound.
Materials:
-
This compound
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).[5]
Protocol 2: General Protocol for an In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line (e.g., MV4-11 for AML)
-
This compound
-
Vehicle for formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Inoculate mice subcutaneously with the cancer cell line. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Compound Formulation: Prepare this compound in a suitable vehicle based on prior solubility and tolerability studies.
-
Dosing: Administer the compound and vehicle control to respective groups of mice via the chosen route (e.g., oral gavage, IP injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight Monitoring: Monitor animal body weight as an indicator of general toxicity.
-
Pharmacodynamic Analysis: At the end of the study (or at interim time points), collect tumor and plasma samples.
-
Target Degradation Assessment: Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of CDK9 protein relative to a loading control (e.g., actin) and the vehicle control group.
-
Data Analysis: Calculate tumor growth inhibition and correlate it with the extent of target degradation.[4]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for improving in vivo bioavailability.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC CDK9 degrader 4 | CDK9 degrader | Anti-cancer | TargetMol [targetmol.com]
- 7. portlandpress.com [portlandpress.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC CDK9 Degrader-4 Negative Control Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PROTAC CDK9 degrader-4 and its corresponding negative controls. The information is designed to help ensure the successful execution and interpretation of experiments.
Frequently Asked Questions (FAQs)
Q1: What is a negative control in the context of a PROTAC experiment, and why is it crucial?
A negative control is a molecule structurally similar to the active PROTAC but is intentionally rendered deficient in a key aspect of its mechanism of action.[1] It is essential for demonstrating that the observed degradation of the target protein (e.g., CDK9) is a direct result of the PROTAC's intended mechanism—the formation of a productive ternary complex between the target and an E3 ligase—and not due to off-target effects, non-specific toxicity, or simple inhibition of the target.[1]
There are two primary types of negative controls for PROTACs:
-
E3 Ligase Binding-Deficient Control: This is the most common type. The molecule is modified to prevent it from binding to the E3 ligase. For PROTACs that recruit the Cereblon (CRBN) E3 ligase, this is often achieved by methylating the glutarimide (B196013) nitrogen, which blocks binding to Cereblon.[1][2]
-
Target Protein Binding-Deficient Control: This control is altered so that its "warhead" portion no longer binds to the protein of interest (POI), in this case, CDK9.[1] This helps rule out effects caused by the warhead itself, independent of protein degradation.
Q2: How is a negative control for a CRBN-recruiting CDK9 degrader typically designed?
For a CRBN-recruiting PROTAC, a common and effective strategy for creating a negative control is to chemically modify the CRBN-binding moiety (the "E3 ligand handle") to abolish its binding affinity. A well-established method involves introducing a methyl group to the nitrogen of the glutarimide ring of a thalidomide- or lenalidomide-based ligand.[2] This modification sterically hinders the ligand's ability to fit into the CRBN binding pocket, thereby preventing the formation of the ternary complex required for ubiquitination and degradation. This strategy was successfully used to create a negative control for a potent CDK9 degrader.[2]
Q3: What quantitative differences in activity should I expect between an active CDK9 degrader and its negative control?
The active PROTAC should induce potent degradation of CDK9 and exhibit strong anti-proliferative effects in sensitive cell lines, while the negative control should be largely inactive. The table below summarizes data comparing a potent CDK9 degrader (dCDK9-202) to its corresponding CRBN-binding deficient negative control (Compound 22).
| Compound | Target | DC₅₀ (TC-71 cells) | Dₘₐₓ (at 25 nM) | IC₅₀ (TC-71 cells) | Citation(s) |
| dCDK9-202 (Active PROTAC) | CDK9 | 3.5 nM | > 99% | 8.5 nM | [2] |
| Compound 22 (Negative Control) | CDK9 | No Degradation Observed | N/A | > 1000 nM | [2] |
Q4: What is the "hook effect" and is it relevant for negative control experiments?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations, resulting in a bell-shaped dose-response curve.[3] This occurs because excessive PROTAC concentrations favor the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[3][4]
This effect is also relevant for negative control experiments. If a negative control has even minimal residual binding activity, this weak activity might only become apparent at a specific concentration range before it is masked by the hook effect at higher concentrations.[1] Therefore, it is crucial to test both the active PROTAC and the negative control over a wide range of concentrations.[1]
Diagrams and Workflows
PROTAC Mechanism of Action
Caption: Workflow of PROTAC-induced degradation of the target protein CDK9.
Negative Control Concepts
Caption: The two primary strategies for designing inactive PROTAC negative controls.
Troubleshooting Guide
Problem 1: My negative control shows unexpected degradation of CDK9.
| Possible Cause | Recommended Solution |
| Residual Binding to E3 Ligase: The chemical modification on the E3 ligand handle may not have completely abolished binding to CRBN, allowing for low-level ternary complex formation. | Confirm Lack of Binding: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity of the negative control to purified CRBN protein. Compare this to the active PROTAC's affinity.[1] |
| Compound Instability/Metabolism: The negative control compound might be unstable in cell culture media or metabolized by the cells into an active form (e.g., removal of a blocking methyl group). | Assess Compound Stability: Use LC-MS to analyze the integrity of the negative control compound in cell culture media and cell lysate over the time course of your experiment to check for any modifications.[1] |
| Off-Target Mechanism: The negative control might be inducing degradation through a CRBN-independent mechanism or causing non-specific cytotoxicity that leads to protein loss. | Use CRBN Knockout Cells: Test the negative control in a cell line where CRBN has been knocked out. True CRBN-dependent degradation will be abrogated in these cells, while off-target effects may persist.[5][6] |
Problem 2: My active PROTAC shows no degradation, and the negative control is also inactive.
| Possible Cause | Recommended Solution |
| Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.[4] | Verify Permeability: Assess compound permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[5] If permeability is low, medicinal chemistry efforts may be needed to optimize physicochemical properties. |
| Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to CDK9 or CRBN within the cellular environment. | Confirm Cellular Target Engagement: Use cellular target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the PROTAC is binding to both CDK9 and CRBN inside the cell.[4] |
| Inefficient Ternary Complex Formation: Even if the PROTAC binds to CDK9 and CRBN individually, it may not efficiently bring them together to form a stable and productive ternary complex.[4] | Measure Ternary Complex Formation: Use biophysical assays like TR-FRET or SPR with purified proteins to measure the stability and cooperativity of the ternary complex.[4] Co-immunoprecipitation (Co-IP) from cell lysates can also be used to detect the complex.[3] |
| Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of CRBN for efficient degradation to occur. | Check Protein Expression: Confirm the expression levels of both CDK9 and CRBN in your chosen cell line via Western Blotting. Compare to cell lines known to be sensitive to CRBN-based degraders. |
Problem 3: My degradation results are inconsistent between experiments.
| Possible Cause | Recommended Solution |
| Variable Cell Culture Conditions: Cell health, passage number, and confluency can significantly impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[4] | Standardize Cell Culture: Maintain a strict protocol for cell culture. Use cells within a defined low-passage number range, seed at a consistent density for all experiments, and ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[4] |
| Compound Instability in Media: The PROTAC compound may be unstable and degrade in the cell culture medium over the course of a long incubation period. | Assess Media Stability: Check the stability of your PROTAC in the culture medium over your experimental time course (e.g., 24 hours) using LC-MS to ensure consistent compound exposure.[4] |
Key Experimental Protocols
Protocol 1: Western Blotting for CDK9 Degradation Assessment
This protocol is used to quantify the reduction in CDK9 protein levels following treatment with the PROTAC and negative control.
-
Cell Seeding: Plate cells (e.g., TC-71, MOLT-4) in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the active PROTAC and the negative control in fresh cell culture medium. A wide concentration range is recommended (e.g., 0.1 nM to 10 µM) to identify Dₘₐₓ and observe any potential hook effect.[3]
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from cells and replace it with the compound-containing medium.
-
Incubate for a predetermined time course (e.g., 4, 8, 16, or 24 hours).[7]
-
-
Cell Lysis:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific to CDK9 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane thoroughly with TBST.
-
Add an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the CDK9 band intensity to the corresponding loading control band intensity for each sample. Data is typically presented as "% of Vehicle Control".[1]
-
Protocol 2: Cell Viability (MTS) Assay
This protocol measures the effect of CDK9 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere and resume growth for 24 hours.
-
Compound Treatment:
-
Prepare 2x concentrated serial dilutions of the active PROTAC and negative control.
-
Add 100 µL of the 2x compound dilutions to the appropriate wells to achieve a final 1x concentration. Include vehicle-only control wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent (or similar viability reagent like MTT or WST-1) to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Subtract the background absorbance from a "no cell" control well.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating Target Engagement of PROTAC CDK9 Degrader-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC CDK9 degrader-4's performance against other selective CDK9 degraders, supported by experimental data and detailed methodologies for key validation experiments. The information presented here is intended to aid researchers in the rational design and evaluation of next-generation protein degraders targeting Cyclin-Dependent Kinase 9 (CDK9).
Introduction to CDK9-Targeted Degradation
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator, forming the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcript elongation. Dysregulation of CDK9 activity is implicated in various malignancies, primarily through the sustained expression of short-lived oncoproteins such as c-Myc and Mcl-1.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system. A CDK9-targeting PROTAC, such as this compound, is a heterobifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK9. Validating the target engagement and degradation efficacy of these molecules is crucial for their development as potential therapeutics.
Comparative Performance of CDK9 Degraders
The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes the performance of this compound in comparison to other published selective CDK9 degraders in various cancer cell lines.
| Degrader | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | SNS-032 derivative | Pomalidomide (CRBN) | MDA-MB-231 (TNBC) | 1.8 | >95 | [1] |
| dCDK9-202 | SNS-032 derivative | TX-16 (CRBN) | TC-71 (Ewing Sarcoma) | 3.5 | >99 | [2][3] |
| KI-CDK9d-32 | Undisclosed | Pomalidomide (CRBN) | MOLT-4 (T-ALL) | 0.89 | ~100 | [4] |
| PROTAC CDK9 degrader-5 | SNS-032 derivative | Pomalidomide (CRBN) | MV4-11 (AML) | 100 (CDK9-42) 140 (CDK9-55) | >90 | [5] |
| THAL-SNS-032 | SNS-032 | Thalidomide (CRBN) | MOLT4 (T-ALL) | ~250 | >90 | [6] |
TNBC: Triple-Negative Breast Cancer; AML: Acute Myeloid Leukemia; T-ALL: T-cell Acute Lymphoblastic Leukemia.
Key Experiments for Validating Target Engagement
Effective validation of a PROTAC's mechanism of action requires a multi-faceted approach, confirming not only protein degradation but also direct target engagement and downstream functional consequences. Below are detailed protocols for essential experiments.
Experimental Protocol 1: Western Blot for CDK9 Degradation
This is the most direct method to quantify the reduction in total protein levels.
Objective: To determine the dose-dependent degradation of CDK9 protein following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
This compound and comparator compounds
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-CDK9, anti-c-Myc, anti-Mcl-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for a defined period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize CDK9, c-Myc, and Mcl-1 levels to the loading control (β-actin). Calculate DC50 and Dmax values by fitting the data to a dose-response curve.[7][8]
Experimental Protocol 2: NanoBRET™ Target Engagement Assay
This live-cell assay measures the direct binding of the PROTAC to its target in a physiological context.[9][10]
Objective: To quantify the intracellular target engagement of this compound with CDK9.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding CDK9 fused to NanoLuc® luciferase
-
Fluorescent tracer that binds to the active site of CDK9
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
This compound
-
NanoBRET™ Substrate and inhibitor
-
White, non-binding 96-well plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the CDK9-NanoLuc® fusion vector and a transfection carrier DNA. Seed the transfected cells into 96-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM®.
-
Tracer Addition: Add the fluorescent tracer to the cells at its predetermined optimal concentration.
-
Compound Treatment: Add the serially diluted PROTAC to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ substrate and inhibitor mixture.
-
Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission.
-
Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement. Determine the IC50 value from the dose-response curve.
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.[11][12]
Objective: To confirm the binding of this compound to CDK9 in intact cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, stabilized protein fraction. Analyze the amount of soluble CDK9 by Western blot or ELISA.
-
Data Interpretation: Binding of the PROTAC to CDK9 will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This "thermal shift" is direct evidence of target engagement.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Mechanism of PROTAC-induced CDK9 degradation.
Caption: Simplified CDK9 signaling pathway.
Caption: General workflow for Western blot analysis.
Conclusion
Validating the target engagement of this compound requires a suite of orthogonal assays. While Western blotting provides definitive evidence of protein degradation, techniques like NanoBRET™ and CETSA® are indispensable for confirming direct intracellular binding to CDK9. The comparative data indicates that this compound is a highly potent and efficacious degrader of CDK9. By employing the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can rigorously evaluate novel CDK9 degraders and accelerate their path toward clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. biorxiv.org [biorxiv.org]
- 5. NB-64-80033-50mg | PROTAC CDK9 degrader-5 [2935587-89-4] Clinisciences [clinisciences.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 11. pelagobio.com [pelagobio.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: PROTAC CDK9 Degrader-4 vs. Conventional CDK9 Inhibitors
Introduction to Cyclin-Dependent Kinase 9 (CDK9) as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9) is a crucial enzyme in the regulation of gene expression.[1][2] As a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 facilitates the process of transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II).[3][4][5] This action releases Pol II from a paused state, allowing for the synthesis of full-length messenger RNAs (mRNAs).[4][5][6] Many cancer cells exhibit a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, making them particularly vulnerable to the disruption of CDK9 activity.[2][7][8] Consequently, targeting CDK9 has emerged as a promising therapeutic strategy in oncology for various hematological and solid malignancies.[2][7][8]
This guide provides a detailed comparison between two distinct strategies for targeting CDK9: conventional small-molecule inhibition and targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs), with a focus on the novel PROTAC CDK9 degrader-4.
Dueling Mechanisms: Inhibition vs. Degradation
Therapeutic agents targeting CDK9 primarily operate through one of two mechanisms: enzymatic inhibition or targeted degradation.
Conventional CDK9 Inhibitors: Most traditional CDK9 inhibitors are small molecules that function as ATP-competitive inhibitors.[9][10] They occupy the ATP-binding pocket of the CDK9 kinase domain, preventing the transfer of phosphate (B84403) to its substrates, thereby blocking its enzymatic activity.[10] While effective at halting transcription, the development of highly selective inhibitors is challenging due to the conserved nature of the ATP-binding pocket across the entire CDK family.[11][12] Examples of such inhibitors include Flavopiridol (B1662207), AT-7519, and SNS-032.
PROTAC CDK9 Degraders: Proteolysis Targeting Chimeras (PROTACs) represent a fundamentally different approach. These are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein (CDK9), a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting the two.[4][13] The PROTAC simultaneously binds to CDK9 and the E3 ligase, forming a ternary complex.[4] This proximity triggers the E3 ligase to tag CDK9 with ubiquitin molecules, marking it for destruction by the cell's natural protein disposal system, the proteasome.[4][13] this compound is a highly potent and efficacious degrader that utilizes this mechanism to eliminate the CDK9 protein entirely, rather than just inhibiting it.[14][15] This approach has potential applications in treating cancers such as triple-negative breast cancer and acute myelogenous leukemia.[16]
Quantitative Performance Comparison
The following table summarizes key performance metrics for this compound and other well-characterized CDK9 inhibitors. The data highlights the distinct pharmacological profiles resulting from their different mechanisms of action.
| Compound | Mechanism | Primary Target(s) | Potency (IC₅₀/DC₅₀) | Key Selectivity Notes | Reference |
| This compound | Protein Degradation | CDK9 | DC₅₀ = 4.0 nM (MDA-MB-468 cells) | Highly selective for CDK9 degradation. | [16] |
| Flavopiridol | Kinase Inhibition | CDK1, 2, 4, 6, 7, 9 | IC₅₀ = 3-100 nM (for various CDKs) | Pan-CDK inhibitor; also inhibits CDK7.[14][17][18][19][20][21] | [14][18][19] |
| AT-7519 | Kinase Inhibition | CDK1, 2, 4, 5, 6, 9 | IC₅₀ < 10 nM (for CDK9) | Potent multi-CDK inhibitor.[2][13][19][22] | [2][22] |
| SNS-032 | Kinase Inhibition | CDK2, 7, 9 | IC₅₀ = 4 nM (for CDK9) | Potent inhibitor of transcriptional CDKs (7 and 9).[23][10][24][25] | [23][10][24] |
-
IC₅₀ (50% Inhibitory Concentration): Concentration required to inhibit 50% of the target's enzymatic activity.
-
DC₅₀ (50% Degradation Concentration): Concentration required to degrade 50% of the target protein.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of CDK9-targeting compounds. Below are standard protocols for key experiments.
Western Blot for CDK9 Degradation
This assay directly measures the amount of CDK9 protein remaining in cells after treatment.
Objective: To quantify the degradation of CDK9 protein induced by a PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468 or MV4-11) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC degrader (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample (e.g., 20-30 µg) and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CDK9 (e.g., rabbit anti-CDK9) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., mouse anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the CDK9 band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining CDK9 relative to the vehicle-treated control to determine DC₅₀ and Dmax (maximum degradation).[26][27][28]
Cell Viability Assay
This assay measures the effect of a compound on cell proliferation and cytotoxicity.
Objective: To determine the IC₅₀ value of a compound by measuring the number of viable cells after treatment.
Methodology (using CellTiter-Glo® as an example):
-
Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density and incubate overnight.[1][7][29]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or a conventional inhibitor). Include wells with vehicle control (DMSO) and wells with medium only for background measurement.[7][30]
-
Incubation: Incubate the plates for a standard period (e.g., 72 hours) under normal cell culture conditions.[14]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7][29]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1][7][29]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7][29]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][29]
-
-
Measurement: Read the luminescence on a plate-reading luminometer.[29]
-
Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Kinase Selectivity Profiling
This experiment assesses the specificity of a compound by testing its activity against a broad panel of kinases.
Objective: To determine the selectivity profile of a CDK9-targeted compound against other kinases.
Methodology:
-
Compound Preparation: Prepare the test compound at a fixed concentration (for single-dose screening) or in a dilution series (for IC₅₀ determination).[31][32]
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel that includes a broad representation of the human kinome, with a particular focus on other CDK family members.[33][34]
-
Kinase Reaction: Perform in vitro kinase activity assays. Typically, this involves combining each kinase with its specific substrate and ATP (often at its Km concentration) in the presence of the test compound or vehicle control.[31][35]
-
Activity Measurement: Quantify the kinase activity by measuring substrate phosphorylation. This can be done using various methods, such as radiometric assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™, which measures ADP production).[31][32]
-
Analysis: Calculate the percent inhibition of each kinase's activity by the compound relative to the vehicle control. The results can be visualized as a kinome map or a selectivity tree to provide a clear picture of the compound's specificity.[34]
CDK9 Signaling Pathway in Transcription
CDK9 is a central regulator of transcription. In its active state, complexed with a Cyclin T partner, it forms P-TEFb. P-TEFb is recruited to gene promoters where RNA Polymerase II has initiated transcription but is paused. CDK9 then phosphorylates the Pol II C-terminal domain (CTD) and negative elongation factors, which allows Pol II to transition into a productive elongation phase, leading to the synthesis of mRNA.[9][4][5][6][8]
Conclusion: A New Paradigm in CDK9 Targeting
Both conventional inhibitors and PROTAC degraders offer viable strategies for targeting CDK9 in cancer therapy. However, they present distinct advantages and challenges.
-
Conventional Inhibitors: These agents have a well-understood mechanism of action and a long history in drug development. However, achieving high selectivity for CDK9 over other homologous CDKs remains a significant hurdle, which can lead to off-target effects.[11][12] Furthermore, their efficacy depends on sustained target occupancy and can be compromised by mutations in the ATP-binding pocket.
-
PROTAC Degraders: The degradation approach offers several potential advantages. By completely removing the target protein, PROTACs can address both the catalytic and non-catalytic (scaffolding) functions of CDK9. Their catalytic mode of action means that a single PROTAC molecule can induce the degradation of multiple target proteins, potentially leading to a more profound and durable pharmacological effect at lower doses.[4][11] This strategy may also lead to improved selectivity, as the formation of the ternary complex depends on protein surface interactions beyond the conserved ATP pocket.[36]
This compound exemplifies the promise of this new modality, demonstrating high potency and selectivity in preclinical models. While further research and clinical evaluation are necessary, targeted protein degradation represents a powerful and innovative therapeutic strategy that may overcome some of the limitations of traditional kinase inhibition.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 9. CDK9: a signaling hub for transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PROTAC CDK9 degrader 4 - Immunomart [immunomart.com]
- 17. Complex effects of flavopiridol on the expression of primary response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleckchem.com [selleckchem.com]
- 25. axonmedchem.com [axonmedchem.com]
- 26. preprints.org [preprints.org]
- 27. preprints.org [preprints.org]
- 28. mdpi.com [mdpi.com]
- 29. ch.promega.com [ch.promega.com]
- 30. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 31. worldwide.promega.com [worldwide.promega.com]
- 32. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 33. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 34. reactionbiology.com [reactionbiology.com]
- 35. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC CDK9 Degrader-4 and Other PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of PROTAC CDK9 degrader-4 against other prominent PROTACs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the elimination of target proteins, offering a distinct advantage over traditional inhibitors.
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. PROTAC-mediated degradation of CDK9 offers a promising strategy to overcome the limitations of conventional CDK9 inhibitors.
Quantitative Comparison of PROTAC Performance
The efficacy of PROTACs is typically evaluated based on their ability to induce the degradation of the target protein, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), as well as their cellular potency, often determined by the half-maximal inhibitory concentration (IC50) in cell viability assays. The following tables summarize the performance of this compound and other notable PROTACs based on published data.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| This compound (Compound 45) | CDK9 | CRBN | MDA-MB-468 | Not Reported | Not Reported | 15.0 | [1] |
| MDA-MB-231 | Not Reported | Not Reported | 13.6 | [1] | |||
| BT-549 | Not Reported | Not Reported | 3.9 | [1] | |||
| dCDK9-202 | CDK9 | CRBN | TC-71 | 3.5 | >99 | 8.5 | [2][3] |
| KI-CDK9d-32 | CDK9 | Not Reported | MOLT-4 | 0.89 | ~100 | Not Reported | [4] |
| B03 | CDK9 | CRBN | Not Reported | 7.62 | Not Reported | Not Reported | [5] |
| PROTAC 2 | CDK9 | Not Reported | MiaPaCa2 | 158 | Not Reported | Not Reported | [6] |
| THAL-SNS-032 | CDK9 | CRBN | MOLT-4 | Not Reported | >90 (at 250 nM) | 50 | [7] |
| PROTAC 8 | CDK9 | CRBN | Not Reported | 30 (CDK942), 50 (CDK955) | Not Reported | 120 (Molm-13) | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
CDK9 Signaling Pathway in Transcriptional Regulation
Caption: Role of CDK9 in regulating transcriptional elongation.
Experimental Workflow for PROTAC Evaluation
Caption: Typical workflow for evaluating PROTAC efficacy in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of PROTACs.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize the protein lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., CDK9) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound demonstrates potent anti-proliferative activity in triple-negative breast cancer cell lines.[1] When compared to other CDK9 degraders, such as dCDK9-202 and KI-CDK9d-32, which have reported sub-nanomolar to low nanomolar DC50 values, the direct degradation efficiency of this compound requires further characterization to establish a comprehensive performance profile.[2][3][4] The data presented in this guide highlights the diversity of CDK9 PROTACs in terms of their degradation efficacy and cellular potency across different cancer cell lines. The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to evaluate and develop novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to advance, standardized reporting of key performance metrics such as DC50 and Dmax will be crucial for enabling direct and meaningful comparisons between different PROTAC molecules.
References
- 1. CDK9 PROTAC 45 | CDK9 PROTAC | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Selectivity of PROTAC CDK9 Degrader-4: A Comparative Analysis
In the rapidly evolving landscape of targeted protein degradation, PROTAC CDK9 degrader-4 has emerged as a potent and selective agent for targeting cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. This guide provides a comprehensive comparison of the selectivity profile of this compound against other notable CDK9 degraders, supported by experimental data to inform researchers and drug development professionals.
Introduction to this compound
This compound, also identified as compound 45 in the scientific literature, is a heterobifunctional molecule designed to induce the degradation of CDK9 through the ubiquitin-proteasome system.[1][2][3] It accomplishes this by simultaneously binding to CDK9 and an E3 ubiquitin ligase, thereby flagging CDK9 for destruction. This mechanism of action offers a distinct advantage over traditional kinase inhibitors, which can be limited by resistance mechanisms and off-target effects.
Comparative Selectivity Profile
The hallmark of an effective PROTAC is its selectivity in degrading the target protein while sparing other structurally similar proteins. The following tables summarize the quantitative data on the degradation potency and selectivity of this compound in comparison to other well-characterized CDK9 degraders, such as dCDK9-202 and THAL-SNS-032.
Table 1: Degradation Potency (DC50) of CDK9 PROTACs
| Degrader | Cell Line | DC50 (nM) | Reference |
| This compound (Compound 45) | MDA-MB-468 | 4 | [1] |
| dCDK9-202 | TC-71 | 3.5 | [4][5] |
| THAL-SNS-032 | MOLT4 | Not Determined | [6] |
Table 2: Antiproliferative Activity (IC50) of CDK9 PROTACs
| Degrader | Cell Line | IC50 (nM) | Reference |
| This compound (Compound 45) | MDA-MB-468 | 9 | [1] |
| dCDK9-202 | TC-71 | 8.5 | [4][5] |
| THAL-SNS-032 | MOLT4 | 50 | [7] |
Table 3: Selectivity Profile of CDK9 Degraders Against Other Cyclin-Dependent Kinases
| Degrader | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 | Reference |
| This compound (Compound 45) | No degradation at 100-500 nM | No degradation at 100-500 nM | No degradation at 100-500 nM | No degradation at 100-500 nM | No degradation at 100-500 nM | No degradation at 100-500 nM | [8] |
| dCDK9-202 | Downregulation observed after 12h (secondary effect) | No acute depletion | Downregulation observed after 12h (secondary effect) | Downregulation observed after 12h (secondary effect) | Downregulation observed after 12h (secondary effect) | No acute depletion | [9] |
| THAL-SNS-032 | Partial degradation with prolonged exposure | No degradation | Not reported | Not reported | Not reported | No degradation | [10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to determining selectivity, the following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow for assessing PROTAC selectivity.
References
- 1. Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC CDK9 degrader 4 - Immunomart [immunomart.com]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probe THAL-SNS-032 | Chemical Probes Portal [chemicalprobes.org]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. THAL-SNS-032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Unveiling the Selectivity of PROTAC CDK9 Degrader-4: A Comparative Off-Target Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a targeted protein degrader is paramount. This guide provides a comparative off-target analysis of PROTAC CDK9 degrader-4, placing its performance in context with other notable CDK9-targeting PROTACs, supported by experimental data and detailed protocols.
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, making it a compelling target in oncology. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to eliminate CDK9 protein rather than merely inhibiting its kinase activity. Here, we delve into the off-target profile of this compound and compare it with two other well-characterized CDK9 degraders: THAL-SNS-032 and dCDK9-202.
Comparative Analysis of Off-Target Profiles
The selectivity of a PROTAC is a key determinant of its therapeutic window. Off-target degradation can lead to unforeseen toxicities, underscoring the importance of comprehensive proteomic analyses. The following tables summarize the available quantitative data on the selectivity and off-target effects of this compound, THAL-SNS-032, and dCDK9-202.
| Compound | Cell Line | Assay Type | Key Findings | Reference |
| This compound (Compound 45) | MDA-MB-231 (Triple-Negative Breast Cancer) | Western Blot | At 1 µM, selectively degraded CDK9 with no significant degradation of other tested CDKs (CDK1, CDK2, CDK4, CDK6, CDK7, CDK8). | [1][2] |
| THAL-SNS-032 | MOLT4 (Acute Lymphoblastic Leukemia) | Quantitative Mass Spectrometry | At 250 nM for 2 hours, CDK9 was the most significantly depleted protein out of 4,512 quantified proteins. | |
| MOLT4 | Western Blot | Showed >15-fold selectivity for CDK9 degradation over other CDKs (CDK1, CDK2, CDK7).[3][4] | ||
| dCDK9-202 | TC-71 (Ewing Sarcoma) | Western Blot | At 10 nM, induced selective degradation of CDK9 within 8 hours with no acute depletion of other CDKs or known off-targets of the CRBN ligand (IKZF1/3). Downregulation of CDK4/5/6/8/11 and IKZF3 was observed after 12 hours, suggesting a secondary effect.[5] |
Experimental Methodologies
The assessment of off-target effects is crucial for the preclinical evaluation of PROTACs. Mass spectrometry-based proteomics is the current gold standard for an unbiased, global view of proteome changes following degrader treatment.
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer that does not bind the E3 ligase).
-
Incubate for a duration that enriches for direct degradation events (e.g., 2-6 hours) to minimize the detection of secondary, downstream effects on protein expression.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from the different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across the different samples in a single mass spectrometry run.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly and reproducibly downregulated in the PROTAC-treated samples compared to the controls. Proteins with a significant negative log2 fold change and a low p-value are considered potential off-targets.
-
Validation of Potential Off-Targets
Potential off-target proteins identified through global proteomics should be validated using orthogonal methods.
-
Western Blotting: This is a widely used and straightforward technique to confirm the degradation of specific proteins. Use validated antibodies to probe for the potential off-target proteins in cell lysates treated with the PROTAC at various concentrations and time points.
-
Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): This mass spectrometry-based method offers high sensitivity and specificity for quantifying the degradation of a predefined list of proteins.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of CDK9, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. Probe THAL-SNS-032 | Chemical Probes Portal [chemicalprobes.org]
- 5. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for CDK9 Suppression: PROTAC Degraders Versus RNAi
While "PROTAC CDK9 degrader-4" is a specific molecule, publicly available, head-to-head comparative data with RNAi is limited. Therefore, this guide will utilize data from the well-characterized PROTAC CDK9 degrader, THAL-SNS-032 , as a representative example to compare against siRNA-mediated knockdown of CDK9.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between PROTAC CDK9 degraders and RNAi lies in their point of intervention in the cellular machinery.
This compound operates at the post-translational level. This heterobifunctional molecule acts as a molecular bridge, simultaneously binding to CDK9 and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of CDK9, marking it for degradation by the cell's natural protein disposal system, the proteasome. This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple CDK9 proteins.
RNAi , on the other hand, intervenes at the pre-translational stage. Small interfering RNA (siRNA) molecules, designed to be complementary to the CDK9 messenger RNA (mRNA), are introduced into the cell. The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target CDK9 mRNA. This prevents the synthesis of new CDK9 protein.
Performance Comparison: A Data-Driven Analysis
The choice between a PROTAC degrader and siRNA often hinges on the desired speed, potency, and duration of the effect. The following tables summarize key performance metrics based on available experimental data.
Table 1: Efficacy of CDK9 Reduction
| Parameter | PROTAC CDK9 Degrader (THAL-SNS-032) | RNAi (siRNA) |
| Cell Line | MOLT4 (T-cell leukemia) | SKOV3, OVCAR8 (Ovarian cancer) |
| Concentration | 250 nM | Not specified |
| Time Point | 2 hours | Not specified |
| Maximal CDK9 Reduction | >90% degradation[1] | Significant reduction observed |
| DC/IC50 | DC50 not determined, but potent at nM concentrations[1] | Not applicable |
Table 2: Onset and Duration of Action
| Feature | PROTAC CDK9 Degrader (THAL-SNS-032) | RNAi (siRNA) |
| Onset of Effect | Rapid, significant degradation within 2 hours[1] | Slower, dependent on existing protein turnover |
| Duration of Effect | Prolonged cytotoxic effects even after compound washout[2] | Can be long-lasting, but may be diluted by cell division |
Table 3: Impact on Downstream Signaling
| Downstream Target | PROTAC CDK9 Degrader (THAL-SNS-032) | RNAi (siRNA) |
| MYC | Rapid and sustained downregulation of MYC mRNA and protein[3] | Downregulation of MYC observed |
| Mcl-1 | Dose-dependent decrease in Mcl-1 levels | Downregulation of Mcl-1 observed |
Specificity and Off-Target Effects
Both technologies strive for specificity, but off-target effects are a potential concern.
This compound: The specificity of a PROTAC is determined by the selectivity of its warhead for the target protein and the E3 ligase binder. While the parental molecule of THAL-SNS-032, SNS-032, is a multi-kinase inhibitor, THAL-SNS-032 surprisingly induces selective degradation of CDK9.[1] This is likely due to the catalytic nature of PROTACs, which can be effective at concentrations too low to engage off-targets. However, on-target off-tumor toxicity can be a concern, as CDK9 is widely expressed.[4]
RNAi: The specificity of siRNA is dictated by the complementarity of its sequence to the target mRNA. Mismatches can lead to the unintended silencing of other genes, known as off-target effects. These can be minimized through careful siRNA design and by using the lowest effective concentration.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for inducing CDK9 degradation with a PROTAC and for siRNA-mediated knockdown.
PROTAC CDK9 Degrader Treatment and Western Blot Analysis
This protocol outlines the treatment of cells with a PROTAC CDK9 degrader followed by western blot analysis to assess CDK9 protein levels.
1. Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
2. PROTAC Treatment:
-
Prepare a stock solution of the PROTAC CDK9 degrader in DMSO.
-
Dilute the stock solution to the desired final concentrations in a complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the PROTAC degrader.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours).
3. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
4. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
5. Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against CDK9.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
siRNA Transfection and RT-qPCR Analysis
This protocol describes the transfection of cells with siRNA targeting CDK9 and subsequent analysis of mRNA levels by RT-qPCR.
1. Cell Seeding:
-
Plate cells one day before transfection to achieve 60-80% confluency on the day of transfection.
2. siRNA Transfection:
-
Dilute the CDK9 siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for the desired time (typically 24-72 hours).
3. RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity.
4. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
5. Real-Time Quantitative PCR (RT-qPCR):
-
Set up the qPCR reaction with primers specific for CDK9 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
6. Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of CDK9 mRNA in the siRNA-treated samples compared to the non-targeting control.
Conclusion
Both PROTAC CDK9 degraders and RNAi are powerful tools for reducing CDK9 levels, each with its own set of advantages and considerations.
This compound offers a pharmacological approach that leads to the rapid and potent elimination of the existing CDK9 protein pool. This method is particularly advantageous for mimicking the action of a small molecule drug and for studying the immediate consequences of protein loss. The catalytic nature of PROTACs allows for efficacy at low concentrations, potentially enhancing specificity.
The optimal choice between these two technologies will ultimately depend on the specific research question, the desired experimental timeline, and whether the goal is to model a therapeutic intervention or to perform fundamental genetic validation.
References
A Comparative Guide to E3 Ligase Ligands for CDK9 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. For a target like Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation implicated in various cancers, PROTACs offer a powerful alternative to traditional inhibition.[1][2][3] A critical choice in designing a CDK9 PROTAC is the selection of an E3 ubiquitin ligase and its corresponding ligand, which significantly influences the degrader's potency, selectivity, and overall efficacy.
This guide provides an objective comparison of different E3 ligase ligands used in the development of CDK9 PROTACs, supported by experimental data from peer-reviewed studies. We will delve into the performance of PROTACs recruiting prominent E3 ligases such as Cereblon (CRBN), Von Hippel-Lindau (VHL), and others, offering a clear comparison to aid in the rational design of next-generation CDK9 degraders.
Performance Comparison of E3 Ligase Ligands in CDK9 PROTACs
The efficacy of a PROTAC is determined by its ability to induce the formation of a stable ternary complex (CDK9-PROTAC-E3 ligase), leading to ubiquitination and subsequent proteasomal degradation of CDK9.[4][5] Key metrics for comparison include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The most widely explored E3 ligases for CDK9 PROTACs are CRBN and VHL, with a growing interest in others like the inhibitor of apoptosis proteins (IAPs) and mouse double minute 2 homolog (MDM2).[5][6][7][8][9][10]
Data Summary Table
The following table summarizes the performance of various CDK9 PROTACs, categorized by the recruited E3 ligase. This data is compiled from multiple studies to facilitate a direct comparison.
| PROTAC Name/ID | E3 Ligase Recruited | CDK9 Ligand (Warhead) | DC50 | Dmax | Cell Line | Reference |
| THAL-SNS-032 | CRBN | SNS-032 | <250 nM | ~100% | Multiple | [11] |
| Degrader 3 | CRBN | Compound 1 (CDK5/9i) | ~8 µM | Not Specified | HCT116 | [1][11] |
| PROTAC 11c | CRBN | Wogonin | ~10 µM | Not Specified | MCF-7 | [7][8][11] |
| B03 | CRBN | BAY-1143572 | Low nM | >90% | MV4-11 (AML) | [2][12][13] |
| C3 | CRBN | AT-7519 | Not Specified | Not Specified | Not Specified | [14] |
| Unnamed | VHL | Unspecified | Borderline Degradation | Not Specified | Not Specified | [15] |
| 955 | KEAP1 | SNS-032 | 9 nM | Not Specified | MOLT4 | [4][16] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC structure (warhead, linker, E3 ligand) and experimental conditions (e.g., cell line, treatment duration). Direct comparison should be made with caution.
Observations:
-
CRBN-based PROTACs are the most extensively studied for CDK9 degradation.[1][7][17] Ligands like pomalidomide (B1683931) and thalidomide (B1683933) are commonly used.[17][18][] The data shows a wide range of potencies, from the highly potent nanomolar degrader B03 to micromolar degraders like PROTAC 11c, highlighting the critical role of the CDK9 binder and linker in achieving efficient degradation.[2][11]
-
VHL-based PROTACs for CDK9 appear to be less explored in the available literature, with one study noting only borderline degradation.[15] VHL ligands are well-established for degrading other targets like BRD4, suggesting that further optimization of the linker and warhead components may be necessary to create effective VHL-recruiting CDK9 degraders.[6][15][20][21]
-
IAP-based PROTACs , also known as SNIPERs, offer another avenue.[3][9] While specific quantitative data for IAP-recruiting CDK9 PROTACs is limited in the initial search, their successful application for other kinases suggests potential.[8][9]
-
MDM2-based PROTACs provide a dual mechanism of action by not only degrading the target but also potentially stabilizing the p53 tumor suppressor.[10][22][23] However, their application has been hampered by the poor physicochemical properties of early ligands like nutlin-3.[24]
-
Novel E3 Ligases such as KEAP1 and DCAF15 are emerging.[4][16][25][26] The development of a potent KEAP1-recruiting CDK9 degrader (955) with a DC50 of 9 nM demonstrates the promise of expanding the E3 ligase toolbox to overcome limitations of CRBN and VHL.[4][16]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding and developing CDK9 PROTACs.
Diagrams
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDK9 PROTAC C3 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. scienceopen.com [scienceopen.com]
- 25. Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Validating CDK9 Degradation: A Comparative Guide to Mass Spectrometry and Traditional Methods
For researchers and drug development professionals, confirming the targeted degradation of Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation and a promising cancer target, is a critical step in the development of novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. While traditional methods like Western blotting provide valuable qualitative insights, mass spectrometry-based proteomics offers a comprehensive and quantitative approach to validate on-target efficacy and assess off-target effects. This guide provides a comparative overview of these methodologies, supported by experimental data and protocols.
Quantitative Comparison of Validation Methods
Mass spectrometry provides a global and unbiased view of protein abundance changes following treatment with a CDK9 degrader, offering a significant advantage over antibody-dependent methods. The following table summarizes quantitative data from studies validating different CDK9 degraders, highlighting the strengths of mass spectrometry in providing precise degradation percentages and broad proteomic surveys.
| Degrader | Validation Method | Key Quantitative Data | Reference Cell Line(s) |
| THAL-SNS-032 | Multiplexed Quantitative Mass Spectrometry (TMT) | CDK9 identified as the most depleted protein out of 4,512 proteins after 2 hours of treatment. | MOLT4 |
| Western Blot | CRBN-dependent degradation of CDK9 confirmed. | MOLT4 | |
| TB003 | Kinase Inhibition Assay | IC50: 5 nM | Not specified |
| Western Blot | Confirmed specific degradation of CDK9. | Malme 3M | |
| TB008 | Kinase Inhibition Assay | IC50: 3.5 nM | Not specified |
| Western Blot | Confirmed specific degradation of CDK9. | Malme 3M | |
| PROTAC 3 | Western Blot Quantification | ~56% CDK9 reduction at 10 µM; ~65% CDK9 reduction at 20 µM. | HCT116 |
| AZ-9 | Phenotypic Assays | Modulation of canonical CDK9 downstream pathways. | Not specified |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of CDK9 degraders and the workflows for their validation is crucial. The following diagrams illustrate the targeted degradation pathway and the general experimental workflow for validation.
A Head-to-Head Comparison of Two Prominent CDK9 Degraders: PROTAC CDK9 Degrader-4 and THAL-SNS-032
For Immediate Release
In the rapidly evolving field of targeted protein degradation, two molecules, PROTAC CDK9 degrader-4 and THAL-SNS-032, have emerged as significant tools for researchers studying the role of Cyclin-Dependent Kinase 9 (CDK9) in various disease models, particularly in oncology. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Executive Summary
Both this compound and THAL-SNS-032 are potent and selective degraders of CDK9, a key regulator of transcriptional elongation. They operate through the Proteolysis Targeting Chimera (PROTAC) mechanism, inducing the ubiquitination and subsequent proteasomal degradation of CDK9. While both molecules effectively reduce cellular levels of CDK9, they exhibit differences in their reported degradation efficiency, cellular potency, and the extent of publicly available characterization data. This compound, also referred to as compound 45 in key literature, has demonstrated low nanomolar IC50 values for growth inhibition in triple-negative breast cancer (TNBC) cell lines. THAL-SNS-032 has also shown potent anti-proliferative effects and efficient CDK9 degradation, particularly in leukemia cell lines.
Mechanism of Action
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and THAL-SNS-032. Direct comparison should be made with caution due to variations in experimental conditions and cell lines used in different studies.
Table 1: Degradation Potency
| Compound | Target | Cell Line | DC50 | Dmax | E3 Ligase | Reference |
| This compound (Compound 45) | CDK9 | MDA-MB-231 | Not explicitly reported | >90% at 100-500 nM | Cereblon (CRBN) | [1] |
| THAL-SNS-032 | CDK9 | MOLT4 | Not determined | Complete degradation at 250 nM | Cereblon (CRBN) | [2] |
| THAL-SNS-032 | Cdk9 | - | EC50 = 4 nM | - | Cereblon (CRBN) |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Cellular Anti-Proliferative Activity
| Compound | Cell Line | IC50 | Reference |
| This compound (Compound 45) | MDA-MB-468 | 15.0 nM | [1] |
| MDA-MB-231 | 13.6 nM | [1] | |
| BT-549 | 3.9 nM | [1] | |
| THAL-SNS-032 | MOLT4 | 50 nM | [3] |
IC50: Concentration required for 50% inhibition of cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used to characterize these degraders.
Western Blot for CDK9 Degradation
This protocol is a standard method to assess the extent of target protein degradation following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 for this compound or MOLT4 for THAL-SNS-032) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein samples to the same concentration, add Laemmli buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK9 overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the percentage of CDK9 degradation relative to the vehicle control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement:
-
MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo®: Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow for PROTAC characterization.
Conclusion
Both this compound and THAL-SNS-032 are valuable chemical probes for studying the biological functions of CDK9. This compound has shown particularly high potency in TNBC models. THAL-SNS-032 is also a well-characterized degrader with demonstrated efficacy in hematological malignancy models. The choice between these two molecules will depend on the specific research question, the cellular context being investigated, and the desired experimental endpoints. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to validate the activity of these molecules in their specific experimental systems.
References
A Comparative Analysis of CDK9 Degraders in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to CDK9-Targeting Proteolysis Targeting Chimeras (PROTACs) and their Efficacy in AML.
The landscape of Acute Myeloid Leukemia (AML) treatment is continually evolving, with targeted therapies offering promising new avenues. Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation of anti-apoptotic proteins like MCL-1 and the oncogene MYC, has emerged as a critical therapeutic target in AML.[1] Beyond simple inhibition, the targeted degradation of CDK9 via Proteolysis Targeting Chimeras (PROTACs) represents a novel and potent therapeutic strategy. This guide provides a comparative overview of prominent CDK9 degraders, summarizing their performance in AML cell lines with supporting experimental data.
Performance of CDK9 Degraders in AML Cell Lines
The efficacy of CDK9 degraders is primarily assessed by their ability to induce degradation of the CDK9 protein and inhibit cancer cell growth. The following tables summarize the in vitro activity of several CDK9 PROTACs in various AML and other cancer cell lines.
| Degrader | Warhead (CDK9 Binder) | E3 Ligase Ligand | AML Cell Line(s) | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference(s) |
| B03 | BAY-1143572 | Pomalidomide (CRBN) | MV4-11, MOLM13 | Potent antiproliferative activity | 7.62 | Not specified | [2][3] |
| THAL-SNS-032 | SNS-032 | Thalidomide (CRBN) | MOLT-4 (ALL) | 50 | 4 | >90% (at 250 nM) | [4][5][6] |
| dCDK9-202 | SNS-032 derivative | Pomalidomide (CRBN) | TC-71 (Ewing Sarcoma) | 8.5 | 3.5 | >99% | [7][8] |
| KI-CDK9d-32 | KB-0742 derivative | Thalidomide (CRBN) | MOLT-4 (ALL) | 82.6 | 0.89 | ~100% | [9] |
| PROTAC 2 | Aminopyrazole-based | Pomalidomide (CRBN) | Not specified | Not specified | 158 | ~100% (at 1 µM) | [2] |
| PROTAC 13i | Not specified | Pomalidomide (CRBN) | MV4-11, MOLM-13 | 96 (MV4-11), 72 (MOLM-13) | Not specified | Not specified | [10] |
Note: Data for different degraders were generated in various studies and cell lines, which may not be directly comparable due to differing experimental conditions. IC50 (half-maximal inhibitory concentration) reflects the compound's ability to inhibit cell growth, while DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) measure the potency and efficacy of protein degradation.
Signaling Pathways and Mechanisms of Action
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to promote transcriptional elongation. In AML, this pathway is often hijacked to drive the expression of key survival proteins. CDK9 degraders, typically PROTACs, function by inducing the proximity of CDK9 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: CDK9 signaling pathway in AML and the mechanism of PROTAC-mediated degradation.
Experimental Workflow for Evaluating CDK9 Degraders
A systematic approach is crucial for the preclinical evaluation of CDK9 degraders. The following diagram outlines a typical experimental workflow.
Caption: A standard experimental workflow for the preclinical evaluation of CDK9 degraders.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM13) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of the CDK9 degrader to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat AML cells with the CDK9 degrader at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot for CDK9 Degradation
This technique is used to detect and quantify the levels of CDK9 protein.
-
Cell Lysis: Treat AML cells with the CDK9 degrader for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CDK9 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of CDK9 degradation relative to the vehicle control.
Conclusion
The targeted degradation of CDK9 presents a compelling therapeutic strategy for AML. The data summarized in this guide highlight the potent anti-leukemic activity of several CDK9 PROTACs. While CRBN-based degraders currently dominate the landscape, the exploration of other E3 ligases may offer opportunities to overcome potential resistance mechanisms and improve therapeutic outcomes. Further head-to-head comparative studies in a broader range of AML subtypes are warranted to fully elucidate the clinical potential of this promising class of anti-cancer agents.
References
- 1. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. medkoo.com [medkoo.com]
- 8. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of novel co-degradation CK1α and CDK7/9 PROTACs with p53 activation for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC CDK9 Degrader-4 and its Alternatives for Transcriptional Regulation Research
In the rapidly evolving landscape of targeted protein degradation, PROTAC CDK9 degrader-4, also identified as compound 45 in seminal research, has emerged as a potent and selective molecule for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2] This guide provides a comprehensive comparison of this compound with other notable CDK9-targeting compounds, including the degraders dCDK9-202 and THAL-SNS-032, and the small molecule inhibitor SNS-032. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies that target transcriptional regulation.
Performance Comparison of CDK9 Degraders and Inhibitors
The efficacy of this compound and its alternatives can be quantitatively assessed through several key metrics. The half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) are critical for evaluating the potency and efficacy of PROTACs, while the half-maximal inhibitory concentration (IC50) is used to measure the potency of both inhibitors and degraders in reducing cell viability.
CDK9 Degradation Efficiency
The primary function of a PROTAC is to induce the degradation of its target protein. The following table summarizes the degradation efficiency of the compared molecules in relevant cancer cell lines.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound (Compound 45) | MDA-MB-231 (TNBC) | Not explicitly stated | >90% at 100 nM | [1][3] |
| dCDK9-202 | TC-71 (Ewing's Sarcoma) | 3.5 | >99 | [4][5] |
| THAL-SNS-032 | MOLT-4 (Leukemia) | Not explicitly stated | Complete degradation at 250 nM | [6][7] |
TNBC: Triple-Negative Breast Cancer
Anti-proliferative Activity
The downstream effect of CDK9 degradation or inhibition is a reduction in cancer cell proliferation and viability. The IC50 values in various cancer cell lines are presented below.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (Compound 45) | MDA-MB-231 (TNBC) | 13.6 | [2] |
| MDA-MB-468 (TNBC) | 15.0 | [2] | |
| BT-549 (TNBC) | 3.9 | [2] | |
| dCDK9-202 | TC-71 (Ewing's Sarcoma) | 8.5 | [4] |
| THAL-SNS-032 | MOLT-4 (Leukemia) | 50 | [6] |
| SNS-032 (Inhibitor) | MOLT-4 (Leukemia) | 173 | [6] |
Downstream Effects on Signaling Pathways
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to the transcription of short-lived anti-apoptotic proteins and oncoproteins.[8][9][10] The degradation of CDK9 disrupts this process, leading to the downregulation of key survival proteins such as c-Myc and Mcl-1.[1][8][11]
Caption: Mechanism of this compound and its downstream effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the performance of CDK9 degraders and inhibitors.
Western Blot for CDK9 Degradation
This protocol is used to quantify the levels of CDK9 protein in cells following treatment with a degrader.
Caption: A typical workflow for a Western Blot experiment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with the indicated concentrations of this compound or alternative compounds for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.[12][13][14] After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15][16]
Methodology:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, MDA-MB-468, or BT-549) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.[17][18][19]
-
Compound Treatment: Treat the cells with a serial dilution of the compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
c-Myc Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the c-Myc promoter, a downstream target of CDK9.[20][21][22]
Methodology:
-
Cell Transfection: Co-transfect cells in a 24-well plate with a c-Myc promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours of transfection, treat the cells with the indicated compounds for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[23]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
This compound is a highly effective and selective degrader of CDK9, demonstrating potent anti-proliferative activity in triple-negative breast cancer cell lines. Its performance, particularly in inducing degradation and inhibiting cell growth, is comparable or superior to other CDK9-targeting agents. The detailed experimental protocols provided herein will enable researchers to rigorously evaluate and compare the downstream effects of this compound and its alternatives in their specific research contexts. The continued investigation of such targeted protein degraders holds significant promise for the development of novel cancer therapeutics.
References
- 1. Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9 PROTAC 45 | CDK9 PROTAC | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDK9 antibody (11705-1-AP) | Proteintech [ptglab.com]
- 13. CDK9 Monoclonal Antibody (K.513.1) (MA5-14912) [thermofisher.com]
- 14. CDK9 (C12F7) Rabbit Monoclonal Antibody (#2316) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quercetin suppresses cell viability in triple-negative breast cancer by targeting ORM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. amsbio.com [amsbio.com]
- 23. assaygenie.com [assaygenie.com]
Unveiling the Anti-Proliferative Power of PROTAC CDK9 Degrader-4: A Comparative Analysis
In the landscape of targeted cancer therapy, the degradation of key cellular proteins offers a promising frontier. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this, and among the compelling targets is Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcription. This guide provides a comparative analysis of the anti-proliferative effects of PROTAC CDK9 degrader-4 against other notable CDK9-targeting compounds, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
Mechanism of Action: Hijacking the Cellular Machinery for Targeted Destruction
This compound operates through a sophisticated mechanism of action inherent to PROTAC technology. This heterobifunctional molecule simultaneously binds to CDK9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome. The targeted removal of CDK9 from the cell disrupts the transcription of anti-apoptotic proteins, such as Mcl-1, and key oncogenes like c-Myc, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Figure 1. Mechanism of action of this compound.
Comparative Anti-Proliferative Activity
The efficacy of this compound has been evaluated against several other CDK9 inhibitors and degraders in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 3.94 (DC50) |
| MCF-7 | Breast Cancer | 17000 | |
| dCDK9-202 | TC-71 | Ewing's Sarcoma | 8.5 |
| Various | Multiple Cancer Types | Low nanomolar | |
| JSH-150 | - | Biochemical Assay | 1 |
| Various | Leukemia, others | Potent | |
| THAL-SNS-032 | MOLT-4 | Acute Lymphoblastic Leukemia | 50 |
| CWR22R | Prostate Cancer | 49 |
Note: DC50 refers to the concentration at which 50% of the target protein is degraded. The data presented is compiled from multiple sources and direct head-to-head comparisons in the same experimental setup may not be available for all compounds.
Experimental Protocols
To facilitate the validation and comparison of these compounds, detailed protocols for key in vitro assays are provided below.
Figure 2. General experimental workflow for validation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for triple-negative breast cancer, or MOLM-13 for AML) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blot Analysis for CDK9 Degradation
This technique is used to detect and quantify the levels of specific proteins.
-
Cell Lysis: Treat cells with the compounds for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against CDK9 (1:1000), c-Myc (1:1000), Mcl-1 (1:1000), and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compounds for 48 hours. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathway Overview
The degradation of CDK9 by this compound has a cascading effect on downstream signaling pathways that are crucial for cancer cell survival and proliferation.
A Comparative Guide to PROTAC CDK9 Degrader-4 and Other CDK9-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of PROTAC CDK9 degrader-4 with other prominent CDK9-targeting Proteolysis Targeting Chimeras (PROTACs), namely THAL-SNS-032 and dCDK9-202. This document is intended to assist researchers in making informed decisions when selecting a suitable tool compound for their studies in transcription regulation and oncology.
Introduction to PROTAC CDK9 Degraders
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. Its inhibition has emerged as a promising therapeutic strategy for various cancers. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This offers a distinct advantage over traditional inhibitors by eliminating the entire protein, including its non-catalytic functions. This guide focuses on the selectivity of these degraders, a critical parameter for any chemical probe or therapeutic candidate.
Cross-Reactivity Profiles of CDK9 Degraders
The following table summarizes the cross-reactivity of this compound, THAL-SNS-032, and dCDK9-202 against a panel of other cyclin-dependent kinases. The data is presented as the remaining protein levels after treatment with the respective degraders, as determined by quantitative Western blotting.
| Target CDK | This compound (% remaining) | THAL-SNS-032 (% remaining) | dCDK9-202 (% remaining) |
| CDK9 | <5% | <10% | <1% |
| CDK1 | >90% | >90%[1] | >90% |
| CDK2 | >90% | >90%[1] | >90% |
| CDK4 | >90% | Not Reported | >90% (at 8h)[2] |
| CDK5 | Not Reported | Not Reported | >90% (at 8h)[2] |
| CDK6 | >90% | Not Reported | >90% (at 8h)[2] |
| CDK7 | >90% | >90%[1] | Not Reported |
| CDK8 | Not Reported | Not Reported | >90% (at 8h)[2] |
| CDK11 | Not Reported | Not Reported | >90% (at 8h)[2] |
Note: Data for this compound is based on the analysis of compound 45 in the primary publication. The percentage remaining for non-target CDKs is inferred from Western blot images where no significant degradation was observed compared to the vehicle control.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the CDK9 signaling pathway and a general experimental workflow for assessing PROTAC-mediated protein degradation.
Caption: CDK9 Signaling Pathway and PROTAC Mechanism.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Western Blotting for PROTAC Selectivity
This protocol outlines the key steps to assess the selectivity of a CDK9 degrader against other CDKs.
a) Cell Culture and Treatment:
-
Seed human triple-negative breast cancer cells (MDA-MB-231) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with the PROTAC CDK9 degrader at various concentrations (e.g., 1, 10, 100, 1000 nM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
b) Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c) SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for CDK9 and other CDKs of interest (e.g., CDK1, CDK2, CDK4, CDK6, CDK7). A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
d) Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels of each CDK to the loading control.
-
Calculate the percentage of remaining protein for each CDK at different PROTAC concentrations relative to the vehicle control.
Recommended Antibodies:
-
CDK9: Cell Signaling Technology (#2316)
-
CDK1: Cell Signaling Technology (#9116)
-
CDK2: Cell Signaling Technology (#2546)
-
CDK4: Cell Signaling Technology (#12790)
-
CDK6: Cell Signaling Technology (#13331)
-
CDK7: Cell Signaling Technology (#2916)
-
GAPDH: Cell Signaling Technology (#2118)
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct target engagement of a PROTAC with CDK9 in a cellular context.
a) Cell Treatment and Heating:
-
Treat cultured cells with the PROTAC at the desired concentration for a short period (e.g., 1-2 hours) to allow for target binding but minimal degradation.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
b) Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Collect the supernatant and analyze the amount of soluble CDK9 by Western blotting as described in the protocol above.
c) Data Interpretation:
-
Plot the amount of soluble CDK9 as a function of temperature for both vehicle- and PROTAC-treated cells.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates stabilization of CDK9 upon binding, confirming target engagement.
Conclusion
This compound demonstrates high selectivity for CDK9 with minimal degradation of other tested CDKs. In comparison, THAL-SNS-032 and dCDK9-202 also exhibit excellent selectivity for CDK9. The choice of degrader may depend on the specific experimental context, including the cell line and the desired potency. The provided protocols offer a robust framework for researchers to independently verify and expand upon these findings.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of PROTAC CDK9 Degrader-4
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly potent compounds like PROTAC CDK9 degrader-4 are of paramount importance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring laboratory safety and minimizing environmental impact. Due to its potent biological activity, this compound and any contaminated materials must be treated as hazardous waste.
Compound Identification and Properties
A summary of the key identifiers and storage information for this compound is provided below. While a specific Safety Data Sheet (SDS) with detailed hazard information was not located, the potent nature of PROTACs necessitates cautious handling.
| Parameter | Information | Source |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 2411021-01-5 | [1][2] |
| Molecular Formula | C43H56N10O5 | [1] |
| Storage (Powder) | -20°C | [1][3] |
| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving segregation, collection, labeling, and disposal through certified channels. The following procedures are based on general best practices for cytotoxic and hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound in any form, it is mandatory to wear appropriate PPE to prevent exposure. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves[4]
Waste Segregation
All materials that have come into direct contact with this compound must be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated laboratory consumables such as pipette tips, centrifuge tubes, vials, and absorbent paper.[4][5]
-
Contaminated PPE, including gloves.[5]
Waste Collection
Proper collection of waste is crucial to prevent cross-contamination and ensure safe handling.
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof hazardous waste container. This container should be lined with a heavy-duty plastic bag and be clearly labeled.[4][5]
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and shatter-resistant container.[4][5] It is critical not to mix this waste with other solvent streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[5]
Labeling
Accurate and clear labeling of all waste containers is a critical safety measure. The label must include:
-
The words "Hazardous Waste" or "Cytotoxic Waste".
-
The full chemical name: "this compound".[5]
-
The CAS Number: 2411021-01-5.
-
An indication of the primary hazards (e.g., "Potent Compound," "Harmful if Swallowed"). While specific data for this compound is limited, a similar PROTAC is known to be harmful if swallowed and toxic to aquatic life.[4]
Spill Management
In the event of a spill, immediate action should be taken to contain and clean the area.
-
Liquid Spills: Absorb the spill using a non-combustible absorbent material such as vermiculite, sand, or earth.[4]
-
Solid Spills: Carefully sweep or scoop the material to avoid generating dust.[4]
-
Collect all cleanup materials in a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by a thorough washing of the area.[4]
Final Disposal
All waste containing this compound must be disposed of through an approved hazardous waste management facility.[4] Do not dispose of this chemical down the drain or in the general trash.[4] Always adhere to all local, state, and federal regulations for hazardous waste disposal.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling PROTAC CDK9 degrader-4
Essential Safety and Handling Guide for PROTAC CDK9 Degrader-4
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, targeted compounds like this compound are critical for both personal safety and environmental protection. This guide provides essential safety and logistical information, including operational and disposal plans, with step-by-step procedures for the responsible management of this compound.
This compound is a highly potent and efficacious degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3][4] Due to its mechanism of action, it should be handled with care as a potentially hazardous compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar potent chemical compounds, including other PROTACs and CDK9 inhibitors.
Key Safety and Handling Data
The following table summarizes crucial safety and handling information. Researchers must always consult the compound-specific SDS provided by the manufacturer for definitive guidance.
| Parameter | Information | Relevance to Safe Handling |
| Chemical Name | This compound | A potent, targeted protein degrader. |
| CAS Number | 2411021-01-5 | Unique identifier for the chemical substance.[1] |
| Molecular Formula | C43H56N10O5 | Important for characterization and waste profiling.[1] |
| Hazards | Assumed to be harmful if swallowed, and potentially toxic to aquatic life with long-lasting effects, similar to other potent kinase inhibitors.[5][6] | Dictates the need for stringent containment and disposal procedures to prevent exposure and environmental release. |
| Storage (Powder) | Store at -20°C for up to 3 years.[3] Keep away from direct sunlight and moisture.[3] | Proper storage is crucial to maintain compound integrity and prevent degradation into potentially more hazardous substances. |
| Storage (in Solution) | Store at -80°C for up to 1 year.[3] | Following recommended storage conditions for solutions prevents degradation and ensures experimental reproducibility. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[5] | Avoid mixing with these materials to prevent vigorous and potentially dangerous chemical reactions. |
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the most critical barrier to preventing exposure. The following PPE should be worn at all times when handling this compound in both powder and solution form.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] | Protects eyes from splashes of solutions or airborne powder particles. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use.[7] | Prevents skin contact and absorption. Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | A lab coat is mandatory. For handling larger quantities or in case of a spill, fire/flame resistant and impervious clothing should be worn.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling the powder form outside of a certified chemical fume hood, a full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[7] | Prevents inhalation of the potent compound, which can be a primary route of exposure. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is essential for minimizing the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Documentation: Have the Safety Data Sheet (SDS) for the compound and any solvents being used readily available.
2. Weighing and Reconstitution:
-
Weighing Powder: When weighing the powdered form, use a containment balance or perform the task within a fume hood to minimize the risk of generating and inhaling dust.
-
Reconstituting: When dissolving the compound, add the solvent slowly to the vial containing the powder to avoid splashing.
3. Experimental Use:
-
Dedicated Labware: Use dedicated labware (e.g., pipettes, tubes) for handling this compound to prevent cross-contamination.
-
Avoid Aerosols: Take care to avoid the creation of aerosols during handling procedures like vortexing or sonicating.
4. After Use and Decontamination:
-
Surface Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable solvent (e.g., 70% ethanol) can be used, followed by a thorough wash.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
1. Waste Segregation:
-
All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired compound.
-
Contaminated labware (e.g., pipette tips, vials, tubes).
-
Contaminated consumables (e.g., absorbent paper, wipes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
2. Waste Collection:
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[8] The container should be clearly labeled.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container.[8] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]
3. Waste Labeling:
-
All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration (if applicable).
-
The date of accumulation.
-
The name of the principal investigator or research group.
-
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal program.[5]
-
NEVER dispose of this chemical down the drain or in the general trash.[9]
Spill Management
In the event of a spill, immediate and appropriate action is required to contain the material and protect laboratory personnel.
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Protect: Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect: Collect all spill cleanup materials into a designated, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent and then wash the area thoroughly.
Visualized Workflows
The following diagrams illustrate key processes for handling and understanding this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
References
- 1. PROTAC CDK9 degrader 4 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC CDK9 degrader 4 | CDK9 degrader | Anti-cancer | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.kyberlife.com [cdn.kyberlife.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
